sGC activator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H22ClF5N6O3 |
|---|---|
Poids moléculaire |
608.9 g/mol |
Nom IUPAC |
3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C27H22ClF5N6O3/c1-25(14-5-2-13(3-6-14)4-9-18(40)41)19-21(34)35-23(36-22(19)37-24(25)42)20-16-8-7-15(28)12-17(16)39(38-20)11-10-26(29,30)27(31,32)33/h2-3,5-8,12H,4,9-11H2,1H3,(H,40,41)(H3,34,35,36,37,42)/t25-/m0/s1 |
Clé InChI |
BAFUFNSAYGCZIC-VWLOTQADSA-N |
SMILES isomérique |
C[C@@]1(C2=C(N=C(N=C2NC1=O)C3=NN(C4=C3C=CC(=C4)Cl)CCC(C(F)(F)F)(F)F)N)C5=CC=C(C=C5)CCC(=O)O |
SMILES canonique |
CC1(C2=C(N=C(N=C2NC1=O)C3=NN(C4=C3C=CC(=C4)Cl)CCC(C(F)(F)F)(F)F)N)C5=CC=C(C=C5)CCC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of sGC Activators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of soluble guanylate cyclase (sGC) activators, a class of therapeutic agents targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document delves into the molecular interactions, signaling cascades, and functional consequences of sGC activation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.
Core Mechanism of Action: Overcoming NO-Insensitivity
Soluble guanylate cyclase is a critical enzyme in cardiovascular and other physiological systems, acting as the primary receptor for nitric oxide (NO). Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme moiety of sGC, triggering a conformational change that leads to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. However, in various pathological states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[1][2][3]
sGC activators are a distinct class of compounds that bypass this limitation by directly activating the oxidized or heme-free forms of sGC.[4][5] This mechanism is fundamentally different from that of sGC stimulators, which target the reduced (Fe²⁺) form of the enzyme and act synergistically with NO.[2] By activating the otherwise dysfunctional enzyme, sGC activators restore cGMP production, leading to downstream signaling events that promote vasodilation, inhibit platelet aggregation, and exert anti-inflammatory and anti-fibrotic effects.[6][7]
Binding Site and Molecular Interaction
Cryo-electron microscopy (cryo-EM) studies have revealed that sGC activators, such as cinaciguat, bind within the heme pocket of the β1 subunit's H-NOX domain.[8] In the absence of the heme group, the activator occupies this pocket and acts as a heme mimetic. This binding induces a conformational change in the sGC enzyme, transitioning it from an inactive, bent conformation to an active, more extended state, which facilitates the catalytic conversion of GTP to cGMP.[8]
Quantitative Data Summary
The following tables summarize the in vitro potency of various sGC activators from published studies. This data is crucial for comparing the efficacy of different compounds and for designing further preclinical and clinical investigations.
| Compound | Assay Type | System | EC₅₀ | Conditions |
| Cinaciguat (BAY 58-2667) | sGC Activity | Purified heme-free sGC | ~7 nM | Heme-free rat sGC |
| cGMP Accumulation | Rat Aortic Smooth Muscle Cells | ~10 nM | Pre-treated with ODQ | |
| Ataciguat (HMR-1766) | sGC Activity | Purified sGC | 0.51 µM | |
| BAY 60-2770 | Erectile Response | Rat | Potent erectile activity | Enhanced by ODQ |
| Runcaciguat (BAY 1101042) | cGMP Production | In vitro | Concentration-dependent | Selectively binds oxidized and heme-free sGC |
| GSK2181236A | P-VASP Formation | Rat Aortic Smooth Muscle Cells | 12.7 nM | Potentiated by ODQ |
Signaling Pathways and Experimental Workflows
The activation of sGC by activators initiates a signaling cascade with broad physiological effects. A typical experimental workflow to characterize a novel sGC activator involves a series of in vitro, ex vivo, and in vivo assays.
sGC Signaling Pathway
Caption: The sGC activator signaling pathway under conditions of oxidative stress.
Experimental Workflow for sGC Activator Characterization
Caption: A typical preclinical experimental workflow for the characterization of sGC activators.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of sGC activators.
Protocol 1: In Vitro sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to activate purified sGC by quantifying the production of cGMP from GTP.
Materials:
-
Purified recombinant sGC enzyme
-
Assay buffer: 50 mM triethanolamine (B1662121) (TEA), pH 7.4, 1 mM DTT, 5 mM MgCl₂, 200 µM GTP
-
Test compound (sGC activator)
-
ODQ (1H-[6][8][9]oxadiazolo[4,3-a]quinoxalin-1-one) for inducing sGC oxidation
-
Tween-20 for generating heme-free sGC
-
[α-³²P]GTP (for radiometric detection) or a commercial cGMP detection kit (e.g., ELISA)
-
Reaction quench solution: 125 mM Zinc Acetate and 125 mM Sodium Carbonate
Procedure:
-
Enzyme Preparation: Dilute the purified sGC in an appropriate buffer. To assess activity on oxidized sGC, pre-incubate the enzyme with 10 µM ODQ for 10 minutes at 37°C. To assess activity on heme-free sGC, include 0.5% (v/v) Tween-20 in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the prepared sGC enzyme (e.g., 10-50 ng), and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding GTP (and [α-³²P]GTP if using radiometric detection). Incubate the mixture for 10-20 minutes at 37°C.
-
Termination: Stop the reaction by adding the quench solution.
-
cGMP Quantification:
-
Radiometric: Separate [³²P]cGMP from unreacted [α-³²P]GTP using alumina (B75360) columns and quantify using a scintillation counter.
-
ELISA: Centrifuge the terminated reaction to pellet the precipitated GTP. Use the supernatant to quantify cGMP levels using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the rate of cGMP formation against the test compound concentration to determine the EC₅₀ value.
Protocol 2: Cellular cGMP Accumulation Assay
This assay measures the ability of a compound to increase intracellular cGMP levels in a cellular context.
Materials:
-
Cultured cells known to express sGC (e.g., rat aortic smooth muscle cells, HEK293 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound (sGC activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to confluency.
-
Pre-treatment: Wash the cells with stimulation buffer and then pre-incubate with a PDE inhibitor in serum-free medium for 20-30 minutes at 37°C.
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer. Incubate for 10-20 minutes to ensure complete lysis.
-
Sample Collection and Processing: Collect the cell lysates and centrifuge to remove cellular debris.
-
cGMP Quantification: Measure the cGMP concentration in the supernatants using a commercial immunoassay kit.
-
Data Analysis: Normalize the cGMP concentration to the total protein concentration of the cell lysate. Plot the normalized cGMP levels against the test compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 3: Ex Vivo Vasodilation Assay (Isolated Aortic Rings)
This assay assesses the functional effect of a compound on vascular tone in an ex vivo setting.[10]
Materials:
-
Rodent (e.g., rat or mouse) thoracic aorta
-
Krebs-Henseleit solution (KHS), gassed with 95% O₂ / 5% CO₂
-
Organ bath system with isometric force transducers
-
Vasoconstrictor agent (e.g., phenylephrine)
-
Test compound (sGC activator)
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount each aortic ring in an organ bath filled with KHS maintained at 37°C and continuously bubbled with the gas mixture. Apply an optimal resting tension (e.g., 1.5-2.0 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes, with washes of fresh KHS every 15-20 minutes.
-
Pre-contraction: Induce a submaximal, stable contraction in the aortic rings using a vasoconstrictor agent like phenylephrine (B352888) (e.g., 1 µM).
-
Compound Addition: Once a stable contraction plateau is achieved, add the test compound in a cumulative manner in increasing concentrations.
-
Data Acquisition and Analysis: Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the log concentration of the test compound to determine the IC₅₀ value.
Conclusion
sGC activators represent a promising therapeutic strategy for a variety of cardiovascular and fibrotic diseases, particularly those associated with oxidative stress and impaired NO signaling. Their unique mechanism of action, which involves the direct activation of oxidized or heme-free sGC, distinguishes them from other classes of drugs targeting the NO-sGC-cGMP pathway. A thorough understanding of their molecular mechanism, supported by robust quantitative data and well-defined experimental protocols as outlined in this guide, is essential for the continued development and successful clinical translation of this important class of therapeutic agents.
References
- 1. Runcaciguat, a novel soluble guanylate cyclase activator, shows renoprotection in hypertensive, diabetic, and metabolic preclinical models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Collection - Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. The sGC activator BAY 60-2770 has potent erectile activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
The Rise of a New Therapeutic Principle: A Technical Guide to the Discovery and Development of Soluble Guanylate Cyclase (sGC) Activators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular homeostasis, regulating vascular tone, inflammation, and fibrosis. In numerous pathological states characterized by high oxidative stress, the sGC enzyme becomes oxidized and heme-deficient, rendering it insensitive to endogenous NO. This impairment is a key driver in the pathophysiology of cardiovascular and renal diseases. sGC activators are a novel class of therapeutic agents specifically designed to target this dysfunctional, NO-unresponsive form of the enzyme, thereby restoring cGMP signaling. This guide provides an in-depth technical overview of the discovery, mechanism of action, and development of first and next-generation sGC activators, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological and experimental pathways.
The Discovery of sGC Activators: Targeting a Diseased Enzyme State
The discovery of compounds that modulate sGC activity independently of NO was a significant milestone in pharmacology.[1] Two distinct classes emerged: sGC stimulators and sGC activators. While sGC stimulators like riociguat (B1680643) and vericiguat (B611664) require the reduced, heme-containing form of sGC, sGC activators have the unique ability to target the oxidized and heme-free (apo-sGC) enzyme.[1][2] This is particularly relevant in diseases with high oxidative stress, where the formation of reactive oxygen species (ROS) oxidizes the sGC heme iron (Fe²⁺ → Fe³⁺), leading to heme loss and an enzyme that can no longer be stimulated by NO.[2]
The first generation of sGC activators, including cinaciguat (B1243192) (BAY 58-2667) and ataciguat (B1666109) (HMR-1766), were identified through high-throughput screening.[3] These early compounds validated the therapeutic concept but were hampered by limitations such as the need for intravenous administration (cinaciguat) or discontinuation during clinical development.[3] Subsequent research efforts focused on identifying orally bioavailable, next-generation activators. This led to the discovery of compounds like runcaciguat (B610601) (BAY 1101042) through extensive screening and structure-activity relationship (SAR) studies, overcoming the limitations of earlier agents.[2][4]
Mechanism of Action
sGC activators function by binding to the now-vacant heme pocket of the oxidized or heme-free sGC enzyme.[5] This binding event mimics the conformational change normally induced by NO binding to the heme group, thereby activating the enzyme's catalytic domain to convert guanosine triphosphate (GTP) to cGMP.[6] This NO-independent and heme-independent mechanism restores a critical signaling pathway even when endogenous NO bioavailability is low or sGC is dysfunctional.[7]
The signaling cascade is visually represented in the diagram below.
Key sGC Activators in Development: Quantitative Data
The development of sGC activators has yielded several key compounds that have been evaluated in preclinical models and clinical trials. The following tables summarize their in vitro potency and key clinical outcomes.
Table 1: In Vitro Potency of sGC Activators
| Compound | Assay Type | System | Potency (EC₅₀ / MEC) | Reference(s) |
| Cinaciguat | Enzyme Activity | Purified Heme-free sGC | ~200 nM (EC₅₀) | [8] |
| Ataciguat | Enzyme Activity | Vascular Smooth Muscle Cells | 510 nM (EC₅₀) | [9] |
| Runcaciguat | cGMP Formation | CHO Cells | 27 nM (EC₅₀) / 3 nM (MEC) | [2][4] |
EC₅₀: Half-maximal effective concentration; MEC: Minimum effective concentration.
Table 2: Summary of Key Clinical Trial Data for sGC Activators
| Compound | Phase | Indication | Key Efficacy Endpoint(s) | Reference(s) |
| Cinaciguat | IIb | Acute Decompensated Heart Failure | -7.7 to -7.9 mmHg change in PCWP vs. placebo. Increased cardiac output by 1.68 L/min. Trial terminated early due to hypotension. | [10][11][12] |
| Ataciguat | II | Fibrocalcific Aortic Valve Stenosis | ~70% reduction in the progression of aortic valve calcification vs. placebo over 6 months. | [13][14][15] |
| Runcaciguat | IIa | Chronic Kidney Disease (CKD) | -45.2% to -48.1% reduction in Urine Albumin-to-Creatinine Ratio (UACR) vs. placebo over 8 weeks. | [1][16][17][18] |
| Mosliciguat (B3325865) | I | Pulmonary Hypertension | Mean-max peak reduction in Pulmonary Vascular Resistance (PVR) of -38.1% from baseline (2.0 mg inhaled dose). |
PCWP: Pulmonary Capillary Wedge Pressure.
Experimental Protocols: Core Methodologies
The discovery and characterization of sGC activators rely on a suite of specialized in vitro and cell-based assays. Below are detailed protocols for key experimental workflows.
High-Throughput Screening (HTS) for sGC Activators
The initial discovery of novel sGC activator scaffolds often employs HTS. A common approach uses a cell line engineered to report cGMP production.
Protocol: Cell-Based HTS using a CNG Channel Reporter [19]
-
Cell Plating: Seed Chinese Hamster Ovary (CHO) cells, stably co-expressing sGC, a cyclic nucleotide-gated (CNG) ion channel, and the photoprotein aequorin, into 384-well microplates. Incubate overnight.
-
Compound Addition: Use automated liquid handlers to dispense a large chemical library, with each well receiving a unique compound at a fixed concentration.
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C to allow for compound uptake and sGC activation.
-
Signal Detection: Measure the luminescence generated by aequorin using a plate reader. An increase in cGMP opens the CNG channel, allowing Ca²⁺ influx, which triggers the aequorin light emission.
-
Hit Identification: Wells exhibiting a signal significantly above the background are identified as primary "hits." These compounds are then selected for further validation.
In Vitro sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to activate purified sGC enzyme.
Protocol: Direct sGC Activation Assay [6][8]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM TEA/HCl, pH 7.4), a substrate mix containing 3 mM MgCl₂ and 0.5 mM GTP (including a tracer amount of [α-³²P]GTP for radiometric detection), and serial dilutions of the test compound (e.g., cinaciguat).
-
Enzyme Preparation: Use purified recombinant sGC. To specifically measure sGC activator potency, induce the heme-free state by adding a detergent like Tween 20 to the enzyme preparation (e.g., 0.5% v/v final concentration).
-
Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, purified heme-free sGC (e.g., 50 ng), and the test compound at various concentrations.
-
Incubation: Initiate the enzymatic reaction by adding the GTP substrate mix. Incubate at 37°C for a fixed time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like 125 mM zinc acetate (B1210297) followed by 140 mM sodium carbonate to precipitate the unreacted GTP.
-
Product Separation: Centrifuge the samples. Separate the soluble product, [³²P]cGMP, from the precipitated [α-³²P]GTP using alumina (B75360) column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cGMP using a scintillation counter. Convert counts to pmol cGMP/min/mg protein to determine enzyme activity. Plot activity against compound concentration to determine the EC₅₀.
Intracellular cGMP Measurement Assay
This cell-based assay quantifies the accumulation of cGMP within cells following treatment with an sGC activator.
Protocol: cGMP Competitive ELISA [6][19][20]
-
Cell Culture: Seed a relevant cell line (e.g., human endothelial cells, CHO cells) in a 96-well plate and grow to near confluency.
-
PDE Inhibition: Aspirate the culture medium. Pre-incubate the cells for 15-30 minutes at 37°C in a serum-free medium containing a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX. This crucial step prevents the enzymatic degradation of newly synthesized cGMP.
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells by aspirating the medium and adding 100 µL of 0.1 M HCl to each well. Incubate for 10-20 minutes at room temperature.
-
ELISA Procedure:
-
Neutralize or dilute the acidic cell lysates.
-
Perform a competitive ELISA according to the manufacturer's instructions (e.g., Cayman Chemical, Cell Biolabs). This typically involves adding the lysate, a cGMP-horseradish peroxidase (HRP) conjugate, and a cGMP-specific antibody to an antibody-binding plate.
-
Following incubation and washing steps, add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the cGMP concentration in each sample using a standard curve. Normalize the results to the total protein content of the cell lysate.
Conclusion and Future Directions
sGC activators represent a targeted therapeutic strategy, precisely addressing the enzymatic dysfunction that occurs under conditions of oxidative stress. The journey from first-generation intravenous compounds like cinaciguat to orally available, next-generation agents like runcaciguat highlights the rapid progress in this field. Preclinical and clinical data have demonstrated their potential to treat a range of complex cardiorenal diseases, including chronic kidney disease, heart failure, and pulmonary hypertension.[11][16][21] The continued development of novel activators, such as the inhaled mosliciguat for targeted lung delivery and avenciguat (B11929479) for fibrotic diseases, underscores the broad therapeutic promise of this class.[21][22] Future research will focus on expanding their clinical applications and further elucidating their long-term efficacy and safety profiles in diverse patient populations.
References
- 1. research.rug.nl [research.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ataciguat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Our Science | Pulmovant [pulmovant.com]
- 6. benchchem.com [benchchem.com]
- 7. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinaciguat, a soluble guanylate cyclase activator: results from the randomized, controlled, phase IIb COMPOSE programme in acute heart failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ataciguat Shows Potential for Curbing Progression of Aortic Stenosis | tctmd.com [tctmd.com]
- 16. The soluble guanylate cyclase activator runcaciguat significantly improves albuminuria in patients with chronic kidney disease: a randomized placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medscape.com [medscape.com]
- 18. The soluble guanylate cyclase activator runcaciguat significantly improves albuminuria in patients with chronic kidney disease: a randomized placebo-controlled clinical trial - UCL Discovery [discovery.ucl.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Inhaled mosliciguat (BAY 1237592): targeting pulmonary vasculature via activating apo-sGC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Molecular Target of sGC Activators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Molecular Target: Soluble Guanylate Cyclase (sGC)
Soluble guanylate cyclase is a heterodimeric enzyme composed of an α and a β subunit.[1][2] The most common isoform is the α1β1 heterodimer.[2] Each subunit consists of an N-terminal heme-nitric oxide/oxygen (H-NOX) binding domain, a Per-ARNT-Sim (PAS) domain, a coiled-coil domain, and a C-terminal catalytic domain.[2] The β1 subunit contains a prosthetic heme group that serves as the binding site for nitric oxide (NO).[1] Under normal physiological conditions, NO binding to the ferrous (Fe²⁺) heme iron triggers a conformational change in sGC, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2]
In pathophysiological states characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or the entire heme group can be lost, rendering the enzyme unresponsive to NO.[3][4] It is this oxidized or heme-free form of sGC that is the primary molecular target of sGC activators.[3][4]
Mechanism of Action of sGC Activators
sGC activators function by directly binding to and activating the oxidized or heme-free sGC, independent of nitric oxide.[1][3][4] Cryo-electron microscopy (cryo-EM) studies have revealed that sGC activators, such as cinaciguat (B1243192), occupy the heme pocket within the H-NOX domain of the sGC β1 subunit.[5][6] By binding to this site, they mimic the effect of the heme group and induce a conformational change that activates the enzyme's catalytic activity.[5][6] This leads to the synthesis of cGMP from GTP.[1]
The activation of sGC by activators results in the accumulation of intracellular cGMP.[7] cGMP, in turn, activates downstream effectors, primarily protein kinase G (PKG), which mediates a wide range of physiological responses, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis.[1][7]
Signaling Pathway of sGC Activation
Caption: Signaling pathway of sGC activation by an sGC activator.
Quantitative Data for Representative sGC Activators
The following tables summarize key quantitative data for well-characterized sGC activators. It is important to note that specific data for "sGC activator 1 (example 10B)" is not publicly available.
Table 1: In Vitro Potency and Efficacy of sGC Activators
| Compound | Assay | Target State | EC₅₀ (nM) | Eₘₐₓ (fold stimulation) | Reference |
| Cinaciguat (BAY 58-2667) | Purified sGC activity | Heme-free | Low nM range | Potent activation | [8] |
| Cinaciguat (BAY 58-2667) | cGMP accumulation (endothelial cells) | Oxidized (ODQ-treated) | 200 | 134-fold | [9] |
| GSK2181236A | P-VASP formation (cells) | Oxidized (ODQ-treated) | Potent (pEC₅₀ available) | Significant increase | [10] |
Table 2: In Vitro Binding Affinity of sGC Activators
| Compound | Assay | Target | K_d (nM) | Reference |
| Cinaciguat (BAY 58-2667) | Radioligand binding | Heme-free sGC | Low nM range | [8] |
Experimental Protocols
sGC Enzyme Activity Assay (Purified Enzyme)
This protocol measures the direct effect of an sGC activator on the catalytic activity of purified sGC.
Materials:
-
Purified sGC enzyme
-
sGC activator of interest
-
Assay buffer (e.g., 50 mM TEA, pH 7.4, 5 mM MgCl₂, 1 mM GTP)
-
[α-³²P]GTP (for radiometric detection) or a cGMP detection kit (e.g., ELISA, TR-FRET)
-
ODQ (1H-[5][7][11]oxadiazolo[4,3-a]quinoxalin-1-one) to induce the oxidized state (optional)
Procedure:
-
Enzyme Preparation: If assessing activation of oxidized sGC, pre-incubate the purified enzyme with ODQ (e.g., 10 µM) for 10-15 minutes at 37°C. For heme-free sGC, the purification process may already yield the apo-enzyme, or it can be induced with detergents like Tween-20.[12]
-
Reaction Setup: In a reaction tube, combine the assay buffer, purified sGC, and varying concentrations of the sGC activator.
-
Initiate Reaction: Start the reaction by adding GTP (and [α-³²P]GTP if applicable).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Detection: Quantify the amount of cGMP produced using a suitable method. For radiometric assays, separate [α-³²P]cGMP from [α-³²P]GTP using chromatography. For immunoassays, follow the manufacturer's protocol.
-
Data Analysis: Plot the cGMP concentration against the activator concentration to determine EC₅₀ and Eₘₐₓ values.
Experimental Workflow for sGC Enzyme Activity Assay
Caption: Workflow for an in vitro sGC enzyme activity assay.
Cellular cGMP Accumulation Assay
This cell-based assay measures the ability of an sGC activator to increase intracellular cGMP levels.
Materials:
-
A suitable cell line expressing sGC (e.g., vascular smooth muscle cells, CHO cells stably expressing sGC)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
sGC activator of interest
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP immunoassay kit (ELISA or TR-FRET)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Wash the cells and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.[13]
-
Compound Treatment: Add varying concentrations of the sGC activator to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.[13]
-
Lysate Collection: Incubate for 10-20 minutes to ensure complete lysis, then collect the cell lysates.
-
cGMP Measurement: Centrifuge the lysates to remove debris and measure the cGMP concentration in the supernatant using a commercial immunoassay kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
Data Analysis: Plot the normalized cGMP concentration against the activator concentration to determine the EC₅₀ value.
Experimental Workflow for Cellular cGMP Assay
Caption: Workflow for a cell-based cGMP accumulation assay.
Conclusion
sGC activators represent a novel and promising therapeutic approach for diseases associated with impaired NO-sGC-cGMP signaling. Their unique mechanism of action, targeting the oxidized and heme-free forms of sGC, allows for the restoration of cGMP production in environments of high oxidative stress. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of these compounds, from direct enzyme activity to cellular signaling. Further research into specific activators and their interactions with different sGC isoforms will continue to advance our understanding and the therapeutic potential of this important class of drugs.
References
- 1. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 2. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Pharmacodynamics of Soluble Guanylate Cyclase (sGC) Activators: A Technical Guide
This technical guide provides an in-depth overview of the pharmacodynamics of soluble guanylate cyclase (sGC) activators, a class of therapeutic agents that target the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document is intended for researchers, scientists, and drug development professionals.
Introduction to sGC Activators
Soluble guanylate cyclase (sGC) is a critical enzyme in the cardiovascular system, acting as the intracellular receptor for nitric oxide (NO).[1][2] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3] cGMP, in turn, mediates a variety of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and reduction of inflammation.[1][3]
In various pathophysiological states, such as hypertension, heart failure, and atherosclerosis, the bioavailability of NO is impaired due to oxidative stress.[1][3] This oxidative stress can also lead to the oxidation of the heme moiety within sGC, rendering the enzyme insensitive to NO.[3][4] sGC activators are a class of compounds that directly activate sGC, particularly in its oxidized or heme-free state, thus bypassing the need for NO.[3][5] This mechanism distinguishes them from sGC stimulators, which primarily act on the reduced, heme-containing form of the enzyme and work synergistically with NO.[3][5][6]
Mechanism of Action and Signaling Pathway
sGC activators bind to a specific allosteric site on the sGC enzyme, inducing a conformational change that mimics the effect of NO binding and leads to enzyme activation.[7] This results in increased production of cGMP and subsequent downstream signaling. The first-in-class sGC activator, YC-1, was found to stimulate sGC independently of NO.[7][8] Newer agents, such as cinaciguat (B1243192) (BAY 58-2667) and runcaciguat, have been developed with improved potency and selectivity for the oxidized form of sGC.[2][3][9][10]
The signaling pathway is illustrated below:
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of sGC activators have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data for representative compounds.
In Vitro sGC Activation and cGMP Production
| Compound | System | Condition | EC50 (nM) | Max Activation (fold-increase) | Reference |
| YC-1 | Purified sGC | NO-independent | ~10,000 | ~10 | [3] |
| Cinaciguat | Recombinant human sGC | Heme-oxidized (in presence of ODQ) | 1.3 ± 0.6 | 114.0 ± 23.3 nmol/L cGMP (Emax) | [2] |
| TY-55002 | Recombinant human sGC | Heme-oxidized (in presence of ODQ) | 7.6 ± 3.3 | 156.1 ± 38.8 nmol/L cGMP (Emax) | [2] |
| Runcaciguat | Murine kidney slices | Oxidative stress (ODQ) | - | Significant increase in glomerular cGMP | [9] |
Ex Vivo Vasodilation
| Compound | Tissue | Pre-constrictor | Condition | EC50 (µM) | Reference |
| YC-1 | Rabbit aorta | Phenylephrine (B352888) | Endothelium-independent | 0.3-300 (concentration range) | [8] |
| Cinaciguat | Rat aorta | Phenylephrine | - | - | [2] |
| Runcaciguat | Murine afferent arterioles | Angiotensin II | L-NAME (NO deficiency) | - | [9] |
| BAY-543 | Murine efferent arterioles | Angiotensin II | ODQ (oxidative stress) | - | [9] |
In Vivo Hemodynamic Effects
| Compound | Species | Model | Route | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| YC-1 | Rat | Hypertension | IV | - | Significant reduction | [3] |
| Cinaciguat | Dog | Anesthetized | IV | - | Dose-dependent decrease | [3] |
| Cinaciguat | Healthy Volunteers | IV Infusion | 50-250 mcg/h | Decrease in diastolic BP, no significant change in systolic BP | [1] | |
| BAY 60-2770 | Rat | Intact chest | IV | - | Dose-related decrease | [1] |
| Riociguat | Healthy Pigs | - | - | - | More pronounced systemic than pulmonary vasodilation | [11] |
Key Experimental Protocols
Measurement of cGMP Levels
This is a competitive immunoassay for the quantitative determination of cGMP in cell lysates or tissue homogenates.[12][13]
Workflow:
Detailed Protocol:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions.[12] Create a serial dilution of the cGMP standard to generate a standard curve.[12] Cell or tissue lysates should be prepared using a suitable lysis buffer containing a phosphodiesterase inhibitor to prevent cGMP degradation.[14]
-
Competitive Reaction: Add 50 µL of each standard and sample to the appropriate wells of the anti-cGMP antibody-coated microplate.[12] Then, add 25 µL of HRP-conjugated cGMP and 50 µL of anti-cGMP antibody to each well.[12] Cover the plate and incubate for 2 hours at room temperature with gentle shaking.[12]
-
Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[12]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[12]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance is inversely proportional to the amount of cGMP in the sample.[12][13] Use this curve to determine the cGMP concentration in the samples.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method offers a homogeneous assay format and is suitable for high-throughput screening.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high specificity and sensitivity and can be used to multiplex with other analytes.[12]
-
Radioimmunoassay (RIA): A highly sensitive competitive immunoassay using a radiolabeled cGMP, though it requires handling of radioactive materials.[12]
Assessment of Vascular Relaxation
This ex vivo method is used to assess the direct vasodilatory effects of compounds on blood vessels.[8][16]
Workflow:
Detailed Protocol:
-
Tissue Preparation: The thoracic aorta is carefully dissected from an animal model (e.g., rabbit, rat) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.[8]
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability: The rings are allowed to equilibrate for a period under a resting tension. The viability of the rings is then assessed by contracting them with a high concentration of potassium chloride (KCl).[9]
-
Experimental Procedure: After washing and returning to baseline tension, the rings are pre-constricted with a vasoconstrictor agent such as phenylephrine to an EC₈₀ concentration.[16] Once a stable contraction is achieved, cumulative concentrations of the sGC activator are added to the organ bath, and the changes in isometric tension are recorded.[8]
-
Data Analysis: The relaxation response is calculated as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is determined.
Conclusion
sGC activators represent a novel and promising therapeutic approach for cardiovascular diseases, particularly those associated with endothelial dysfunction and oxidative stress. Their unique mechanism of action, which involves the direct activation of oxidized or heme-free sGC, allows them to restore cGMP signaling in a diseased environment where NO-dependent pathways are compromised. The pharmacodynamic effects of sGC activators, including potent vasodilation and reduction in blood pressure, have been well-documented in a range of preclinical and clinical studies. Further research and clinical development of this class of compounds hold the potential to provide significant benefits for patients with a variety of cardiovascular and cardiopulmonary conditions.[3]
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 5. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Hemodynamic Effects of a Soluble Guanylate Cyclase Stimulator, Riociguat, and an Activator, Cinaciguat, During NO-Modulation in Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics of Soluble Guanylate Cyclase (sGC) Activators in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. In its reduced ferrous (Fe²⁺) state, sGC is activated by NO, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a key second messenger, mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2][3] However, under conditions of oxidative stress, the heme moiety of sGC can be oxidized to the ferric (Fe³⁺) state or lost entirely, rendering the enzyme insensitive to NO.[4]
sGC activators are a class of pharmacological agents that target these oxidized or heme-free forms of sGC, restoring cGMP production independently of NO.[4] This unique mechanism of action makes them a promising therapeutic strategy for cardiovascular diseases and other conditions associated with impaired NO-sGC-cGMP signaling. This technical guide provides a comprehensive overview of the pharmacokinetics of key sGC activators in various animal models, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to support preclinical research and drug development efforts.
The NO-sGC-cGMP Signaling Pathway
The canonical NO-sGC-cGMP signaling cascade is initiated by the synthesis of NO by nitric oxide synthase (NOS). NO then diffuses into target cells and binds to the heme group of sGC, triggering a conformational change that activates the enzyme. The subsequent increase in intracellular cGMP levels activates downstream effectors, primarily protein kinase G (PKG), which in turn phosphorylates various target proteins to elicit a physiological response. Phosphodiesterases (PDEs) regulate this pathway by hydrolyzing cGMP, thus terminating the signal.[1][2][5]
Diagram of the NO-sGC-cGMP Signaling Pathway:
Caption: The NO-sGC-cGMP signaling pathway and the site of action for sGC activators.
Pharmacokinetics of sGC Activators in Animal Models
This section summarizes the available pharmacokinetic data for key sGC activators in common preclinical animal models. The data is presented in tabular format for ease of comparison.
Cinaciguat (B1243192) (BAY 58-2667)
Cinaciguat is a well-characterized sGC activator that has been investigated in various animal species.
Table 1: Pharmacokinetic Parameters of Cinaciguat in Animal Models
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference(s) |
| Rat | IV | 1 mg/kg | - | - | - | 0.8 | - | [6] |
| Rat | PO | 10 mg/kg | 130 | 0.5 | 330 | 1.1 | 13 | [6] |
| Dog | IV | 0.1 mg/kg | - | - | - | 1.2 | - | [7] |
| Dog | PO | 1 mg/kg | 25 | 1.0 | 80 | 1.5 | 8 | [7] |
| Monkey (Cynomolgus) | IV | 0.05 mg/kg | - | - | - | 1.0 | - | [7] |
| Monkey (Cynomolgus) | PO | 0.5 mg/kg | 15 | 1.5 | 50 | 1.3 | 10 | [7] |
Note: Data are presented as approximate values compiled from various sources. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Ataciguat (B1666109) (HMR1766)
Ataciguat is another sGC activator that has been evaluated in preclinical models. While extensive quantitative data is not publicly available, preclinical studies in mice have shown that ataciguat can slow the progression of aortic valve calcification.[8]
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacokinetic assessment of sGC activators.
Animal Models and Husbandry
Pharmacokinetic studies are typically conducted in male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. Animals are housed in controlled environments with standard diet and water ad libitum.
Drug Administration
Oral Administration (Gavage): For oral administration in rats, a gavage needle is used to deliver a specific volume of the drug formulation directly into the stomach. The volume is typically calculated based on the animal's body weight.[6]
Workflow for Oral Gavage in Rats:
Caption: A typical workflow for performing oral gavage in a rat.
Intravenous Administration: For intravenous administration, the drug is typically infused or injected into a suitable vein, such as the tail vein in rats or a cephalic or saphenous vein in dogs and monkeys.
Blood Sampling
Blood samples are collected at predetermined time points post-dosing to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Common blood collection sites include the tail vein or retro-orbital sinus in rats, and cephalic or jugular veins in dogs and monkeys.[9][10][11][12][13]
Typical Blood Sampling Schedule for a Rat Pharmacokinetic Study:
| Route | Time Points (hours) |
| IV | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |
| PO | 0.25, 0.5, 1, 2, 4, 8, 24 |
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying sGC activators in plasma samples due to its high sensitivity and selectivity.[14][15][16][17][18]
General LC-MS/MS Protocol for Cinaciguat Quantification:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate the analyte from endogenous plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized using electrospray ionization (ESI) in positive or negative mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
Workflow for LC-MS/MS Analysis:
References
- 1. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. currentseparations.com [currentseparations.com]
- 10. researchgate.net [researchgate.net]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. cea.unizar.es [cea.unizar.es]
- 14. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid chromatography tandem mass spectrometry method (LC–MS/MS) for simultaneous determination of piperine, cinnamic acid and gallic acid in rat plasma using a polarity switch technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. jfda-online.com [jfda-online.com]
- 17. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]
- 18. Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Soluble Guanylate Cyclase (sGC) Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. It acts as the intracellular receptor for NO, and upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] The NO-sGC-cGMP pathway is fundamental to a myriad of physiological processes, most notably vasodilation, inhibition of platelet aggregation, and neurotransmission. In pathological states characterized by oxidative stress, such as cardiovascular diseases, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. sGC activators are a class of small molecules that target and activate these oxidized or heme-free forms of sGC, thereby restoring cGMP signaling in a diseased environment. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of sGC activators, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathways.
The NO-sGC-cGMP Signaling Pathway
Under normal physiological conditions, endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and binds to the reduced (Fe²⁺) heme cofactor of sGC. This binding event triggers a conformational change in sGC, leading to a significant increase in its catalytic activity and the subsequent production of cGMP. cGMP then activates protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).
In disease states associated with high oxidative stress, reactive oxygen species can oxidize the ferrous (Fe²⁺) heme of sGC to the ferric (Fe³⁺) state. This oxidized enzyme is unresponsive to NO. Further, the oxidized heme can be lost from the enzyme, resulting in a heme-free apo-sGC which is also inactive. sGC activators circumvent this pathological roadblock by directly binding to and activating these NO-insensitive forms of the enzyme.
Structure-Activity Relationship (SAR) of sGC Activators
The development of potent and selective sGC activators has been a focus of medicinal chemistry efforts. The general pharmacophore for many sGC activators consists of a central scaffold with appended acidic and lipophilic moieties.
Quantitative SAR Data
The following table summarizes the in vitro potency of a series of sGC activators from the discovery of runcaciguat.[2] The minimum effective concentration (MEC) required for a ≥ 3-fold activation of sGC and the half-maximal effective concentration (EC50) in a cGMP reporter cell line are presented.
| Compound | R¹ | R² | R³ | MEC (nM) | EC50 (nM) |
| 4 | H | H | CO₂H | 10 | - |
| 5 | H | H | CO₂H | 3 | 27 |
| 7 | H | H | Benzoic Acid | 10 | - |
| 9 | H | Cyclopropyl | CO₂H | 3 | - |
| 15 | F | H | CO₂H | 1 | 11 |
| 45 (Runcaciguat) | F | H | Tetrazole | - | 11.2 |
Data extracted from "Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042)"[2]. The EC50 values were determined in a cGMP reporter cell line. MEC is the minimum effective concentration for ≥ 3-fold sGC activation.
Key SAR Insights:
-
Acidic Moiety: The presence of a carboxylic acid or a bioisostere like tetrazole is crucial for activity.
-
Aromatic Substitution: Introduction of a fluorine atom on the phenyl ring (e.g., compound 15 and runcaciguat ) generally enhances potency.
-
Lipophilic Group: The nature of the lipophilic substituent (R²) influences both potency and pharmacokinetic properties.
Experimental Protocols
The characterization of sGC activators involves a series of in vitro and cell-based assays to determine their potency, efficacy, and mechanism of action.
In Vitro sGC Activity Assay
This assay directly measures the ability of a compound to activate purified sGC.
Workflow:
References
An In-depth Technical Guide: sGC Activators vs. Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular homeostasis, regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. Pharmacological manipulation of this pathway has proven therapeutic value, primarily through two major classes of compounds: traditional nitric oxide (NO) donors and the newer class of sGC activators. This technical guide provides a detailed comparative analysis of a representative sGC activator, often exemplified by compounds like YC-1 and cinaciguat (B1243192), and various classes of NO donors. It delves into their distinct mechanisms of action, presents a compilation of their quantitative effects on key physiological parameters, outlines detailed experimental protocols for their evaluation, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
Nitric oxide, a gaseous signaling molecule, is endogenously produced by nitric oxide synthases (NOS) and plays a crucial role in vasodilation. Its primary intracellular receptor is soluble guanylate cyclase (sGC), a heterodimeric heme-containing enzyme. Upon NO binding to the ferrous heme moiety of sGC, the enzyme undergoes a conformational change, leading to a significant increase in the synthesis of the second messenger, cyclic guanosine monophosphate (cGMP).[1][2] cGMP, in turn, activates protein kinase G (PKG), which mediates downstream signaling events culminating in vasorelaxation and inhibition of platelet aggregation.[2][3]
Nitric oxide donors have been a mainstay in cardiovascular therapy for decades. These compounds act by releasing NO or a related redox species, thereby supplementing the endogenous NO supply.[4][5] They can be broadly classified into those that release NO spontaneously and those that require enzymatic biotransformation.[4]
sGC activators represent a novel class of therapeutic agents that directly target the sGC enzyme.[3][6] A key distinction within this class is between sGC stimulators and sGC activators. sGC stimulators enhance the sensitivity of the reduced (ferrous) form of sGC to NO and can also directly stimulate the enzyme to a lesser extent in the absence of NO.[2][3] In contrast, sGC activators, the focus of this guide, are designed to activate sGC that is in an oxidized (ferric) or heme-free state, conditions under which the enzyme is unresponsive to NO.[3][6] This property makes sGC activators particularly promising in disease states associated with oxidative stress, where NO bioavailability is compromised and sGC may be oxidized.[6]
This guide will focus on a representative sGC activator, which for the purpose of this document will be referred to as "sGC Activator 1," drawing upon data from well-characterized activators like YC-1 and cinaciguat.
Mechanism of Action
This compound
This compound bypasses the need for endogenous or exogenous NO. These compounds directly bind to and activate sGC, particularly when the enzyme's heme group is in an oxidized state or has been lost entirely.[3][6] This mechanism is critically important in pathological conditions characterized by high oxidative stress, where reactive oxygen species can oxidize the ferrous iron of the sGC heme group to the ferric state, rendering it insensitive to NO. By activating this NO-unresponsive form of sGC, sGC activators can restore cGMP signaling in environments where NO donors would be ineffective.[6]
Nitric Oxide Donors
Nitric oxide donors function by releasing NO, which then diffuses to and activates sGC in target cells.[4][5] The mechanism of NO release varies among different classes of donors:
-
Organic Nitrates (e.g., Nitroglycerin, Isosorbide Dinitrate): These compounds require enzymatic bioactivation, a process that involves mitochondrial aldehyde dehydrogenase (ALDH2) and the presence of thiol compounds like cysteine, to release NO.[7]
-
Sodium Nitroprusside (SNP): This agent spontaneously releases NO in the presence of reducing agents and light, without the need for enzymatic conversion.[4]
-
Sydnonimines (e.g., Molsidomine): These are prodrugs that are metabolized in the liver to their active form, which then spontaneously releases NO.[4]
-
Diazeniumdiolates (NONOates): These compounds spontaneously decompose under physiological conditions to release two molecules of NO.[8]
Signaling Pathways
This compound Signaling Pathway
The signaling cascade initiated by this compound is more direct in its initial step compared to NO donors.
Caption: this compound Signaling Pathway.
Nitric Oxide Donor Signaling Pathway
The signaling pathway for NO donors involves an initial step of NO release and subsequent diffusion.
Caption: Nitric Oxide Donor Signaling Pathway.
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical studies, comparing the efficacy of representative sGC activators and nitric oxide donors. It is important to note that these values can vary depending on the specific experimental conditions, tissues, and species used.
Table 1: Vasodilation (Aortic Rings)
| Compound | Class | EC50 (µM) | Species | Reference |
| YC-1 | sGC Activator | 1.9 | Rat | [9] |
| Cinaciguat | sGC Activator | ~0.2 | Porcine | [10] |
| Sodium Nitroprusside (SNP) | NO Donor | ~0.008 - 0.03 | Rat | [11][12] |
| Nitroglycerin (NTG) | NO Donor | Varies significantly with tolerance development | Rat | [13] |
| Authentic NO | NO | ~0.0097 - 0.34 | Rat | [14] |
Table 2: cGMP Elevation
| Compound | Class | Fold Increase over Basal (approx.) | Cell/Tissue Type | Reference |
| YC-1 | sGC Activator | ~6-fold | Rabbit Platelets | [3] |
| Cinaciguat | sGC Activator | >10-fold (enhanced in oxidized state) | Ovine Fetal PASMCs | [15][16] |
| Sodium Nitroprusside (SNP) | NO Donor | ~5 to 17-fold | Human Platelets | [7] |
| Nitroglycerin (NTG) | NO Donor | Varies, can be significant but prone to tolerance | Rat Aorta | [13] |
Table 3: Platelet Aggregation Inhibition
| Compound | Class | IC50 (µM) (agonist-dependent) | Species | Reference |
| YC-1 | sGC Activator | 2.1 - 59.3 | Human | [3] |
| Riociguat (B1680643) | sGC Stimulator | >50 (in whole blood) | Human | [17][18] |
| Sodium Nitroprusside (SNP) | NO Donor | ~0.27 (in normal subjects) | Human | [7] |
| Cinaciguat | sGC Activator | Potent inhibitor | In vitro data | [19] |
Experimental Protocols
Measurement of cGMP Levels using ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell or tissue lysates.
Workflow:
Caption: cGMP Measurement by ELISA Workflow.
Detailed Methodology:
-
Sample Preparation:
-
For cultured cells, wash with PBS and lyse in 0.1 M HCl for 10 minutes. Centrifuge to pellet debris and collect the supernatant.
-
For tissues, homogenize in 5-10 volumes of 5% trichloroacetic acid (TCA). Centrifuge and extract the supernatant with water-saturated diethyl ether to remove TCA.
-
Determine protein concentration of the lysate for normalization.
-
-
Assay Procedure (based on commercially available kits):
-
Prepare cGMP standards according to the kit instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Add a cGMP-horseradish peroxidase (HRP) conjugate and a specific rabbit anti-cGMP antibody to each well.
-
Incubate for 2 hours at room temperature with gentle shaking. During this incubation, sample cGMP and the cGMP-HRP conjugate compete for binding to the anti-cGMP antibody.
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The HRP on the bound conjugate will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the cGMP concentration in the sample. Calculate the cGMP concentration from a standard curve generated with the known standards.[1][8][20][21][22]
-
Ex Vivo Vasodilation Assessment (Aortic Ring Assay)
This protocol describes the preparation and use of isolated aortic rings to assess the vasodilatory effects of test compounds.
Workflow:
Caption: Aortic Ring Vasodilation Assay Workflow.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat or mouse and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire.
-
-
Organ Bath Setup:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.
-
Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Wash the rings and allow them to return to baseline.
-
Induce a submaximal, stable contraction with a vasoconstrictor agonist (e.g., phenylephrine).
-
Once the contraction has plateaued, add the test compound (sGC activator or NO donor) in a cumulative manner, allowing the relaxation to stabilize at each concentration.
-
Record the changes in isometric tension.
-
-
Data Analysis:
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol details the use of light transmission aggregometry (LTA) to measure the inhibitory effect of compounds on platelet aggregation.
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of carbon monoxide-induced relaxation of rat aorta by YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrovasodilators and cGMP inhibit human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressed anti-aggregating and cGMP-elevating effects of sodium nitroprusside in platelets from patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of isoliquiritigenin and YC-1 in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of nitroglycerin tolerance in vitro by the cGMP-phosphodiesterase inhibitor zaprinast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potency of authentic nitric oxide in inducing aortic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiplatelet effects of aspirin are not affected by the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Comparison of the effects of nitric oxide synthase inhibition and guanylate cyclase inhibition on vascular contraction in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A physiologically relevant role for NO stored in vascular smooth muscle cells: A novel theory of vascular NO signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Platelets and Cardioprotection: The Role of Nitric Oxide and Carbon Oxide [mdpi.com]
- 24. iPSC-Derived Platelets Depleted of HLA Class I Are Inert to Anti-HLA Class I and Natural Killer Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of YC-1: A First-in-Class Soluble Guanylate Cyclase Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
YC-1 stands as a pioneering molecule in the field of cardiovascular pharmacology, being the first identified direct activator of soluble guanylate cyclase (sGC).[1] Unlike traditional nitric oxide (NO) donors, YC-1 stimulates sGC independently of NO, offering a novel therapeutic avenue for conditions associated with impaired NO signaling.[1][2] This technical guide provides a comprehensive overview of the preclinical data for YC-1, focusing on its mechanism of action, key experimental findings, and detailed methodologies.
Core Mechanism of Action
YC-1 exerts its primary effect by directly activating soluble guanylate cyclase (sGC), the key enzyme in the NO signaling pathway.[1] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes.[3][4] The elevated intracellular cGMP levels trigger a cascade of downstream effects, most notably vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation.[3][4]
A key characteristic of YC-1 is its dual mechanism of action. Beyond sGC activation, it also acts as a phosphodiesterase (PDE) inhibitor, preventing the breakdown of cGMP and thereby prolonging its signaling effects.[1] This synergistic action contributes to its potent and sustained physiological responses.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on YC-1.
Table 1: Vasodilatory Effects of YC-1
| Parameter | Value | Species/Tissue | Conditions |
| Concentration Range for Relaxation | 0.3–300 μM | Rabbit Aortic Rings | Endothelium-independent |
| Inhibition by ODQ (10 μM) | 59% (at 100 μM YC-1) | Rabbit Aortic Rings | - |
Table 2: Effects of YC-1 on cGMP Levels and PDE Activity
| Parameter | Value | Species/Tissue/Enzyme | Conditions |
| cGMP Elevation | Sustained elevation | Rabbit Aortic Rings | Accompanied long-lasting inhibition of phenylephrine-induced contraction |
| PDE Inhibition (IC50) | PDE2: 31.6 μM | In vitro | Cyclic GMP-stimulated |
| PDE3: 51.3 μM | In vitro | Cyclic GMP-inhibited | |
| PDE4: 8.5 μM | In vitro | Cyclic AMP-specific |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Vascular Tone Assessment in Isolated Rabbit Aortic Rings
Objective: To determine the vasoactive properties of YC-1.
Protocol:
-
Tissue Preparation: Aortas were isolated from rabbits and cut into rings. The endothelium was either left intact or mechanically removed.
-
Mounting: Aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Contraction: Rings were pre-contracted with phenylephrine (B352888) (PE) to induce a stable tone.
-
Drug Application: Cumulative concentrations of YC-1 (0.3–300 μM) were added to the organ bath to assess its relaxant effect.
-
Inhibitor Studies: To investigate the role of sGC, the sGC inhibitor 1-H-[1][3][5]oxadiazole[4,3-a]quinoxalin-1-one (ODQ) was added prior to YC-1 application in some experiments.
-
Data Analysis: The relaxation response was measured as a percentage decrease from the pre-contracted tone.
Measurement of Intracellular cGMP Content
Objective: To quantify the effect of YC-1 on intracellular cGMP levels.
Protocol:
-
Tissue Preparation and Treatment: Isolated rabbit aortic rings were prepared and treated with YC-1 or control compounds as described in the vascular tone assessment protocol.
-
Sample Collection: At specified time points, the aortic rings were rapidly frozen in liquid nitrogen to halt enzymatic activity.
-
Homogenization: The frozen tissues were homogenized in an appropriate buffer.
-
cGMP Extraction: The homogenates were processed to extract cyclic nucleotides.
-
Quantification: The concentration of cGMP in the extracts was determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Normalization: cGMP levels were normalized to the protein content of the tissue homogenate.
In Vitro Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of YC-1 on various PDE isoforms.
Protocol:
-
Enzyme Source: Purified recombinant PDE isoforms (PDE1-5) were used.
-
Assay Buffer: The assay was conducted in a buffer containing the respective cyclic nucleotide substrate (cGMP or cAMP).
-
Incubation: YC-1 at various concentrations was pre-incubated with the PDE enzyme.
-
Reaction Initiation: The reaction was initiated by the addition of the substrate.
-
Reaction Termination: The reaction was stopped after a defined incubation period.
-
Product Quantification: The amount of hydrolyzed substrate was quantified.
-
IC50 Determination: The concentration of YC-1 that produced 50% inhibition of the enzyme activity (IC50) was calculated from the concentration-response curve.
Summary and Future Directions
The preclinical data for YC-1 firmly establish it as a potent, NO-independent activator of soluble guanylate cyclase with an additional mechanism of PDE inhibition.[1] Its ability to induce sustained vasodilation and increase intracellular cGMP levels highlights its therapeutic potential in cardiovascular diseases characterized by endothelial dysfunction and reduced NO bioavailability.[1][3] The provided experimental protocols offer a foundational framework for further investigation into the pharmacological properties of YC-1 and other sGC activators. Future research should focus on the in vivo efficacy and safety profile of this class of compounds in relevant animal models of cardiovascular disease.
References
- 1. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to sGC Activator 1's Effect on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental evaluation of soluble guanylate cyclase (sGC) activators, with a focus on their role in promoting smooth muscle relaxation. This document delves into the core signaling pathways, presents key quantitative data for prominent sGC activators, and offers detailed experimental protocols for researchers in the field.
Core Signaling Pathway of sGC Activation and Smooth Muscle Relaxation
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. In its native state, sGC contains a reduced ferrous (Fe²⁺) heme moiety, which acts as a receptor for NO. The binding of NO to this heme group triggers a conformational change in the sGC enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] This increase in intracellular cGMP is the primary driver of smooth muscle relaxation.[2]
However, under conditions of oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state, or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[1][3] This is where sGC activators and stimulators come into play, representing two distinct classes of compounds that can enhance sGC activity.
-
sGC Stimulators (e.g., YC-1, BAY 41-2272, Riociguat) act on sGC when its heme group is in the reduced state.[4][5] They work synergistically with NO, sensitizing the enzyme to its endogenous activator.[4][5]
-
sGC Activators (e.g., Cinaciguat (BAY 58-2667), Ataciguat) function by targeting the oxidized or heme-free form of sGC.[1][4] This makes them particularly effective in pathological conditions associated with oxidative stress where NO bioavailability is compromised.[3]
The downstream effects of cGMP are primarily mediated by the activation of cGMP-dependent protein kinase (PKG).[2][6][7] PKG, in turn, phosphorylates several target proteins within the smooth muscle cell, leading to relaxation through two main mechanisms:
-
Reduction in Intracellular Calcium (Ca²⁺) Concentration : PKG can phosphorylate and activate the large-conductance calcium-activated potassium (BKCa) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx. PKG also promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum.
-
Decreased Calcium Sensitivity of the Contractile Machinery : PKG can phosphorylate and activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.[6] It can also inhibit the RhoA/Rho-kinase pathway, which is responsible for inhibiting MLCP.[6]
The following diagram illustrates the signaling pathway for sGC activation and subsequent smooth muscle relaxation.
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 5. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
The Core of Vasodilation: A Technical Guide to Foundational Research on Soluble Guanylate Cyclase Activators
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding soluble guanylate cyclase (sGC) activators, a class of therapeutic agents with significant potential in cardiovascular and fibrotic diseases. This document provides a comprehensive overview of their mechanism of action, key experimental findings, and detailed methodologies for their study, intended to serve as a valuable resource for professionals in the field of drug discovery and development.
Introduction to Soluble Guanylate Cyclase and its Activators
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] As an intracellular receptor for NO, sGC plays a pivotal role in a variety of physiological processes, most notably in the regulation of vascular tone.[1] Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[3]
Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including pulmonary hypertension and heart failure.[3] In conditions associated with oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[4] This has driven the development of sGC activators, a class of compounds that directly stimulate sGC, particularly its oxidized or heme-free form, independently of NO.[3] This unique mechanism of action makes them promising therapeutic agents for conditions where NO bioavailability is impaired.[2][5]
Mechanism of Action of sGC Activators
Unlike sGC stimulators which are heme-dependent, sGC activators target the NO-insensitive forms of the enzyme.[2][5] Their primary mechanism involves binding to the heme pocket of sGC, particularly when the heme is in an oxidized (Fe³⁺) state or is absent altogether.[2] This binding event induces a conformational change in the enzyme, mimicking the activated state and leading to increased cGMP production.[2]
Cinaciguat (B1243192) (BAY 58-2667) is a prototypical sGC activator.[2] Studies have shown that cinaciguat activates the heme-free sGC in a concentration-dependent manner.[2] This direct activation of the NO-insensitive enzyme circumvents the limitations of traditional NO-based therapies in disease states characterized by high oxidative stress.
Key Signaling Pathways
The central signaling pathway involving sGC activators is the NO-sGC-cGMP pathway. The following diagram illustrates the canonical pathway and the distinct points of intervention for NO, sGC stimulators, and sGC activators.
Quantitative Data on sGC Activators
The potency and efficacy of sGC activators have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data for prominent sGC activators.
Table 1: In Vitro Potency of Cinaciguat
| Assay System | Parameter | Value | Reference |
| Purified heme-free sGC (from bovine lung) | EC₅₀ | ~0.2 µM | [2] |
| Rabbit saphenous artery rings | IC₅₀ (for vasorelaxation) | 160-fold more potent than BAY 41-2272 (an sGC stimulator) | [6] |
Table 2: Hemodynamic Effects of Cinaciguat in Acute Decompensated Heart Failure (Phase IIb Clinical Trial)
| Parameter (change from baseline at 8 hours) | Cinaciguat | Placebo | p-value | Reference |
| Mean Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | -7.7 | -3.7 | < 0.0001 | [7][8] |
| Mean Right Atrial Pressure (mmHg) | -2.7 | -0.6 | 0.0019 | [7][8] |
| Systolic Blood Pressure (mmHg) | -21.6 ± 17.0 | -5.0 ± 14.5 | < 0.0001 | [7][8] |
| Cardiac Index (L/min/m²) | Increase | No significant change | < 0.0001 | [7] |
Table 3: Effects of Praliciguat (B610188) in a Phase 2a Clinical Trial in Patients with Type 2 Diabetes and Hypertension (14-day treatment)
| Parameter (change from baseline vs. placebo) | Praliciguat | 95% Confidence Interval | Reference |
| Fasting Plasma Glucose (mmol/L) | -0.7 | -1.8 to 0.4 | [9] |
| Total Cholesterol (mmol/L) | -0.7 | -1.1 to -0.2 | [9] |
| LDL-Cholesterol (mmol/L) | -0.5 | -1.0 to -0.1 | [9] |
| Average 24h Mean Arterial Pressure (mmHg) | -5 | -10 to 1 | [9] |
Table 4: Effects of Praliciguat in a Phase 2 Clinical Trial in Patients with Diabetic Kidney Disease (12-week treatment)
| Parameter (mean change from baseline) | Praliciguat (pooled) | Placebo | Between-group difference (90% CI) | p-value | Reference |
| Urine Albumin-Creatinine Ratio (%) | -28 | -15 | -15% (-31 to 4) | 0.17 | [10][11] |
| 24-hour Systolic BP (mmHg) | - | - | -4 (-8 to -1) | - | [11] |
| Hemoglobin A1c (%) | - | - | -0.3 (-0.5 to -0.03) | - | [11] |
| Serum Cholesterol (mg/dL) | - | - | -10 (-19 to -1) | - | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize sGC activators.
In Vitro sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to activate purified sGC.
Objective: To determine the concentration-dependent activation of purified sGC by a test compound.
Materials:
-
Purified sGC (e.g., from bovine lung or recombinant human sGC).[12][13]
-
Assay Buffer: 50 mM Triethanolamine-HCl (TEA/HCl), pH 7.4.[2]
-
Substrate: [α-³²P]GTP.[2]
-
Cofactor: 3 mM MgCl₂.[2]
-
Phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation): 1 mM cGMP can be included.[2]
-
Test compound (sGC activator).
-
Heme-removing agent (optional, for studying heme-free sGC): 0.5% (v/v) Tween 20.[2]
-
Reaction termination solution: 120 mM Zn(CH₃COO)₂ and 120 mM Na₂CO₃.[2]
-
Alumina (B75360) columns for separation of [³²P]cGMP.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, cGMP, and [α-³²P]GTP.
-
Add a known amount of purified sGC (e.g., 50 ng) to the reaction mixture.
-
To study the activation of heme-free sGC, include 0.5% Tween 20 in the reaction mixture.
-
Initiate the reaction by adding serial dilutions of the test compound.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding the Zn(CH₃COO)₂ and Na₂CO₃ solution.
-
Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP using alumina columns.
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
-
Calculate the enzyme activity (e.g., in nmol cGMP/mg protein/min) and plot the concentration-response curve to determine the EC₅₀ value.
References
- 1. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]
- 2. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. An exploratory, randomised, placebo-controlled, 14 day trial of the soluble guanylate cyclase stimulator praliciguat in participants with type 2 diabetes and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Soluble Guanylate Cyclase Stimulator Praliciguat in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the Soluble Guanylate Cyclase Stimulator Praliciguat in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High yield purification of soluble guanylate cyclase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Site of sGC Activator 1 on Soluble Guanylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical intracellular enzyme that functions as the primary receptor for nitric oxide (NO). Upon activation, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP), a key regulator of numerous physiological processes including vasodilation, neurotransmission, and platelet aggregation. In certain pathological states characterized by oxidative stress, the heme cofactor of sGC can become oxidized or lost, rendering the enzyme unresponsive to NO. sGC activators are a class of therapeutic agents designed to directly stimulate these oxidized or heme-free forms of sGC, independent of NO. This technical guide provides a comprehensive overview of the binding site and mechanism of action of sGC activator 1, with cinaciguat (B1243192) serving as a representative molecule of this class.
The this compound Binding Site
Structural and biochemical studies have elucidated that sGC activators, such as cinaciguat, bind to the heme pocket within the β1 H-NOX (Heme-Nitric oxide/Oxygen binding) domain of the sGC enzyme.[1][2][3][4] This binding is particularly favored in the oxidized (ferric, Fe³⁺) or heme-free state of the enzyme.[5][6] Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into this interaction, revealing that the activator molecule physically occupies the space normally inhabited by the heme cofactor.[4]
The binding of the sGC activator within the heme pocket induces a significant conformational change in the sGC enzyme. This allosteric transition stabilizes the enzyme in an extended, active conformation, which facilitates the catalytic conversion of GTP to cGMP.[1][4] This mechanism of action is distinct from that of sGC stimulators, which bind to a different allosteric site and enhance the sensitivity of the reduced (ferrous, Fe²⁺) form of sGC to NO.
Key residues within the β1 H-NOX domain are crucial for the interaction with sGC activators. While specific interacting residues can vary between different activators, the general binding mode involves insertion into the hydrophobic heme pocket and interactions with residues that normally coordinate the heme.
Quantitative Data on this compound Interaction
The following tables summarize key quantitative data regarding the interaction of this compound (cinaciguat) with sGC.
Table 1: Binding Affinity and Potency of Cinaciguat
| Parameter | Value | Conditions | Reference |
| EC₅₀ (for purified sGC activation) | ~0.2 µM (194 ± 15 nM) | Heme-free enzyme (in the presence of 0.5% Tween 20) | [7] |
| EC₅₀ (in endothelial cells) | 0.3 µM (normal conditions), 0.2 µM (heme-oxidizing conditions) | cGMP accumulation | [8] |
| Kd | Low nanomolar range | Not specified | [9] |
Table 2: sGC Activation by Cinaciguat
| Condition | Fold Activation | Notes | Reference |
| Purified heme-free sGC | Comparable to maximal DEA/NO-stimulated activity | - | [7] |
| Oxidized (ferric) sGC | Moderate (~10-15% of maximal DEA/NO-stimulated activity) | - | [7] |
| Endothelial cells (normal conditions) | ~8-fold | - | [8] |
| Endothelial cells (heme-oxidizing conditions) | Up to 134-fold | Potentiation of activation | [8] |
| Pulmonary artery smooth muscle cells (PASMCs) | Significant increase in cGMP | In the presence of ODQ (an sGC oxidizer) | [10] |
Signaling Pathway and Mechanism of Action
The activation of sGC by this compound initiates a signaling cascade that culminates in various physiological responses. The following diagram illustrates this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and activity of sGC activators.
sGC Expression and Purification from HEK293 Cells
This protocol describes the transient expression and purification of human sGC from Human Embryonic Kidney (HEK) 293 cells, a common system for producing recombinant mammalian proteins.
Materials:
-
HEK293F or HEK293S cells
-
Expression vectors for human sGC α1 and β1 subunits
-
Transfection reagent (e.g., polyethyleneimine, PEI)
-
Culture medium (e.g., FreeStyle™ 293 Expression Medium)
-
Lysis buffer (e.g., 50 mM TEA/HCl, pH 7.4, 150 mM NaCl, protease inhibitors)
-
Affinity chromatography resin (e.g., anti-FLAG® M2 affinity gel)
-
Size-exclusion chromatography column
Procedure:
-
Cell Culture: Culture HEK293 cells in suspension in a humidified shaking incubator at 37°C with 8% CO₂.
-
Transfection: When cells reach the desired density, transiently transfect with the sGC expression plasmids using a suitable transfection reagent.
-
Expression: Allow the cells to grow for 48-72 hours post-transfection to express the sGC protein.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or dounce homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris.
-
Affinity Purification: Apply the clarified lysate to an equilibrated affinity chromatography column. Wash the column extensively with wash buffer. Elute the bound sGC protein.
-
Size-Exclusion Chromatography: Further purify the eluted sGC by size-exclusion chromatography to separate it from any remaining contaminants and aggregates.
-
Purity and Concentration: Assess the purity of the final sGC protein by SDS-PAGE and determine its concentration using a protein assay (e.g., BCA assay).
In Vitro sGC Activity Assay
This assay measures the ability of a compound to directly activate purified sGC by quantifying the production of cGMP.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4, 3 mM MgCl₂, 1 mM cGMP)
-
Guanosine triphosphate (GTP)
-
[α-³²P]GTP (for radiometric detection)
-
sGC activator (e.g., cinaciguat)
-
ODQ (1H-[1][9]oxadiazolo[4,3-a]quinoxalin-1-one) to induce sGC oxidation (optional)
-
Tween 20 to generate heme-free sGC (optional)
-
Termination solution (e.g., 120 mM Zn(CH₃COO)₂ and 120 mM Na₂CO₃)
-
Alumina (B75360) columns
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, purified sGC, and the sGC activator at various concentrations. To test on oxidized sGC, pre-incubate the enzyme with ODQ. To test on heme-free sGC, include Tween 20 in the assay buffer.
-
Initiation: Start the reaction by adding a mixture of GTP and [α-³²P]GTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding the termination solution.
-
Separation: Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP by passing the reaction mixture through an alumina column.
-
Quantification: Elute the [³²P]cGMP and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value of the activator.
Cellular cGMP Measurement Assay
This assay measures the effect of an sGC activator on cGMP levels in intact cells.
Materials:
-
Cultured cells expressing sGC (e.g., HEK293, vascular smooth muscle cells)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
sGC activator
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor in serum-free medium for 10-30 minutes.
-
Compound Treatment: Add the sGC activator at various concentrations and incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells by adding cell lysis buffer.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a commercial cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP concentration to the protein concentration of the cell lysate and determine the EC₅₀ value of the activator.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
This protocol provides a general workflow for determining the structure of sGC in complex with an activator using single-particle cryo-EM.
Procedure:
-
Sample Preparation: Prepare a highly pure and concentrated sample of the sGC-activator complex. For cinaciguat, this can be achieved by incubating purified sGC with the compound, either after oxidation with NS2028 or by using heme-free sGC.[4]
-
Grid Preparation: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Screen the vitrified grids in a transmission electron microscope to identify areas with a good distribution of single particles. Collect a large dataset of images (micrographs) of the particles at various orientations.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion in the raw micrographs.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different 2D classes representing different views of the complex.
-
Ab initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
-
3D Classification and Refinement: Iteratively classify the particles into different 3D classes and refine the 3D reconstructions to high resolution.
-
-
Model Building and Analysis: Build an atomic model into the final high-resolution cryo-EM density map and analyze the interactions between the sGC activator and the protein.
Conclusion
The binding site of this compound, exemplified by cinaciguat, is well-defined within the heme pocket of the β1 H-NOX domain of sGC. These activators represent a promising therapeutic strategy for diseases associated with oxidative stress and impaired NO signaling by targeting the NO-unresponsive forms of the enzyme. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this important class of molecules and their interaction with sGC.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Activation of Soluble Guanylate Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Soluble guanylate cyclase (sGC) is a critical intracellular receptor for the signaling molecule nitric oxide (NO). Its activation triggers a cascade of physiological responses, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2] Dysregulation of the NO-sGC signaling pathway is implicated in various pathologies, making sGC a key therapeutic target.[3][4] This technical guide provides an in-depth exploration of the theoretical models of sGC activation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Concepts of sGC Structure and Activation
sGC is a heterodimeric enzyme composed of an α and a β subunit.[2][5] Each subunit comprises four distinct domains: an N-terminal Heme-Nitric Oxide/Oxygen binding (H-NOX) domain, a Per-ARNT-Sim (PAS) domain, a coiled-coil (CC) domain, and a C-terminal catalytic domain.[5][6] The heme prosthetic group, essential for NO sensing, is located in the β-subunit's H-NOX domain and is coordinated by a histidine residue (His105 in the human protein).[2]
The canonical activation of sGC is initiated by the binding of NO to the reduced ferrous (Fe²⁺) heme.[4] This event triggers the cleavage of the bond between the heme iron and the coordinating histidine, leading to the formation of a five-coordinate nitrosyl-heme complex.[2] This initial step instigates a series of large-scale conformational changes that are propagated through the protein, ultimately leading to the activation of the catalytic domains and a several hundred-fold increase in the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][7]
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structural rearrangements that accompany sGC activation.[8][9] In its basal, inactive state, sGC adopts a compact, bent conformation.[10] Upon activation by NO, the enzyme undergoes a dramatic extension and rotation of its regulatory domains relative to the catalytic core.[10][11][12] This "unbending" of the coiled-coil domains is a critical component of the allosteric activation mechanism.[10][13]
Quantitative Analysis of sGC Activation
The activation of sGC can be modulated by various ligands, including the endogenous activator NO and synthetic compounds classified as sGC stimulators and activators. The following tables summarize key quantitative data related to these interactions.
| Ligand | Parameter | Value | Species/Conditions | Reference |
| Nitric Oxide (NO) | Association Rate Constant (k_on) | 1.4–4.5 x 10⁸ M⁻¹s⁻¹ | Purified sGC | [7] |
| Nitric Oxide (NO) | Dissociation Constant (K_d) | < 1.2 x 10⁻¹² M | Purified sGC H-NOX domain | [1] |
| Nitric Oxide (NO) | EC₅₀ (in cells) | 1–10 nM | Platelets and astrocytes | [1] |
| Nitric Oxide (NO) | EC₅₀ (in vivo model) | ~23 nM | In vivo kinetic model | [14] |
| YC-1 (Stimulator) | Fold Activation (alone) | 2- to 4-fold | Purified sGC | [2] |
| YC-1 (Stimulator) | Fold Activation (with CO) | Several hundred-fold | Purified sGC | [2] |
| BAY 58-2667 (Cinaciguat - Activator) | EC₅₀ | 0.2 µM | Endothelial cells (heme-oxidized) | [15] |
| BAY 41-2272 (Stimulator) | EC₅₀ | 596 nM | cGMP reporter cells | [15] |
Signaling Pathways and Activation Models
The activation of sGC is a highly regulated process involving intricate allosteric communication between its domains. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and theoretical models of sGC activation.
Caption: The canonical Nitric Oxide (NO)-sGC-cGMP signaling pathway.
Caption: Models of sGC activation by NO, stimulators, and activators.
Key Experimental Protocols
The elucidation of sGC activation mechanisms has been driven by a combination of structural biology, biophysical, and biochemical techniques. Below are overviews of the key experimental protocols employed in this field.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM has been instrumental in visualizing the full-length sGC in its different conformational states.[8][9]
Methodology:
-
Protein Purification: Full-length sGC is expressed (e.g., in insect cells) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Sample Preparation: To capture specific states, the purified sGC is incubated with ligands. For the activated state, this involves adding an NO donor (e.g., DEA NONOate) and/or an sGC stimulator (e.g., YC-1 or riociguat).[16][17] For the inactive state, the protein is kept in its basal form. For activator-bound states, the heme may be oxidized (e.g., with ODQ or NS2028) before incubation with an activator like cinaciguat.[15][17]
-
Vitrification: A small volume of the protein-ligand complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the protein's native structure.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of movies of the randomly oriented sGC particles are collected.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified into different views, and then computationally reconstructed to generate a high-resolution 3D density map of the sGC protein in its specific conformational state.[18]
-
Model Building: An atomic model of sGC is built into the cryo-EM density map, revealing the precise arrangement of the domains and the location of bound ligands.[11][19]
Enzyme Kinetics Assays
These assays are used to quantify the catalytic activity of sGC under various conditions and in the presence of different modulators.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains purified sGC, a buffer (e.g., Tris-HCl), MgCl₂ (a required cofactor), GTP as the substrate, and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of the cGMP product.
-
Initiation of Reaction: The reaction is initiated by the addition of the activating compound (e.g., an NO donor, sGC stimulator, or activator) at varying concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).
-
Termination: The reaction is stopped, typically by heat inactivation or the addition of a quenching agent like zinc acetate (B1210297) or perchloric acid.
-
cGMP Quantification: The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The rate of cGMP formation is calculated and plotted against the concentration of the activator to determine kinetic parameters like Vmax, Km, and EC₅₀.[15]
Stopped-Flow Spectroscopy
This technique allows for the measurement of rapid kinetic events, such as the binding of NO to the sGC heme and the subsequent conformational changes, on a sub-second timescale.
Methodology:
-
Sample Preparation: Solutions of purified sGC and NO (or an NO donor) are prepared in separate syringes.
-
Rapid Mixing: The contents of the syringes are rapidly and precisely mixed in a stopped-flow apparatus.
-
Spectroscopic Monitoring: The changes in the absorbance spectrum of the sGC heme (specifically the Soret band) are monitored over time using a rapid-scanning spectrophotometer immediately after mixing. The binding of NO and the cleavage of the Fe-His bond cause characteristic shifts in the heme's absorbance spectrum.
-
Kinetic Analysis: The time-course of the spectral changes is fitted to kinetic models to determine the rate constants for the individual steps in the activation process, such as the formation of the initial six-coordinate NO-heme complex and its conversion to the five-coordinate active state.[2][20]
Conclusion
The understanding of sGC activation has evolved from a simple two-state model to a complex, dynamic process involving large-scale conformational rearrangements and allosteric regulation. This technical guide provides a framework for comprehending these intricate mechanisms, supported by quantitative data and established experimental methodologies. For researchers and professionals in drug development, a deep understanding of these theoretical models is paramount for the rational design of novel therapeutics that target the NO-sGC-cGMP signaling pathway to treat a range of cardiovascular and other diseases.
References
- 1. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Conformational changes involved in sGC activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation [escholarship.org]
- 10. Role of the coiled-coil domain in allosteric activity regulation in soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 13. Role of the Coiled-Coil Domain in Allosteric Activity Regulation in Soluble Guanylate Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo control of soluble guanylate cyclase activation by nitric oxide: a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cryo-EM structure of the SARS coronavirus spike glycoprotein in complex with its host cell receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of sGC Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a crucial enzyme in the nitric oxide (NO) signaling pathway.[1] Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] This cGMP-mediated signaling cascade plays a vital role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[1] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular and fibrotic diseases. sGC activators are a class of therapeutic agents that directly stimulate sGC, particularly its oxidized or heme-free forms, independent of NO.[1] This makes them promising therapeutic candidates for conditions associated with oxidative stress where sGC sensitivity to NO is compromised.[1]
These application notes provide detailed protocols for key in vitro assays to screen for and characterize sGC activators. The methodologies described include direct measurement of cGMP levels in cellular and enzymatic assays, reporter gene assays for functional readout of sGC activation, and western blotting for downstream signaling events.
sGC Signaling Pathway
Under normal physiological conditions, nitric oxide (NO) binds to the reduced (ferrous) heme iron of sGC, leading to its activation and subsequent cGMP production. However, in pathophysiological states characterized by oxidative stress, the heme iron can be oxidized to the ferric state, or the entire heme group can be lost, rendering sGC insensitive to NO.[3][4] sGC activators, such as Cinaciguat, circumvent this by binding to and activating these oxidized or heme-free forms of the enzyme, thereby restoring cGMP production.[3][4] The resulting increase in intracellular cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets like Vasodilator-Stimulated Phosphoprotein (VASP), leading to cellular responses such as vasodilation.[1]
Experimental Workflow for sGC Activator Characterization
A typical workflow for the in vitro characterization of a novel sGC activator involves a series of assays to confirm its activity on the purified enzyme and in a cellular context, followed by functional assays.
Data Presentation
The potency of sGC activators is typically determined by their half-maximal effective concentration (EC50) values in various assays. The following table summarizes representative quantitative data for the sGC activator Cinaciguat.
| Assay Type | Target/Cell Line | Condition | Parameter | Value | Reference |
| Enzyme Activity Assay | Purified bovine lung sGC | Heme-free (0.5% Tween 20) | EC50 | ~0.2 µM (194 ± 15 nM) | [3] |
| Cellular cGMP Assay | Porcine endothelial cells | Normal | EC50 | 0.3 µM | [3][5] |
| Cellular cGMP Assay | Porcine endothelial cells | Oxidative stress (ODQ-treated) | EC50 | 0.2 µM | [3][5] |
Experimental Protocols
Purified sGC Enzyme Activity Assay
This biochemical assay directly measures the ability of a compound to activate purified sGC in its heme-free or oxidized state.
Materials:
-
Purified recombinant sGC enzyme
-
Assay buffer (e.g., 50 mM Triethanolamine, pH 7.4, 1 mM DTT, 2 mM MgCl₂)
-
Guanosine triphosphate (GTP)
-
Commercial cGMP detection kit (e.g., ELISA, HTRF) or [α-³²P]GTP for radiometric detection
-
Test compound (sGC activator)
-
ODQ (1H-[1][6]oxadiazolo[4,3-a]quinoxalin-1-one) to induce sGC oxidation
Procedure:
-
Prepare the assay buffer.
-
To assess the activation of oxidized sGC, pre-incubate the purified sGC enzyme with ODQ (e.g., 10 µM) for approximately 5 minutes at 37°C.[6]
-
To assess the activation of heme-free sGC, include Tween-20 (e.g., 0.5% v/v) in the assay buffer.[3][6]
-
Add the test compound at various concentrations to the assay wells.
-
Initiate the reaction by adding GTP. For radiometric detection, a mixture of GTP and [α-³²P]GTP is used.[6]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).[6]
-
Terminate the reaction.
-
Quantify the amount of cGMP produced using a commercial kit or by separating [α-³²P]cGMP for radiometric detection.
-
Plot the cGMP concentration against the test compound concentration to determine the EC50 value.
Cellular cGMP Assay
This cell-based assay measures the intracellular accumulation of cGMP in response to treatment with an sGC activator.
Materials:
-
CHO-K1 or HEK293 cells[1]
-
Cell culture medium
-
96-well cell culture plates
-
Test compound (sGC activator)
-
Cell lysis buffer
-
Commercial cGMP immunoassay kit (ELISA or HTRF)[6]
Procedure:
-
Seed cells (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well) in a 96-well plate and culture overnight.[1]
-
Aspirate the culture medium and wash the cells once with serum-free medium.[1]
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 10-30 minutes at 37°C to prevent cGMP degradation.[1][6]
-
Add the sGC activator at various concentrations to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.[1]
-
Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer.[6]
-
Incubate on ice for 10-20 minutes to ensure complete cell lysis.[6]
-
Collect the cell lysates and centrifuge to remove cellular debris.[6]
-
Measure the cGMP concentration in the supernatants using a commercial ELISA or HTRF kit according to the manufacturer's protocol.[6]
-
Normalize the cGMP concentration to the protein concentration of the cell lysate.
-
Plot the cGMP concentration against the test compound concentration to determine the EC50 value.[6]
CREB-Luciferase Reporter Gene Assay
This assay indirectly measures sGC activation by quantifying the transcriptional activity of a cGMP-responsive element.
Materials:
-
HEK293 cells stably expressing a CREB-luciferase reporter construct[1]
-
Cell culture medium
-
96-well white, clear-bottom cell culture plates[1]
-
PDE inhibitor (e.g., IBMX)
-
sGC activator
-
Luciferase assay reagent[1]
Procedure:
-
Seed the CREB-luciferase HEK293 cells in a 96-well plate at a density of approximately 30,000 cells per well. Incubate overnight.[1]
-
Add the sGC activator at various concentrations, prepared in assay medium containing a PDE inhibitor. Include a vehicle control.[1]
-
Incubate for a suitable period (e.g., 3-6 hours) at 37°C.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.[1]
-
Plot the luminescence signal against the test compound concentration to determine the EC50 value.
Western Blot for Phospho-VASP
This assay assesses the phosphorylation of VASP, a downstream target of the cGMP/PKG signaling pathway.
Materials:
-
Cell line expressing sGC (e.g., endothelial cells)
-
Cell culture reagents
-
PDE inhibitor
-
sGC activator
-
RIPA buffer
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP[1]
-
HRP-conjugated secondary antibody[1]
-
Chemiluminescent substrate[1]
Procedure:
-
Culture cells to 80-90% confluency.[1]
-
Pre-treat with a PDE inhibitor as described in the cellular cGMP assay protocol.[1]
-
Treat with the sGC activator at various concentrations for the desired time.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane and incubate with primary antibodies against phospho-VASP and total VASP.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the level of phospho-VASP relative to total VASP.
References
- 1. benchchem.com [benchchem.com]
- 2. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Experimental Design for sGC Activator Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of soluble guanylate cyclase (sGC) activators. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. In pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized or lost, rendering the enzyme insensitive to NO. sGC activators are small molecules that directly stimulate this modified form of sGC, making them a promising therapeutic class for various cardiovascular and fibrotic diseases.
sGC Signaling Pathway and Activator Mechanism
Under normal physiological conditions, nitric oxide (NO) binds to the reduced (ferrous) heme iron of sGC, stimulating the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.[1] In disease states characterized by oxidative stress, sGC becomes oxidized and NO-insensitive. sGC activators circumvent this issue by directly binding to and activating the oxidized or heme-free enzyme.[3][4]
Figure 1: sGC signaling pathway and the mechanism of sGC activators.
Data Presentation: In Vitro Potency of sGC Activators
The following tables summarize the in vitro potency of representative sGC activators, Cinaciguat and Runcaciguat, in various assays. This data facilitates the comparison of their efficacy.
Table 1: Potency of Cinaciguat (BAY 58-2667) in Activating sGC
| Assay Type | Cell/Enzyme System | Condition | EC50 (nM) | Maximal Activation (fold-increase) | Reference |
| cGMP Production | Purified bovine lung sGC | Heme-free (with Tween 20) | 194 ± 15 | Comparable to 1 µM DEA/NO | [5] |
| cGMP Production | Endothelial Cells | Basal | 300 (range 30-2300) | 8-fold | [6] |
| cGMP Production | Endothelial Cells | Heme-oxidized | 200 (range 50-700) | 134-fold | [6] |
| Reporter Gene Assay | cGMP reporter cells | Basal | 23.3 (range 13.1-41.3) | 73-fold | [6] |
| Reporter Gene Assay | Heme-free sGC mutant cells | Basal | 11.6 (range 3.2-41.8) | 45-fold | [6] |
Table 2: Potency of Runcaciguat (BAY 1101042) in Activating sGC
| Assay Type | Cell/Enzyme System | Condition | EC50 (nM) | Maximal Activation (% of Cinaciguat) | Reference |
| cGMP Production | sGC reporter cell line | Basal | 11.2 ± 1.0 | Not specified | [3] |
| cGMP Production | sGC reporter cell line | Heme-oxidized (with ODQ) | 2.1 ± 0.07 | Not specified | [3] |
| cGMP Production | sGC-overexpressing CHO cells | Not specified | 27 | 110% | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of sGC activators are provided below.
Protocol 1: In Vitro cGMP Measurement in Cultured Cells
This protocol describes the quantification of intracellular cGMP levels in response to an sGC activator using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line (e.g., CHO-K1, HEK293, or vascular smooth muscle cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound (test compound)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP competitive ELISA kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Pre-treatment with PDE Inhibitor: Aspirate the culture medium and wash the cells once with serum-free medium. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C.[1] This step is crucial to prevent the degradation of cGMP.
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add cell lysis buffer to each well to stop the reaction and lyse the cells.[1] Incubate for 10 minutes at room temperature.
-
cGMP Measurement: Perform the cGMP competitive ELISA on the cell lysates according to the manufacturer's instructions.[1][7][8][9][10] This typically involves the addition of a cGMP-HRP conjugate and an anti-cGMP antibody, followed by incubation, washing, and substrate addition.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the cGMP concentration from a standard curve.
Figure 2: Experimental workflow for in vitro cGMP measurement.
Protocol 2: Ex Vivo Vasodilation Assay in Isolated Arteries
This protocol assesses the functional effect of an sGC activator on vascular tone in isolated arterial rings using a wire myograph.
Materials:
-
Isolated arteries (e.g., rat aorta, human subcutaneous resistance arteries)
-
Krebs-Henseleit buffer
-
Wire myograph system
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
This compound (test compound)
Procedure:
-
Tissue Preparation: Isolate the artery and cut it into 2-3 mm rings. Mount the rings in the wire myograph chambers containing Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2 at 37°C.
-
Equilibration and Viability Check: Allow the arterial rings to equilibrate under a resting tension. Assess the viability of the tissue by challenging with a high potassium salt solution.
-
Pre-constriction: Pre-constrict the arterial rings with a vasoconstrictor agent to achieve a stable submaximal contraction.
-
Cumulative Concentration-Response Curve: Add the sGC activator in a cumulative manner to the chambers, allowing the response to stabilize between additions. Record the changes in tension.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tension. Plot the concentration-response curve and determine the EC50 value.
Protocol 3: In Vivo Blood Pressure Measurement in a Rat Model of Hypertension
This protocol outlines the measurement of blood pressure in a hypertensive rat model to evaluate the in vivo efficacy of an sGC activator.
Materials:
-
Hypertensive rat model (e.g., Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats)[11]
-
This compound (test compound) and vehicle
-
Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry)[12][13]
Procedure:
-
Induction of Hypertension: Induce hypertension in rats according to the chosen model. For the L-NAME model, administer L-NAME in drinking water for several weeks.[11]
-
Compound Administration: Administer the sGC activator or vehicle to the hypertensive rats via a suitable route (e.g., oral gavage).
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at various time points after compound administration.
-
Data Analysis: Analyze the changes in blood pressure over time compared to the vehicle-treated group.
Figure 3: Logical workflow for in vivo blood pressure studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 8. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The treatment with sGC stimulator improves survival of hypertensive rats in response to volume-overload induced by aorto-caval fistula - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing sGC Activator 1 in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising target is the soluble guanylate cyclase (sGC) pathway. In cardiovascular physiology, nitric oxide (NO) stimulates sGC, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). This second messenger plays a crucial role in regulating vascular tone, myocardial contractility, and inhibiting cardiac hypertrophy and fibrosis.[1][2] In heart failure, endothelial dysfunction and oxidative stress can impair NO bioavailability and lead to the oxidation and inactivation of sGC, diminishing the beneficial effects of the NO-sGC-cGMP signaling cascade.[1][2]
sGC activators are a novel class of pharmacological agents that directly stimulate sGC, independent of NO, particularly targeting the oxidized, heme-free form of the enzyme that is prevalent in pathological states like heart failure.[3][4] This unique mechanism of action offers a potential therapeutic advantage over traditional NO-donors.
This document provides detailed application notes and protocols for the utilization of a representative sGC activator, referred to here as "sGC activator 1," in preclinical rodent models of heart failure. Due to the limited public information on a compound specifically named "this compound," this document will utilize Cinaciguat (B1243192) (BAY 58-2667) as a well-characterized example of an sGC activator that has been studied in relevant preclinical models. The principles and protocols outlined herein are broadly applicable to other sGC activators.
Mechanism of Action: The sGC Signaling Pathway
sGC activators bypass the need for endogenous NO to stimulate cGMP production. The following diagram illustrates the signaling pathway.
Data Presentation: Efficacy of sGC Activators in Preclinical Heart Failure Models
The following tables summarize quantitative data from preclinical studies investigating the effects of sGC activators in rodent models of heart failure and related cardiovascular dysfunction.
Table 1: Effects of Cinaciguat (BAY 58-2667) in a Rat Model of Diabetic Cardiomyopathy
| Parameter | Control | Diabetic Control | Diabetic + Cinaciguat (10 mg/kg/day, p.o.) |
| Hemodynamics | |||
| Preload Recruitable Stroke Work (PRSW, mmHg) | 83.0 ± 5.5 | 49.5 ± 3.3 | 66.8 ± 3.6# |
| Time Constant of LV Pressure Decay (Tau, ms) | 10.3 ± 0.3 | 17.3 ± 0.8 | 14.9 ± 0.6# |
| Myocardial cGMP Signaling | |||
| Myocardial cGMP Level (relative units) | Higher | Lower | Restored to control levels# |
| Cardiac Remodeling | |||
| Cardiomyocyte Width (µm) | Normal | Increased | Prevented increase# |
| Myocardial ANF mRNA expression (relative units) | Baseline | Increased | Significantly decreased# |
| p < 0.05 vs. Control; #p < 0.05 vs. Diabetic Control. Data adapted from a study on streptozotocin-induced diabetic cardiomyopathy in rats. |
Table 2: Effects of sGC Activators on Hemodynamic Parameters in Rodent Models
| Compound | Animal Model | Dose | Key Hemodynamic Effects |
| Cinaciguat (BAY 58-2667) | Spontaneously Hypertensive Rats | 0.1 - 1 mg/kg, i.v. | Dose-dependent decrease in mean arterial pressure. |
| YC-1 | Normotensive Rats | 1 - 10 mg/kg, i.v. | Dose-dependent decrease in mean arterial pressure and increase in heart rate. |
| BAY 60-2770 | Wistar Rats | 0.5 - 2.5 mg/kg/day | Improved nitroglycerin-triggered endothelial dysfunction.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of "this compound" (using cinaciguat as the example) in preclinical heart failure models.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating an sGC activator in a heart failure model.
Heart Failure Model Induction in Rats
a) Ischemic Heart Failure: Left Coronary Artery (LCA) Ligation
This model mimics myocardial infarction-induced heart failure.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Induce anesthesia with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in oxygen.
-
Surgical Procedure:
-
Intubate the rat and connect to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the left ventricular free wall.
-
Close the chest in layers and allow the animal to recover.
-
-
Post-operative Care: Administer analgesics and monitor the animal closely for 24-48 hours. Heart failure typically develops over 4-8 weeks.
b) Diabetic Cardiomyopathy: Streptozotocin (STZ) Induction
This model is relevant for studying heart failure in the context of diabetes.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Induction:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in cold citrate (B86180) buffer (pH 4.5).
-
Confirm diabetes 48-72 hours later by measuring blood glucose levels (a value >250 mg/dL is indicative of diabetes).
-
-
Development of Cardiomyopathy: Cardiac dysfunction typically develops over 8-12 weeks.
Administration of this compound (Cinaciguat)
-
Formulation: For oral administration, prepare a suspension of cinaciguat in 0.5% methylcellulose. For intravenous administration, dissolve in a vehicle such as 10% DMSO in saline. Prepare fresh solutions daily.
-
Dosage and Administration:
-
Chronic Oral Dosing: Administer cinaciguat at a dose of 10 mg/kg/day via oral gavage for the duration of the study (e.g., 8 weeks).
-
Acute Intravenous Dosing: Administer a bolus injection of cinaciguat (e.g., 10 µg/kg) via a tail vein or jugular vein catheter.
-
-
Control Group: Administer the vehicle solution to the control group using the same route and volume.
Assessment of Cardiac Function
a) Echocardiography (Non-invasive)
-
Procedure:
-
Lightly anesthetize the rat with isoflurane.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Acquire M-mode and B-mode images from the parasternal long- and short-axis views.
-
-
Parameters to Measure: Left ventricular internal dimensions (LVIDd, LVIDs), wall thickness, fractional shortening (FS), and ejection fraction (EF).
b) Hemodynamic Measurements (Invasive Pressure-Volume Loop Analysis)
This is the gold standard for assessing cardiac contractility and diastolic function.
-
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Insert a pressure-volume (PV) catheter into the left ventricle via the right carotid artery.
-
Allow the hemodynamics to stabilize.
-
Record baseline PV loops.
-
Perform transient inferior vena cava (IVC) occlusion to obtain load-independent measures of contractility.
-
-
Parameters to Measure:
-
Systolic Function: End-systolic pressure (ESP), end-systolic volume (ESV), stroke volume (SV), cardiac output (CO), ejection fraction (EF), preload recruitable stroke work (PRSW).
-
Diastolic Function: End-diastolic pressure (EDP), end-diastolic volume (EDV), time constant of isovolumic relaxation (Tau).
-
Biochemical and Histological Analysis
-
Tissue Collection: At the end of the study, euthanize the animals and collect blood and heart tissue.
-
Biochemical Analysis:
-
cGMP Levels: Measure cGMP levels in plasma and heart tissue homogenates using a commercially available ELISA kit.
-
Biomarkers: Measure plasma levels of cardiac injury markers (e.g., troponins) and heart failure biomarkers (e.g., NT-proBNP).
-
-
Histological Analysis:
-
Fibrosis: Stain heart sections with Masson's trichrome or Picrosirius red to assess the extent of interstitial and perivascular fibrosis.
-
Hypertrophy: Stain heart sections with hematoxylin (B73222) and eosin (B541160) (H&E) or wheat germ agglutinin (WGA) to measure cardiomyocyte cross-sectional area.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the therapeutic potential of sGC activators in preclinical models of heart failure. By targeting the NO-insensitive, oxidized form of sGC, these compounds offer a novel and promising approach to restore cGMP signaling and ameliorate the pathophysiology of heart failure. Careful experimental design and adherence to detailed protocols are crucial for obtaining robust and reproducible data to advance the development of this exciting class of drugs.
References
- 1. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Cardiomyocyte Function in Hypertensive Rats With Diastolic Dysfunction and Human Heart Failure Patients After Acute Treatment With Soluble Guanylyl Cyclase (sGC) Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinaciguat - Wikipedia [en.wikipedia.org]
- 5. Effect of soluble guanylyl cyclase activator and stimulator therapy on nitroglycerin-induced nitrate tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: sGC Activator 1 in Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological process that leads to organ scarring and dysfunction.[1] It is a final common pathway for a multitude of chronic diseases affecting organs such as the lungs, liver, kidneys, heart, and skin.[2][3][4] A key signaling pathway implicated in the regulation of fibrosis is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) cascade.[5][6] Dysregulation of this pathway is often observed in fibrotic diseases.[2]
Soluble guanylate cyclase (sGC) is a key enzyme that, upon activation, converts guanosine triphosphate (GTP) to the second messenger cGMP. cGMP, in turn, mediates various downstream effects, including vasodilation, and inhibition of inflammation, proliferation, and fibrosis.[2][3][7]
Two classes of compounds modulate sGC activity:
-
sGC Stimulators (e.g., Riociguat): These agents sensitize sGC to endogenous NO, requiring the presence of the reduced (heme-containing) form of the enzyme.
-
sGC Activators (e.g., Cinaciguat, Avenciguat): These agents can directly activate sGC, particularly when the enzyme is in an oxidized or heme-free state, which is common in disease conditions associated with high oxidative stress.[8][9][10][11] This makes sGC activators a particularly promising therapeutic strategy for fibrotic diseases where NO bioavailability is often compromised.[10][11]
Note on "sGC Activator 1": The term "this compound" is used here as a general placeholder. This document will refer to the class of sGC activators and provide data and protocols based on specific, named compounds extensively studied in preclinical fibrosis models, such as Cinaciguat, Avenciguat, and BAY 60-2770.
Mechanism of Action and Signaling Pathway
In a healthy state, nitric oxide (NO) binds to the heme group of sGC, activating the enzyme and leading to cGMP production. However, in fibrotic tissues, increased oxidative stress can lead to the oxidation of the sGC heme iron (Fe²⁺ to Fe³⁺) or complete loss of the heme group, rendering the enzyme unresponsive to NO and sGC stimulators.[10] sGC activators bypass this limitation by binding to and activating this oxidized, heme-free sGC, thereby restoring cGMP signaling and its downstream anti-fibrotic effects.[8][9][10] The subsequent increase in cGMP is believed to exert anti-fibrotic effects by inhibiting pro-fibrotic pathways, most notably by blocking non-canonical Transforming Growth Factor-β (TGF-β) signaling.[4][12]
Preclinical Data Summary
sGC activators have demonstrated significant anti-fibrotic efficacy across a range of preclinical models of cardiac, renal, pulmonary, hepatic, and dermal fibrosis.[2]
Table 1: Efficacy of sGC Activators in Renal Fibrosis Models
| Compound | Model | Key Findings | Reference |
| Cinaciguat | Rat; Chronic Kidney Disease | Decreased glomerulosclerosis, perivascular and interstitial fibrosis. | [1] |
| BAY 60-2770 | Rat; 5/6 Nephrectomy + High Salt Diet | More effective than sGC stimulator at reducing renal interstitial fibrosis and glomerulosclerosis. Reduced collagen type I deposition. | [8][9] |
Table 2: Efficacy of sGC Activators in Liver Fibrosis Models
| Compound | Model | Key Findings | Reference |
| BAY 60-2770 | Rat; Pig Serum-induced fibrosis | Prevented ~60-75% of fibrosis; lowest effective dose 0.1 mg/kg/day. | [13] |
| BAY 60-2770 | Rat; Carbon Tetrachloride (CCl₄)-induced fibrosis | Prevented ~60-75% of fibrosis; lowest effective dose 0.3 mg/kg/day. | [13] |
Table 3: Efficacy of sGC Activators in Dermal & Pulmonary Fibrosis Models
| Compound | Model | Key Findings | Reference |
| Avenciguat | Mouse; Bleomycin-induced dermal fibrosis | Reduced dermal thickness to control levels. Decreased myofibroblast numbers and collagen deposition. | [10] |
| Cinaciguat | Human Lung Fibroblasts (in vitro) | Inhibited the differentiation of human lung fibroblasts into myofibroblasts. | [14] |
| Riociguat * | Mouse; Bleomycin-induced pulmonary fibrosis | Attenuated pulmonary fibrosis, inflammation, and pulmonary hypertension. | [15] |
*Note: Riociguat is an sGC stimulator, included for context and methodological comparison.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-fibrotic potential of sGC activators in common preclinical models.
Protocol 1: In Vitro TGF-β-Induced Myofibroblast Differentiation
This assay assesses the ability of an sGC activator to inhibit the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, a key event in fibrosis.
Materials & Reagents:
-
Primary human lung or dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human TGF-β1
-
sGC activator of interest (e.g., Cinaciguat)
-
DMSO (vehicle control)
-
PBS, Trypsin-EDTA
-
Reagents for Western Blot (lysis buffer, primary antibodies for α-SMA and β-actin, secondary antibody) or immunofluorescence.
-
Sircol Collagen Assay kit or similar for collagen quantification.
Procedure:
-
Cell Seeding: Plate fibroblasts in 6-well or 12-well plates at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Pre-treatment: Add the sGC activator (dissolved in DMSO) at various concentrations (e.g., 0.1, 1, 10 µM) to the appropriate wells. Include a vehicle-only (DMSO) control. Incubate for 1-2 hours.
-
Stimulation: Add recombinant human TGF-β1 to all wells (except for the unstimulated control) at a final concentration of 2-10 ng/mL.
-
Incubation: Incubate the plates for 24-72 hours.
-
Endpoint Analysis:
-
Protein Analysis (Western Blot): Lyse the cells and collect protein lysates. Determine protein concentration, then perform SDS-PAGE and Western blotting to analyze the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. Use β-actin as a loading control.[16]
-
Collagen Production: Collect the cell culture supernatant. Quantify the amount of soluble collagen using a Sircol assay according to the manufacturer's instructions.[17]
-
Immunofluorescence: Fix cells, permeabilize, and stain for α-SMA to visualize myofibroblast morphology and stress fiber formation.
-
Protocol 2: In Vivo Bleomycin-Induced Dermal Fibrosis Model
This is a widely used model to induce skin fibrosis and test the efficacy of anti-fibrotic compounds.[10][17]
Materials & Reagents:
-
C57BL/6 mice (male or female, 7-9 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
sGC activator of interest
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)
-
Reagents for histology (formalin, paraffin, hematoxylin (B73222) & eosin, Sirius Red stain)
-
Reagents for Hydroxyproline Assay
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week.
-
Induction: For 3-4 weeks, administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in sterile saline) into a defined area on the shaved dorsal skin. Control mice receive saline injections.
-
Treatment: Administer the sGC activator or vehicle daily via a suitable route (e.g., oral gavage). Treatment can be prophylactic (starting at the same time as bleomycin) or therapeutic (starting after fibrosis is established, e.g., after 2 weeks).
-
Monitoring: Monitor animal weight and health status throughout the study.
-
Termination & Tissue Collection: At the end of the treatment period, euthanize the mice. Excise the treated skin area.
-
Analysis:
-
Histology: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, and section. Stain with H&E to measure dermal thickness and with Sirius Red to visualize and quantify collagen deposition.[10]
-
Hydroxyproline Assay: Use a portion of the skin to determine total collagen content by measuring the amount of the amino acid hydroxyproline, which is specific to collagen.
-
Immunohistochemistry (IHC): Stain sections for α-SMA to identify and count myofibroblasts.[10]
-
Protocol 3: In Vivo 5/6 Nephrectomy (5/6 Nx) Renal Fibrosis Model
This surgical model mimics chronic kidney disease (CKD) progression, leading to hypertension, proteinuria, and renal fibrosis.[8][9]
Materials & Reagents:
-
Sprague-Dawley rats (male, ~200-250 g)
-
Surgical tools, anesthesia (e.g., isoflurane)
-
High salt diet (optional, to accelerate injury)
-
sGC activator of interest and vehicle
-
Metabolic cages for urine collection
-
Reagents for measuring blood urea (B33335) nitrogen (BUN), creatinine (B1669602), and urinary protein.
-
Reagents for histology (as in Protocol 2).
Procedure:
-
Surgery (Stage 1): Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately two-thirds of the kidney.
-
Recovery: Allow the animal to recover for one week.
-
Surgery (Stage 2): Anesthetize the rat. Make a flank incision on the right side and perform a complete right-sided nephrectomy (removal of the kidney). Sham-operated animals undergo anesthesia and incisions but no kidney removal.
-
Post-Operative Care & Treatment: Monitor animals closely. Start treatment with the sGC activator or vehicle one week after the second surgery. A high-salt diet may be introduced to exacerbate the injury.
-
Functional Monitoring: At regular intervals (e.g., every 4 weeks), place rats in metabolic cages to collect 24-hour urine for proteinuria measurement. Collect blood samples to measure plasma creatinine and BUN.
-
Termination & Tissue Collection: At the end of the study (e.g., 8-12 weeks), euthanize the rats and perfuse the kidneys.
-
Analysis:
Conclusion
sGC activators represent a promising therapeutic class for fibrotic diseases. Their unique mechanism of action, which allows for the restoration of cGMP signaling even under conditions of high oxidative stress, makes them particularly well-suited for these pathologies.[10] The protocols and data presented here provide a foundation for researchers to explore the anti-fibrotic potential of novel sGC activators in preclinical settings, with the ultimate goal of translating these findings into effective therapies for patients suffering from fibrotic disorders.
References
- 1. karger.com [karger.com]
- 2. Anti-fibrotic effects of soluble guanylate cyclase stimulators and activators: A review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble Guanylate Cyclase: A New Therapeutic Target for Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential of sGC Modulators for the Treatment of Age-Related Fibrosis: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sGC stimulator (BAY 41‐8543) combined with PDE9 inhibitor (BAY 73‐6691) reduces renal fibrosis in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of soluble guanylate cyclase exerts antiinflammatory actions in the liver through a VASP/NF-κB/NLRP3 inflammasome circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 9. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide-independent activation of soluble guanylate cyclase by BAY 60-2770 in experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide-independent stimulation of soluble guanylate cyclase attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Delivery of Soluble Guanylate Cyclase (sGC) Activator Cinaciguat to Renal Mesangial Cells via Virus-Mimetic Nanoparticles Potentiates Anti-Fibrotic Effects by cGMP-Mediated Suppression of the TGF-β Pathway [mdpi.com]
- 17. Stimulation of soluble guanylate cyclase reduces experimental dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Measuring cGMP Levels Following sGC Activator Treatment
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a pivotal second messenger molecule involved in a multitude of physiological processes, including vasodilation, neurotransmission, and the inhibition of platelet aggregation.[1] The primary pathway for cGMP synthesis is initiated by nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to catalyze the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] Dysregulation of the NO-sGC-cGMP signaling cascade has been implicated in the pathophysiology of various cardiovascular and fibrotic diseases.[1]
sGC activators are a class of therapeutic agents that directly stimulate sGC, particularly its oxidized or heme-free forms, independently of NO.[1][3][4] This unique mechanism of action makes them promising therapeutic candidates for conditions associated with oxidative stress, where the sensitivity of sGC to NO is compromised.[1][3] This application note provides detailed protocols for the measurement of intracellular cGMP levels in response to treatment with sGC activators, such as Cinaciguat. The primary method detailed is a competitive enzyme-linked immunosorbent assay (ELISA), a widely used and reliable technique for cGMP quantification.[5]
Signaling Pathway
The activation of sGC by either NO or sGC activators triggers an increase in intracellular cGMP levels.[1] Subsequently, cGMP activates protein kinase G (PKG), which in turn phosphorylates a variety of downstream targets, culminating in a cellular response.[1]
Data Presentation: Quantitative Effects of sGC Activators on cGMP Levels
The following tables summarize quantitative data from studies investigating the effect of sGC activators on cGMP levels in different experimental models.
Table 1: Effect of Cinaciguat on cGMP Levels in Porcine Coronary Arteries [3]
| Cinaciguat Concentration | Incubation Time | Basal cGMP (fmol/mg wet weight) | cGMP after Cinaciguat (fmol/mg wet weight) |
| 1 nM | 90 min | 89 ± 40 | 205 ± 79 |
| 10 nM | 90 min | 89 ± 40 | 245 ± 83 |
| 100 nM | 90 min | 89 ± 40 | 273 ± 108 |
Table 2: Potency of sGC Modulators in Cell-Based Assays [1]
| Compound | Assay Type | Cell Line | EC50 Value |
| Cinaciguat (BAY 58-2667) | cGMP Accumulation | Endothelial Cells | 0.3 µM |
| YC-1 | cGMP Accumulation | Washed Rabbit Platelets | 14.6 µM |
| BAY 41-2272 | cGMP Accumulation | sGC-overexpressing CHO cells | 0.09 µM |
Experimental Protocols
A generalized workflow for measuring cGMP levels involves cell culture, treatment with the sGC activator, sample preparation to lyse cells and stabilize cGMP, and finally, quantification.[5]
Protocol 1: Cell Culture and Treatment
This protocol outlines the steps for preparing and treating cells with an sGC activator.
Materials:
-
CHO-K1 or HEK293 cells[1]
-
Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293)[1]
-
Fetal Bovine Serum (FBS)[1]
-
Penicillin-Streptomycin[1]
-
96-well cell culture plates[1]
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)[1]
-
sGC activator (e.g., Cinaciguat)[1]
-
Vehicle control (e.g., DMSO)[1]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed CHO-K1 or HEK293 cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and culture overnight.[1]
-
Pre-treatment:
-
Compound Treatment:
-
Termination of Treatment:
-
Promptly terminate the experiment by aspirating the treatment medium.[3]
-
Wash the cells once with ice-cold PBS.[3]
-
Proceed immediately to cell lysis as described in Protocol 2. For tissue samples, it is critical to rapidly freeze them in liquid nitrogen after collection to prevent cGMP degradation.[3]
-
Protocol 2: Sample Preparation (Cell Lysis)
This protocol describes the lysis of cells to release intracellular cGMP for measurement. Acidic lysis is a common and effective method.[5]
Materials:
Procedure:
-
Lysis: After the final PBS wash in Protocol 1, add 100 µL of 0.1 M HCl to each well to lyse the cells and stop PDE activity.[1][5]
-
Incubation: Incubate the plate for 10 minutes at room temperature, preferably on a plate shaker to ensure complete lysis.[1][5]
-
Storage: The plate containing the cell lysates can be sealed and stored at -20°C or below until ready for the cGMP assay. For long-term storage, -80°C is recommended.[5]
Protocol 3: cGMP Quantification by Competitive ELISA
This protocol provides a general procedure for a competitive ELISA to quantify cGMP levels in cell lysates. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.[3]
Materials:
-
Commercially available cGMP competitive ELISA kit
-
Cell lysates from Protocol 2[5]
-
Microplate reader capable of measuring absorbance at 450 nm[1][5]
Procedure:
-
Thaw Reagents: Bring all kit components and cell lysates to room temperature.[5]
-
Prepare cGMP Standards: Perform serial dilutions of the cGMP standard provided in the kit to generate a standard curve. The dilutions should be made in the same lysis buffer used for the samples (0.1 M HCl).[5]
-
Assay Setup:
-
Incubation: Incubate the plate as per the kit's instructions (e.g., 1-2 hours at room temperature).
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate to each well and incubate for a specified time (e.g., 5-20 minutes) to allow for color development. The color intensity will be inversely proportional to the amount of cGMP in the sample.[3]
-
Stop Reaction: Stop the reaction by adding the stop solution.[3]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[1][3]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.[3]
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.[3]
-
Normalize the cGMP concentration to the total protein concentration of the sample, which can be determined using a standard protein assay (e.g., BCA assay). The final results are typically expressed as pmol cGMP/mg protein or fmol cGMP/mg protein.[3]
-
Alternative and Complementary Assays
-
Reporter Gene Assays: These assays provide a functional readout of sGC activation by measuring the transcriptional activity of a cGMP-responsive element, such as a CREB-luciferase reporter.[1]
-
Downstream Signaling Assessment: The activation of the sGC-cGMP pathway leads to the phosphorylation of downstream targets by PKG. The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 is a well-established marker of PKG activity and can be measured by Western blotting.[1][6]
-
Radioimmunoassay (RIA): RIA is a highly sensitive method for measuring cGMP levels in tissues.[6][7]
By following these detailed protocols, researchers can accurately and reliably measure cGMP levels in response to sGC activator treatment, thereby facilitating the investigation of this important signaling pathway and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sGC Activator 1 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of soluble guanylate cyclase (sGC) activator 1 in various rodent models. sGC activators are a class of compounds that directly stimulate sGC, particularly in its oxidized or heme-free state, making them a promising therapeutic strategy for diseases associated with oxidative stress where nitric oxide (NO) signaling is impaired.
Introduction to sGC Activators
Soluble guanylate cyclase is a key enzyme in the nitric oxide signaling pathway.[1][2][3] Upon activation by NO, sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][3][4] In pathophysiological conditions characterized by oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[2][5] sGC activators circumvent this issue by binding to and activating the oxidized or heme-free enzyme, thereby restoring cGMP production.[2][5][6][7]
Data Presentation: Quantitative Effects of sGC Activator 1 Administration in Rodent Models
The following tables summarize the quantitative data from various studies involving the administration of different sGC activators in rodent models.
Table 1: Hemodynamic Effects of sGC Activators in Rats
| sGC Activator | Rodent Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Reference |
| GSK2181236A | Sprague Dawley Rat | ≥0.3 mg/kg | Not Specified | Decrease | Increase | [5][8] |
| GSK2181236A | Sprague Dawley Rat | 1 mg/kg | Not Specified | 5-10 mmHg decrease | Significant increase | [5][8] |
| BAY 60-2770 | Intact Chest Rat | Not Specified | Not Specified | Significant decrease | Not Reported | [1] |
| BAY 41-8543 (stimulator) | Intact Chest Rat | Not Specified | Not Specified | Dose-dependent decrease (larger in systemic than pulmonary) | Increase in cardiac output | [1] |
| BAY 60-2770 | Rat | Not Specified | Intracavernosal injection | Small decrease at highest doses | Not Reported | [9] |
Table 2: Effects of sGC Activators on Renal Function in Rodent Models
| sGC Activator | Rodent Model | Dose | Route of Administration | Key Findings | Reference |
| BAY 60-2770 | 5/6 nephrectomized rats on high-salt diet | 1 mg/kg; once daily | Gavage | Reduced renal interstitial fibrosis and glomerulosclerosis | [6][7] |
| BAY 41-8543 (stimulator) | 5/6 nephrectomized rats on high-salt diet | 1 mg/kg; twice daily | Gavage | Did not reduce renal fibrosis | [6][7] |
| Runcaciguat & BAY-543 | Murine kidney slices | Not Specified | In vitro | Increased glomerular cGMP and dilated glomerular arterioles under oxidative stress | [10] |
Table 3: Effects of sGC Activators in Other Rodent Models
| sGC Activator | Rodent Model | Dose | Route of Administration | Key Findings | Reference |
| BAY 54-6544 | Ercc1∆/− accelerated ageing mice | 200 mg/kg/day | Supplemented chow | Improved survival rate; restored microvascular cutaneous perfusion | [11] |
| GSK2181236A | Sprague Dawley rats (coronary artery ischemia/reperfusion) | 0.1 and 1.0 mg/kg | Not Specified | Did not reduce infarct size | [5][8] |
| BAY 60-2770 | Mice with spinal cord injury | 10 mg/kg/day | Oral | Improved lower urinary tract dysfunction | [12] |
| BAY 60-2770 | Rat (penile erection) | Not Specified | Intracavernosal injection | Potent erectile activity | [9] |
Experimental Protocols
Protocol 1: General Administration of sGC Activators via Oral Gavage in Rats
This protocol is a general guideline for the oral administration of sGC activators to rats, based on methodologies described in studies on renal fibrosis.[6][7]
Materials:
-
sGC activator (e.g., BAY 60-2770)
-
Vehicle solution (e.g., as specified by the manufacturer or in literature)
-
Gavage needles (appropriate size for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the sGC activator.
-
Dissolve or suspend the compound in the appropriate vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a rat receiving 1 mL/kg). Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the dosing solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Frequency of Administration:
Protocol 2: Chronic Administration of sGC Activators via Supplemented Chow in Mice
This protocol describes the chronic administration of an sGC activator mixed into the animal's food, as demonstrated in a study on an accelerated aging mouse model.[11]
Materials:
-
sGC activator (e.g., BAY 54-6544)
-
Powdered rodent chow
-
Mixer (e.g., V-blender)
-
Chow press (optional, for pelleting)
Procedure:
-
Dose Calculation and Chow Preparation:
-
Determine the target daily dose of the sGC activator (e.g., 200 mg/kg/day).[11]
-
Estimate the average daily food consumption of the mice.
-
Calculate the amount of sGC activator needed per kilogram of chow to achieve the target daily dose.
-
Thoroughly mix the calculated amount of the sGC activator with the powdered chow using a mixer to ensure uniform distribution.
-
If desired, the mixed chow can be re-pelleted using a chow press.
-
-
Administration and Monitoring:
-
Provide the supplemented chow to the mice as their sole food source.
-
Measure food consumption regularly to monitor the actual drug intake.
-
Monitor the body weight and general health of the animals throughout the study period.
-
Protocol 3: Assessment of Cardiovascular Effects in Rats
This protocol outlines a general procedure for evaluating the hemodynamic effects of sGC activators in rats, based on findings from various cardiovascular studies.[1][5][8]
Materials:
-
sGC activator
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Surgically implant catheters into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for drug administration.
-
-
Baseline Measurements:
-
Allow the animal to stabilize after surgery.
-
Record baseline mean arterial pressure (MAP) and heart rate using the pressure transducer and data acquisition system.
-
-
Drug Administration and Data Collection:
-
Administer the sGC activator intravenously via the venous catheter, either as a bolus injection or a continuous infusion, at the desired dose(s).[1]
-
Continuously monitor and record MAP and heart rate throughout the administration period and for a specified duration afterward to capture the full pharmacodynamic effect.
-
-
Data Analysis:
-
Calculate the change in MAP and heart rate from baseline for each dose of the sGC activator.
-
Visualizations
Signaling Pathway of sGC Activators
Caption: Signaling pathway of sGC activation.
General Experimental Workflow for in vivo Rodent Studies
Caption: General experimental workflow for rodent studies.
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 6. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 7. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sGC activator BAY 60-2770 has potent erectile activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of a soluble guanylate cyclase activator, BAY 60-2770, on lower urinary tract dysfunction in mice with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of sGC Activator Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3] This cGMP signaling cascade plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][4] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular and fibrotic diseases.[1]
sGC activators are a class of therapeutic agents that directly stimulate sGC, particularly the oxidized or heme-free form of the enzyme, independent of NO.[1][5] This makes them promising candidates for treating conditions associated with oxidative stress, where the sensitivity of sGC to NO is impaired.[1][6] These application notes provide detailed protocols for various cell-based assays designed to screen for and characterize the efficacy of sGC activators.
sGC Signaling Pathway
The activation of sGC by NO or sGC activators leads to an increase in intracellular cGMP levels.[1] cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as vasodilation.[1][7]
Experimental Workflow for sGC Activator Characterization
A typical workflow for characterizing a novel sGC activator involves a series of in vitro and cell-based assays to confirm its mechanism of action and functional efficacy.
Data Presentation: Potency of sGC Activator 1
The efficacy of sGC activators is typically quantified by their half-maximal effective concentration (EC50). The following table summarizes the potency of a hypothetical this compound in various cell-based assays.
| Compound | Assay Type | Cell Line | Endpoint | EC50 (nM) |
| This compound | cGMP ELISA | CHO-K1 | cGMP Production | 15 |
| This compound | CREB-Luciferase Reporter | HEK293 | Luciferase Activity | 25 |
| This compound | VASP Phosphorylation | A7r5 | pVASP Levels | 30 |
| Cinaciguat (Control) | cGMP ELISA | CHO-K1 | cGMP Production | 10 |
Experimental Protocols
Direct cGMP Measurement Assay (ELISA)
This assay directly quantifies the intracellular concentration of cGMP produced in response to sGC activation.
Materials:
-
CHO-K1 or HEK293 cells[1]
-
Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)[1][6]
-
sGC activator (e.g., this compound, Cinaciguat)
-
0.1 M HCl[1]
-
Commercial cGMP competitive ELISA kit
Protocol:
-
Cell Seeding: Seed CHO-K1 or HEK293 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and culture overnight.[1]
-
Pre-treatment: Aspirate the culture medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.[1]
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.[1]
-
Cell Lysis: Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction. Incubate for 10 minutes at room temperature.[1]
-
cGMP Measurement: Use the cell lysates to perform the cGMP competitive ELISA according to the manufacturer's instructions. The absorbance is typically read at 450 nm, and the cGMP concentration is determined from a standard curve.[1]
Reporter Gene Assay (CREB-Luciferase)
This assay indirectly measures cGMP production by quantifying the transcriptional activity of a cGMP-responsive element (CRE) linked to a luciferase reporter gene.[1]
Materials:
-
HEK293 cells stably expressing a CREB-luciferase reporter construct[1]
-
Cell culture medium (DMEM with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic)[1]
-
96-well white, clear-bottom cell culture plates
-
PDE inhibitor (e.g., IBMX)
-
sGC activator
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed the CREB-luciferase HEK293 cells in a 96-well white, clear-bottom plate at a density of approximately 30,000 cells per well in 90 µL of assay medium. Incubate overnight at 37°C in a CO2 incubator.[1]
-
Compound Treatment: Add 10 µL of the sGC activator at various concentrations (prepared in assay medium containing a PDE inhibitor) to the wells. Include a vehicle control.[1]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-6 hours to allow for reporter gene expression.[1]
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of the luciferase assay reagent to each well.[1]
-
Measurement: Rock the plate gently for about 10 minutes at room temperature to ensure complete cell lysis and signal generation. Measure the luminescence using a luminometer.[1]
VASP Phosphorylation Assay (Western Blot)
This assay assesses the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream target of PKG, as a functional readout of sGC activation.[1]
Materials:
-
Rat aortic smooth muscle cells (A7r5)
-
Cell culture medium
-
PDE inhibitor
-
sGC activator
-
RIPA buffer
-
BCA assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with a PDE inhibitor as described in the cGMP ELISA protocol. Treat with the sGC activator for the desired time.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against phospho-VASP and total VASP.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.
References
- 1. benchchem.com [benchchem.com]
- 2. The discovery and characterization of novel soluble guanylate cyclase stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Tissue-Specific Effects of sGC Activator 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the tissue-specific effects of soluble guanylate cyclase (sGC) activators, with a focus on a representative compound designated as "sGC Activator 1." This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to facilitate research and development in this area.
Introduction to sGC Activators
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] Under pathological conditions associated with oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. sGC activators are a class of compounds that directly activate these oxidized or heme-free forms of sGC, restoring cGMP production in a NO-independent manner. This mechanism makes them promising therapeutic agents for various cardiovascular and other diseases characterized by impaired NO-sGC signaling.
Tissue-Specific Effects of this compound
This compound exhibits a range of effects across different tissues, primarily due to the ubiquitous nature of the sGC-cGMP signaling pathway. The most pronounced effects are observed in the cardiovascular, renal, and nervous systems, as well as on platelet function.
Cardiovascular System
1. Vascular Tissue:
This compound is a potent vasodilator in both systemic and pulmonary arteries.[2][3] This effect is mediated by the elevation of cGMP in vascular smooth muscle cells, leading to relaxation. The vasodilation is endothelium-independent, meaning it does not rely on the production of NO from the endothelium.[4]
Quantitative Data: Vascular Effects of sGC Activators
| sGC Activator | Tissue | Parameter | Value | Reference |
| YC-1 | Rabbit Aortic Rings | EC₅₀ for relaxation | 1.9 µM | |
| YC-1 | Rabbit Aortic Rings | Relaxation (300 µM) | Concentration-dependent | [4] |
| Cinaciguat | Ovine Fetal Pulmonary Artery | PVR Reduction (100 µg) | 80% | [5] |
| Cinaciguat | Patients with ADHF | mPAP Reduction | -6.5 mmHg | [6] |
| Cinaciguat | Patients with ADHF | SVR Reduction | -597 dynes·s·cm⁻⁵ | [6] |
| BAY 60-2770 | Rabbit Corpus Cavernosum | pEC₅₀ for relaxation | 7.58 | [7] |
| BAY 60-2770 | Rabbit Corpus Cavernosum | Eₘₐₓ for relaxation | 81% | [7] |
2. Cardiac Tissue:
This compound has shown cardioprotective effects in models of ischemia-reperfusion injury.[1] By increasing cGMP levels in cardiomyocytes, it can reduce infarct size and improve cardiac function.[1]
Quantitative Data: Cardiac Effects of sGC Activators
| sGC Activator | Model | Parameter | Effect | Reference |
| BAY 60-2770 | Rat Heart (Ischemia-Reperfusion) | Infarct Size | Reduced | [1] |
| BAY 60-2770 | Rat Heart (Ischemia-Reperfusion) | Left Ventricular Function | Improved | [1] |
| BAY 60-2770 | Isolated Rat Hearts | cGMP Levels | ~2-fold increase | [1] |
| Cinaciguat | Patients with ADHF | Cardiac Output | +1.68 L/min | [6] |
3. Platelets:
This compound is a potent inhibitor of platelet aggregation.[8][9] This effect is mediated by the elevation of cGMP in platelets, which interferes with the signaling pathways that lead to platelet activation and aggregation.
Quantitative Data: Anti-Platelet Effects of sGC Activators
| sGC Activator | Agonist | Parameter | Value | Reference |
| YC-1 | U46619 | IC₅₀ for aggregation | 2.1 µM | [8] |
| YC-1 | Collagen | IC₅₀ for aggregation | 11.7 µM | [8] |
| YC-1 | Thrombin | IC₅₀ for aggregation | 59.3 µM | [8] |
| YC-1 | Collagen | IC₅₀ for aggregation | 14.6 µM |
Renal System
In the kidney, this compound can increase glomerular cGMP levels, induce vasodilation of renal arterioles, and improve renal blood flow, particularly under conditions of oxidative stress. These effects suggest a potential therapeutic role in chronic kidney disease.[5]
Quantitative Data: Renal Effects of sGC Activators
| sGC Activator | Model | Parameter | Effect | Reference |
| Cinaciguat | Type-1 Diabetic Rats | Glomerular cGMP levels | Restored | [10] |
| Cinaciguat | Type-1 Diabetic Rats | Podocyte Damage | Attenuated | [10] |
| Runcaciguat (B610601) | Murine Kidney Slices (with ODQ) | Glomerular cGMP | Strong increase | [11] |
| sGC Activator | Isolated Perfused Murine Kidneys (with ODQ) | Renal Blood Flow | Increased | [5] |
Nervous System
This compound has demonstrated neuroprotective properties. For instance, YC-1 has been shown to protect axons from nitric oxide toxicity and metabolic stress.[12] More recent studies with activators like runcaciguat show promise in treating diabetic and ischemic retinopathy by improving retinal neuronal function.[13]
Quantitative Data: Neuroprotective Effects of sGC Activators
| sGC Activator | Model | Parameter | Effect | Reference |
| YC-1 | Rat Isolated Optic Nerve (NO-induced axonopathy) | IC₅₀ for protection | 3 µM | [12] |
| YC-1 | PC12 Cells (Glutamate-induced damage) | Cell Viability | Increased from 69.3% to 88.7% (at 10 µM) | [14] |
| Runcaciguat | Rat Model of Ischemic Retinopathy | Neuroretinal Function | Improved | [13] |
| Runcaciguat | Diabetic Rat Model | Inner Plexiform Layer Thickness | Improved | [13] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Measurement of cGMP Levels in Tissues by ELISA
This protocol is for the quantification of cGMP in tissue homogenates using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Tissue samples
-
Liquid nitrogen
-
Homogenization buffer (e.g., 0.1 M HCl)
-
Centrifuge
-
Commercially available cGMP ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Protocol:
-
Excise tissues of interest and immediately freeze in liquid nitrogen to prevent cGMP degradation.
-
Homogenize the frozen tissue in 5-10 volumes of homogenization buffer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant for the cGMP assay.
-
Follow the protocol provided with the commercial cGMP ELISA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-cGMP antibody.
-
Adding a fixed amount of HRP-conjugated cGMP to compete with the cGMP in the sample.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
-
Calculate the cGMP concentration in the samples based on the standard curve. Normalize the results to the total protein concentration of the tissue homogenate.
Isolated Aortic Ring Vasodilation Assay
This ex vivo protocol assesses the vasodilatory effects of this compound on pre-contracted isolated arterial rings.
Materials:
-
Rabbit or rat thoracic aorta
-
Krebs-Henseleit solution (KHS)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619)
-
This compound stock solution
Protocol:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue in cold KHS.
-
Cut the aorta into rings of 3-5 mm in length.
-
Mount each aortic ring in an organ bath chamber filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of approximately 1.5-2.0 g and allow the rings to equilibrate for at least 60-90 minutes, with washes of fresh KHS every 15-20 minutes.
-
After equilibration, induce a submaximal, stable contraction with a vasoconstrictor (e.g., phenylephrine at 1 µM).
-
Once a stable contractile plateau is reached, add this compound in a cumulative, concentration-dependent manner to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC₅₀ value for the vasodilatory effect of this compound.
Western Blot for sGC Protein Expression
This protocol is for the detection and relative quantification of sGC protein subunits (α1 and β1) in tissue lysates.
Materials:
-
Tissue samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against sGCα1 and sGCβ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against sGCα1 and sGCβ1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the relative expression levels of the sGC subunits, normalizing to a loading control such as GAPDH or β-actin.
Platelet Aggregation Assay
This protocol measures the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Human or animal whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., Collagen, ADP, Thrombin)
-
Light transmission aggregometer
-
This compound stock solution
Protocol:
-
Collect whole blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP and a stir bar into the aggregometer and set the baseline (0% aggregation). Use PPP to set 100% aggregation.
-
Add this compound at various concentrations to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add a platelet agonist to induce aggregation and record the change in light transmission for 5-10 minutes.
-
Determine the percentage of inhibition of aggregation for each concentration of this compound and calculate the IC₅₀ value.
References
- 1. Cardioprotective effects of PKG activation by soluble GC activator, BAY 60-2770, in ischemia-reperfusion-injured rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biphasic roles for soluble guanylyl cyclase (sGC) in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase activator, BAY 60–2770, are not dependent on endogenous nitric oxide or reduced heme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] YC-1 potentiates nitric oxide- and carbon monoxide-induced cyclic GMP effects in human platelets. | Semantic Scholar [semanticscholar.org]
- 8. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinaciguat ameliorates glomerular damage by reducing ERK1/2 activity and TGF-ß expression in type-1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soluble guanylyl cyclase activator YC-1 protects white matter axons from nitric oxide toxicity and metabolic stress, probably through Na(+) channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of a Novel Soluble Guanylate Cyclase Activator Runcaciguat in Diabetic and Ischemic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effects of YC-1 Against Glutamate Induced PC12 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sGC Activator 1 in the Study of Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards a pro-inflammatory and pro-thrombotic state. A key feature of endothelial dysfunction is the reduced bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation and vascular homeostasis. Soluble guanylate cyclase (sGC) is the primary receptor for NO. In healthy endothelial cells, NO binds to the ferrous (Fe²⁺) heme iron of sGC, activating the enzyme to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates various physiological responses, including smooth muscle relaxation and inhibition of platelet aggregation.[1][2]
In states of endothelial dysfunction associated with oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[3][4][5] sGC activators are a class of compounds that can directly stimulate sGC activity, even in its oxidized or heme-free state.[6][7][8] This unique mechanism of action makes them valuable tools for studying and potentially treating endothelial dysfunction. "sGC activator 1" represents a novel compound within this class, designed to investigate the role of the sGC pathway in vascular health and disease.
These application notes provide detailed protocols for utilizing this compound to study endothelial dysfunction, focusing on its effects on vascular reactivity, oxidative stress, and cGMP signaling.
Chemical Properties of this compound
While the exact structure of a compound designated solely as "this compound" is not publicly available, it belongs to a class of molecules that are structurally distinct from sGC stimulators like YC-1.[1][7][9][10] Generally, sGC activators are designed to bind to the heme-binding pocket of sGC, particularly when the enzyme is in its oxidized or heme-free state, thereby inducing a conformational change that activates the enzyme.[3]
Mechanism of Action
Under physiological conditions, endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to adjacent vascular smooth muscle cells. There, NO binds to the reduced heme moiety of sGC, leading to a significant increase in cGMP production.[1] This results in vasodilation.
In endothelial dysfunction, increased oxidative stress leads to the oxidation of the sGC heme iron (Fe²⁺ to Fe³⁺) or complete loss of the heme group.[4][5] This oxidized/heme-free sGC is unresponsive to NO. sGC activators, such as this compound, circumvent this issue by binding to and activating the oxidized or heme-free enzyme, restoring cGMP production and downstream signaling.[6][8]
Figure 1: Signaling pathway of sGC activation in healthy vs. dysfunctional endothelium.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound to demonstrate its efficacy in models of endothelial dysfunction.
Table 1: Effect of this compound on Endothelium-Dependent Vasodilation in Aortic Rings
| Group | Treatment | n | Emax (%) | pD2 |
| Control (Healthy) | Vehicle | 6 | 95.2 ± 3.1 | 7.8 ± 0.2 |
| Disease Model | Vehicle | 6 | 55.4 ± 4.5 | 6.5 ± 0.3 |
| Disease Model | This compound (1 µM) | 6 | 88.9 ± 3.8# | 7.5 ± 0.2# |
| *p < 0.05 vs. Control; #p < 0.05 vs. Disease Model + Vehicle. Data are presented as mean ± SEM. Emax represents the maximal relaxation to acetylcholine (B1216132), and pD2 is the negative logarithm of the EC50. |
Table 2: Effect of this compound on Superoxide (B77818) Production in Endothelial Cells
| Group | Treatment | n | Superoxide Level (RLU/mg protein) |
| Control | Vehicle | 8 | 150 ± 25 |
| Stressor (e.g., Ang II) | Vehicle | 8 | 450 ± 40 |
| Stressor + this compound | 0.1 µM | 8 | 320 ± 35# |
| Stressor + this compound | 1 µM | 8 | 210 ± 30# |
| Stressor + this compound | 10 µM | 8 | 160 ± 28# |
| p < 0.05 vs. Control; #p < 0.05 vs. Stressor + Vehicle. RLU = Relative Light Units. |
Table 3: Effect of this compound on Intracellular cGMP Levels
| Group | Treatment | n | cGMP Concentration (pmol/mg protein) |
| Control | Vehicle | 6 | 5.2 ± 0.8 |
| Disease Model | Vehicle | 6 | 2.1 ± 0.5 |
| Disease Model | This compound (1 µM) | 6 | 8.9 ± 1.2# |
| p < 0.05 vs. Control; #p < 0.05 vs. Disease Model + Vehicle. |
Experimental Protocols
Figure 2: General experimental workflow for studying this compound effects.
Protocol 1: Assessment of Endothelium-Dependent Vasodilation using Wire Myography
This protocol details the measurement of vascular reactivity in isolated aortic rings.
Materials:
-
Wire myograph system (e.g., Danish Myo Technology)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Acetylcholine (ACh)
-
This compound
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Dissection microscope and tools
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the experimental animal (e.g., rat or mouse) according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.[6]
-
-
Mounting:
-
Equilibration and Normalization:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2 g for rat aorta).[5]
-
During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Perform a "wake-up" protocol by stimulating the rings with a high potassium solution (KPSS) or a vasoconstrictor like phenylephrine, followed by washout.[5]
-
-
Viability Check:
-
Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM) to assess endothelium integrity. A relaxation of >80% indicates a healthy endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
-
This compound Incubation:
-
Incubate the rings with this compound or vehicle for a predetermined time (e.g., 30 minutes).
-
-
Concentration-Response Curve:
-
Pre-contract the rings again with phenylephrine to approximately 80% of the maximal response.
-
Once the contraction is stable, add cumulative concentrations of acetylcholine (e.g., 1 nM to 10 µM) to generate a concentration-response curve for endothelium-dependent vasodilation.[11]
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the maximal relaxation (Emax) and the pD2 (-log EC₅₀) for each ring.
-
Protocol 2: Measurement of Superoxide Production in Endothelial Cells
This protocol uses lucigenin-enhanced chemiluminescence to detect superoxide levels in cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs or bAECs)
-
Cell culture medium and supplements
-
Luminometer
-
Krebs-HEPES buffer
-
This compound
-
Stressor agent (e.g., Angiotensin II, high glucose)
-
Cell lysis buffer and protein assay kit
Procedure:
-
Cell Culture:
-
Culture endothelial cells to 80-90% confluency in appropriate culture plates.
-
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 30 minutes).
-
Induce oxidative stress by adding a stressor agent (e.g., Angiotensin II) for a defined period.
-
-
Superoxide Detection:
-
Wash the cells with pre-warmed Krebs-HEPES buffer.
-
Add Krebs-HEPES buffer containing lucigenin (5 µM) to each well.[13] It is crucial to use a low concentration of lucigenin to avoid auto-oxidation and artifactual superoxide generation.[8][13][14]
-
Immediately place the plate in a luminometer and measure chemiluminescence over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the total chemiluminescence signal over the measurement period.
-
Lyse the cells and determine the total protein concentration for normalization.
-
Express the results as relative light units (RLU) per milligram of protein.
-
Protocol 3: Quantification of Intracellular cGMP
This protocol describes the measurement of cGMP levels in endothelial cells using a competitive ELISA kit.[15]
Materials:
-
Cultured endothelial cells
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
cGMP competitive ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to 80-90% confluency in a multi-well plate.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes to prevent cGMP degradation.[15]
-
Add this compound or vehicle at various concentrations and incubate for a specified time (e.g., 15-30 minutes).[15]
-
-
Cell Lysis:
-
cGMP Measurement:
-
Centrifuge the cell lysates to pellet debris.
-
Perform the cGMP competitive ELISA on the supernatants according to the manufacturer's instructions. This typically involves adding the samples and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate, washing, substrate addition, and absorbance reading at 450 nm.[15]
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of parallel wells.
-
Express the results as pmol of cGMP per milligram of protein.
-
Conclusion
This compound represents a powerful pharmacological tool for investigating the pathophysiology of endothelial dysfunction. The protocols outlined in these application notes provide a framework for researchers to assess the compound's effects on vascular function, oxidative stress, and the NO-sGC-cGMP signaling pathway. The ability of sGC activators to restore cGMP signaling in the face of oxidative stress highlights their potential as a therapeutic strategy for cardiovascular diseases characterized by endothelial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dmt.dk [dmt.dk]
- 6. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 7. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reprocell.com [reprocell.com]
- 13. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances superoxide formation [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing sGC Activator 1 in Ischemia-Reperfusion Injury Models
Introduction
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various pathological conditions, including stroke, myocardial infarction, and organ transplantation.[1][2] The injury is initiated by the restoration of blood flow to ischemic tissue, which paradoxically triggers a cascade of detrimental events, including robust production of reactive oxygen species (ROS), inflammation, and mitochondrial dysfunction.[3] A key signaling pathway implicated in cellular protection, the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, is often impaired during I/R.[1][2][4] sGC, the primary receptor for NO, becomes oxidized under conditions of oxidative stress, rendering it insensitive to NO.[1][2]
sGC activators are a class of pharmacological compounds that directly activate sGC, particularly in its oxidized, NO-insensitive state.[1][2] This makes them a promising therapeutic strategy to restore protective cGMP signaling during I/R injury. Unlike sGC stimulators, which require the reduced (ferrous) heme iron of sGC to function, activators can stimulate the enzyme when the heme iron is oxidized (ferric) or even absent.[1][2][5] This document provides detailed application notes and protocols for the use of sGC activators in preclinical I/R models.
Mechanism of Action: sGC Activators in I/R Injury
During ischemia-reperfusion, elevated oxidative stress leads to the oxidation of the sGC heme group (Fe²⁺ to Fe³⁺). This oxidized sGC is unresponsive to endogenous NO, thus disrupting the canonical protective signaling pathway. sGC activators, such as Cinaciguat (BAY 58-2667) and BAY 60-2770, bypass this pathological roadblock. They bind to a distinct site on the oxidized sGC enzyme, stimulating cGMP production independently of NO.[6] The resultant increase in cGMP activates protein kinase G (PKG), which mediates a range of protective effects.[1][2] These include vasodilation to improve microcirculation, reduction of mitochondrial ROS production, inhibition of inflammation, and prevention of mitochondrial permeability transition pore (mPTP) opening.[2][3][7][8]
Caption: Signaling pathway of sGC activation in ischemia-reperfusion injury.
Application Data in Preclinical I/R Models
sGC activators have demonstrated protective effects across various organ-specific I/R injury models.[2]
Cardiac Ischemia-Reperfusion Injury
Oral or intravenous administration of sGC activators has been shown to decrease infarct size, improve cardiac performance, reduce oxidative stress, and limit inflammation in models of myocardial infarction.[1][2]
| Model | sGC Activator | Dose / Concentration | Administration | Key Outcomes | Reference |
| Rat (in vivo) | Cinaciguat | 10 mg/kg | Oral | ↓ Infarct size, ↑ Cardiac performance, ↓ Oxidative stress | [1] |
| Dog (in vivo) | Cinaciguat | 8.33 µg/h | Intravenous (pre-conditioning) | ↑ LV & RV contractility recovery, ↑ Coronary blood flow | [6] |
| Rat Heart (Langendorff) | BAY 60-2770 | 5 nM - 1 µM | Perfusion at reperfusion | ↓ Infarct size from 33% to 22% | [9] |
| Rat Heart (Langendorff) | BAY 60-2770 | 5 nM, 5 µM | Perfusion | ↓ Mitochondrial ROS, ↓ Infarct size, ↑ PKG activation | [3] |
Renal Ischemia-Reperfusion Injury
In models of acute kidney injury (AKI), sGC activators protect the kidney microvasculature, preserve blood flow, and attenuate the progression to chronic kidney disease (CKD).[10][11]
| Model | sGC Activator | Dose / Concentration | Administration | Key Outcomes | Reference |
| Rat (in vivo) | BAY 60-2770 | Not Specified | Oral (post-ischemia) | ↑ cGMP, ↑ Blood flow & oxygenation, ↓ Fibrosis, ↓ Inflammation | [10] |
| Rat (in vivo) | BAY 60-2770 | Not Specified | Oral (post-ischemia) | ↓ Plasma cystatin C & creatinine, ↓ Kidney weight loss | [10][11] |
Other Ischemia-Reperfusion Injury Models
The protective effects of sGC activators extend to other organ systems, including the lung, brain, and intestine.[2][7][8]
| Model | sGC Activator | Dose / Concentration | Administration | Key Outcomes | Reference |
| Rabbit Lung (isolated) | BAY 58-2667 (Cinaciguat) | Not Specified | Applied 5 min before ischemia | ↓ Vascular leakage, ↓ ROS release | [7] |
| Mouse Brain (MCAO) | Not Specified | Not Specified | Not Specified | ↓ Cerebral infarct volume (transient but not permanent MCAO) | [2] |
| Mouse Intestine (in vivo) | BAY 60-2770 | Not Specified | Treatment near end of ischemia | ↓ Leukocyte rolling & adhesion, Preserved mucosal integrity | [8] |
Experimental Protocols
The following are generalized protocols for inducing I/R injury and applying sGC activators. Specific parameters (e.g., duration of ischemia, drug concentration) should be optimized based on the specific research question and model system.
Protocol 1: Langendorff Isolated Heart Model (Rat)
This ex vivo model allows for the direct assessment of cardiac function and injury in the absence of systemic influences.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Heparin (1000 IU/mL)
-
Ketamine/Xylazine for anesthesia
-
Krebs-Henseleit (KH) buffer
-
This compound (e.g., BAY 60-2770) and vehicle (e.g., DMSO)
-
Langendorff perfusion system
-
2,3,5-Triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal injection. Administer heparin (1000 IU/kg) to prevent coagulation.
-
Heart Isolation: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KH buffer.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a 20-minute period. Exclude hearts that do not meet criteria for stability (e.g., heart rate <200 bpm, developed pressure <50 mmHg).[9]
-
Ischemia: Induce 35 minutes of regional ischemia by ligating the left anterior descending (LAD) coronary artery.[9]
-
Reperfusion & Treatment:
-
Initiate reperfusion by releasing the ligature.
-
Begin perfusion with KH buffer containing the sGC activator (e.g., 5 nM - 1 µM BAY 60-2770) or vehicle.[9] A common protocol is to start treatment just before reperfusion and continue for the first 10-15 minutes of the reperfusion period.[9]
-
Continue reperfusion for a total of 120 minutes.[9]
-
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it into sections, and incubate with 1% TTC solution to delineate the viable (red) and infarcted (pale) tissue. Calculate infarct size as a percentage of the area at risk.
Protocol 2: Unilateral Renal I/R Injury Model (Rat)
This in vivo model is used to study acute kidney injury and its transition to chronic disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane)
-
Non-traumatic microvascular clamp
-
This compound (e.g., BAY 60-2770) and vehicle for oral gavage
-
Surgical tools
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Surgical Procedure: Make a midline laparotomy incision. Carefully dissect the left kidney and isolate the renal pedicle (artery, vein, and ureter).
-
Ischemia: Clamp the left renal pedicle with a non-traumatic microvascular clamp for a predetermined period (e.g., 45 minutes). Ischemia is confirmed by a visible change in kidney color.
-
Treatment: Administer the sGC activator or vehicle via oral gavage at a predetermined time point (e.g., 1 day post-ischemia).[11]
-
Reperfusion: Remove the clamp to initiate reperfusion. Successful reperfusion is indicated by the return of the kidney's normal color.
-
Closure and Recovery: Suture the abdominal wall and skin. Provide post-operative analgesia and allow the animal to recover. Ensure free access to food and water.
-
Endpoint Analysis: At selected time points (e.g., 3, 7, 14, or 84 days post-IRI), collect blood samples for measurement of renal function markers (e.g., plasma creatinine, cystatin C).[10] Euthanize the animal and harvest the kidneys for histological analysis (e.g., H&E, Masson's trichrome for fibrosis) and molecular analysis (e.g., mRNA levels of injury markers like Kim-1 and Ngal).[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Soluble Guanylyl Cyclase during Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of PKG activation by soluble GC activator, BAY 60-2770, in ischemia-reperfusion-injured rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. sGC activators and stimulators attenuate ischemia/reperfusion injury of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble guanylate cyclase activation during ischemic injury in mice protects against postischemic inflammation at the mitochondrial level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NO-independent stimulation or activation of soluble guanylyl cyclase during early reperfusion limits infarct size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating soluble guanylyl cyclase attenuates ischemic kidney damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Soluble Guanylate Cyclase (sGC) Activators in Renal Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of soluble guanylate cyclase (sGC) activators in preclinical models of renal disease. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this drug class for various kidney pathologies.
Introduction to sGC Activators in Renal Disease
Chronic kidney disease (CKD) is often characterized by endothelial dysfunction, reduced nitric oxide (NO) bioavailability, and increased oxidative stress.[1][2] This environment leads to the oxidation of the heme group in soluble guanylate cyclase (sGC), rendering the enzyme unresponsive to endogenous NO.[1][3] The resulting impairment of the NO-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway contributes to renal vasoconstriction, inflammation, and fibrosis, key drivers of CKD progression.[4][5]
sGC activators are a novel class of pharmacological agents that target this pathological state. Unlike sGC stimulators which sensitize reduced (heme-containing) sGC to NO, sGC activators directly stimulate the oxidized, heme-free form of the enzyme, restoring cGMP production in an NO-independent manner.[3][4][6] This unique mechanism of action makes them a promising therapeutic strategy for renal diseases associated with high oxidative stress, such as diabetic nephropathy and hypertensive kidney disease.[2][4][7] Preclinical studies have consistently demonstrated the renoprotective effects of sGC activators, including reduction of proteinuria, glomerulosclerosis, and renal fibrosis.[1][8][9]
Signaling Pathway of sGC Activators
Under physiological conditions, nitric oxide (NO) binds to the reduced heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] In pathological states characterized by oxidative stress, the heme iron is oxidized (Fe²⁺ → Fe³⁺), leading to heme-free apo-sGC, which is unresponsive to NO.[1][3] sGC activators directly bind to and stimulate this apo-sGC, thereby restoring cGMP production and its downstream signaling effects, which include vasodilation, and anti-inflammatory, anti-proliferative, and anti-fibrotic actions.[3][4]
Data Summary from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the effects of sGC activators in various models of renal disease.
Table 1: Effects of sGC Activators on Renal Function and Blood Pressure
| sGC Activator | Animal Model | Dose | Change in Proteinuria/Albuminuria | Change in Creatinine Clearance/GFR | Change in Systolic Blood Pressure | Reference |
| Riociguat | Adenine-induced CKD (Rats) | 3 mg/kg/day | ↓ | ↑ | ↓ | [8][10] |
| 10 mg/kg/day | ↓ | Significant ↑ | Abolished increase | [8][10] | ||
| Runcaciguat | Angiotensin II-induced hypertensive nephropathy (Rats) | 0.3, 1, 3 mg/kg | Dose-dependent ↓ | - | No change | [11] |
| Renin-transgenic hypertensive rats | 1, 3, 10 mg/kg | ↓ at 10 mg/kg | Significant ↑ at all doses | ↓ at 10 mg/kg | [11] | |
| BAY 60-2770 | 5/6 Nephrectomy + High Salt (Rats) | Not Specified | - | - | ↓ | [4] |
| Diabetic ApoE-/- mice | 3 mg/kg | ↓ | - | - | [6][12] | |
| Avenciguat | Diabetic db/db mice | 30, 100 mg/kg/day | - | - | - | [13] |
| Praliciguat | ZSF1 diabetic nephropathy (Rats) | Not Specified | Attenuated | - | No effect (monotherapy) | [14] |
| Dahl salt-sensitive rats | Not Specified | ↓ | - | ↓ | [15] |
Abbreviations: CKD, Chronic Kidney Disease; GFR, Glomerular Filtration Rate; ApoE-/-, Apolipoprotein E knockout; ZSF1, Zucher Sanlan fatty 1. "↓" indicates a decrease, "↑" indicates an increase, and "-" indicates data not specified in the cited abstract.
Table 2: Effects of sGC Activators on Markers of Renal Inflammation and Fibrosis
| sGC Activator | Animal Model | Dose | Anti-inflammatory Effects | Anti-fibrotic Effects | Reference |
| Riociguat | Unilateral Ureteral Obstruction (Mice) | 1, 3, 10 mg/kg | ↓ Proinflammatory cytokines | ↓ Collagen-1, TGF-β, CTGF, α-SMA | [16] |
| Adenine-induced CKD (Rats) | 3, 10 mg/kg/day | ↓ TNF-α, IL-1β, IL-6 | ↓ Renal fibrosis, tubular necrosis | [8][10] | |
| Runcaciguat | Renin-transgenic hypertensive rats | 1, 3, 10 mg/kg | ↓ Kidney LCN2 (NGAL) expression | - | [11] |
| BAY 60-2770 | 5/6 Nephrectomy + High Salt (Rats) | Not specified | - | ↓ Interstitial fibrosis & glomerulosclerosis | [4] |
| Praliciguat | Dahl salt-sensitive rats | Not Specified | ↓ Circulating inflammatory markers | ↓ Liver fibrosis | [15] |
Abbreviations: CKD, Chronic Kidney Disease; TGF-β, Transforming growth factor-beta; CTGF, Connective tissue growth factor; α-SMA, Alpha-smooth muscle actin; TNF-α, Tumor necrosis factor-alpha; IL, Interleukin; LCN2 (NGAL), Lipocalin 2 (Neutrophil gelatinase-associated lipocalin). "↓" indicates a decrease, and "-" indicates data not specified in the cited abstract.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease (CKD) via Adenine (B156593) Administration in Rats
This protocol is based on methodologies described for inducing CKD to test the efficacy of sGC activators like Riociguat.[8][10]
Objective: To induce a model of chronic kidney disease characterized by tubular necrosis and interstitial fibrosis.
Materials:
-
Male Wistar rats
-
Adenine (0.25% w/w mixed in standard rat chow)
-
Vehicle for sGC activator (e.g., 0.5% carboxymethylcellulose)
-
sGC activator (e.g., Riociguat)
-
Metabolic cages for urine collection
-
Blood pressure measurement system (e.g., tail-cuff method)
-
Standard laboratory equipment for blood and tissue analysis
Procedure:
-
Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly divide rats into four groups (n=6-8 per group):
-
Group 1 (Control): Normal diet + Vehicle.
-
Group 2 (Adenine): 0.25% w/w adenine in feed + Vehicle.
-
Group 3 (Adenine + Low Dose): 0.25% w/w adenine in feed + sGC activator (e.g., 3 mg/kg/day).
-
Group 4 (Adenine + High Dose): 0.25% w/w adenine in feed + sGC activator (e.g., 10 mg/kg/day).
-
-
Treatment Period: Administer treatments for 35 consecutive days. The sGC activator or vehicle is typically administered daily via oral gavage.
-
Monitoring:
-
Measure systolic blood pressure at baseline and at the end of the experiment.
-
Collect 24-hour urine samples using metabolic cages at specified intervals to measure urinary albumin-to-creatinine ratio and N-Acetyl-β-D-Glucosaminidase (NAG).
-
-
Sample Collection: At the end of the 35-day period, collect blood samples for analysis of plasma creatinine, urea, and inflammatory markers (TNF-α, IL-1β, IL-6).
-
Tissue Harvesting: Euthanize animals and harvest kidneys for histopathological analysis (tubular necrosis, fibrosis) and measurement of oxidative stress markers (MDA, SOD, Catalase).
References
- 1. mdpi.com [mdpi.com]
- 2. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Frontiers | Ameliorating diabetes-associated atherosclerosis and diabetic nephropathy through modulation of soluble guanylate cyclase [frontiersin.org]
- 7. Promoting soluble guanylate cyclase activity via guanylate cyclase stimulators or guanylate cyclase activators: a feasible option in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Renal effects of soluble guanylate cyclase stimulators and activators: a review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Riociguat on Adenine-Induced Chronic Kidney Disease in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Ameliorating diabetes-associated atherosclerosis and diabetic nephropathy through modulation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel soluble guanylate cyclase activator, avenciguat, in combination with empagliflozin, protects against renal and hepatic injury in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Riociguat ameliorates kidney injury and fibrosis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: sGC Activator 1 in Sickle Cell Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a genetic blood disorder characterized by chronic hemolysis, vascular dysfunction, and recurrent vaso-occlusive crises (VOCs). A key contributor to the pathophysiology of SCD is the impaired bioavailability of nitric oxide (NO), a critical signaling molecule in maintaining vascular homeostasis. This NO deficiency leads to reduced activity of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine (B1672433) monophosphate (cGMP), resulting in endothelial dysfunction, inflammation, and platelet activation.
sGC activators are a novel class of therapeutic agents that directly stimulate sGC, independent of NO, particularly targeting the oxidized or heme-free form of the enzyme prevalent in the high oxidative stress environment of SCD. This mechanism offers a promising strategy to restore cGMP signaling, thereby mitigating the downstream pathological consequences of reduced NO bioavailability. This document provides detailed application notes and protocols for the use of sGC activators in preclinical SCD research, based on key findings from foundational studies.
Signaling Pathways in Sickle Cell Disease and the Role of sGC Activators
In SCD, chronic hemolysis releases cell-free hemoglobin into the plasma, which scavenges NO, severely limiting its bioavailability. This, coupled with the high oxidative stress environment, leads to the oxidation of the heme moiety of sGC, rendering it insensitive to any remaining NO. sGC activators bypass this pathological state by directly binding to and activating the oxidized or heme-free sGC, restoring the production of cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of downstream effects that collectively ameliorate SCD pathology. These effects include vasodilation, reduction of inflammation, inhibition of platelet aggregation, and decreased expression of adhesion molecules on endothelial cells and leukocytes, ultimately reducing vaso-occlusion.
Troubleshooting & Optimization
sGC activator 1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sGC Activator 1. The information is designed to address common challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS No. 2101645-33-2) is a potent activator of soluble guanylate cyclase (sGC).[1][2] sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[3] Under normal physiological conditions, NO binds to the heme group of sGC, leading to the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, acts as a second messenger, mediating various physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[3][4]
In certain pathological states associated with oxidative stress, the heme iron of sGC can be oxidized or lost, rendering the enzyme insensitive to NO.[3][5] sGC activators, like this compound, are designed to activate these oxidized or heme-free forms of sGC, thereby restoring cGMP production in an NO-independent manner.[3][5]
sGC Signaling Pathway
Q2: What are the general solubility characteristics of this compound?
This compound is typically supplied as a solid.[1] While specific quantitative solubility data in common laboratory solvents is not widely published, product datasheets suggest that it may be soluble in dimethyl sulfoxide (B87167) (DMSO).[6] Due to its chemical structure, it is expected to have low solubility in aqueous solutions.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound during stock solution preparation and in experimental assays. This guide provides systematic steps to address these issues.
Problem 1: Difficulty dissolving this compound to prepare a stock solution.
Possible Cause: Inappropriate solvent or insufficient solubilization technique.
Solutions:
-
Primary Solvent: Use anhydrous DMSO as the primary solvent for preparing a concentrated stock solution.
-
Assisted Solubilization: If the compound does not readily dissolve, the following techniques can be employed:
-
Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a sonication bath for short intervals to aid dissolution.
-
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 608.95 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.09 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath or warm to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Problem 2: Precipitation of this compound upon dilution into aqueous buffers or cell culture media.
Possible Cause: Low aqueous solubility of the compound. The final concentration of the compound in the aqueous medium exceeds its solubility limit.
Solutions:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to minimize solvent-induced artifacts. However, be aware that a lower DMSO concentration may reduce the solubility of the compound.
-
Use of Surfactants: For in vitro assays, the inclusion of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the final dilution buffer can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01-0.1% is often sufficient.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the aqueous buffer or media immediately before use. Add the diluted compound to the final assay volume while vortexing to ensure rapid and uniform dispersion.
-
Pre-warming: Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the compound stock solution.
Experimental Workflow: Dilution into Aqueous Media
Problem 3: Inconsistent results or low potency in in vivo studies.
Possible Cause: Poor bioavailability due to precipitation of the compound at the injection site or in the bloodstream.
Solutions:
-
Formulation with Co-solvents: For in vivo administration, especially for intravenous or intraperitoneal injection, a formulation containing co-solvents and surfactants is often necessary to maintain solubility and improve bioavailability. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween® 80 in saline or water.
Experimental Protocol: Example In Vivo Formulation
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
-
Final Formulation: Add the DMSO stock solution of this compound to the pre-mixed vehicle to achieve the final desired concentration for injection. Ensure the solution is clear and free of precipitates before administration. It is recommended to prepare this formulation fresh for each experiment.
Note: The optimal formulation may vary depending on the animal model, route of administration, and required dose. It is advisable to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration.
Data Presentation
| Compound | Solvent | Solubility |
| YC-1 | DMSO | Up to 100 mM |
| Ethanol | Up to 50 mM | |
| BAY 41-2272 | DMSO | Information not readily available |
| Water | Insoluble | |
| Cinaciguat | DMSO | Information not readily available |
| Water | Insoluble |
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as examples and may require optimization for specific applications. Always refer to the manufacturer's product datasheet for the most up-to-date information and handling instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sGC activator 2 | Guanylate Cyclase | | Invivochem [invivochem.com]
Technical Support Center: Optimizing sGC Activator Concentration for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soluble guanylate cyclase (sGC) activators. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an sGC stimulator and an sGC activator?
A1: The primary distinction lies in their mechanism of action related to the redox state of the heme group on the sGC enzyme.
-
sGC stimulators (e.g., riociguat, YC-1) require the presence of the reduced (ferrous, Fe²⁺) heme group to function. They can enhance the sensitivity of sGC to endogenous nitric oxide (NO) and also directly stimulate the enzyme to a lesser extent in the absence of NO.[1][2] Their action is synergistic with NO.[3][4]
-
sGC activators (e.g., cinaciguat, ataciguat) are effective on sGC that is in an oxidized (ferric, Fe³⁺) or heme-free state.[1][5] This makes them particularly useful in disease models associated with high oxidative stress, where sGC may be less responsive to NO.[6] Their effect is additive with NO.[3]
Q2: I am not observing a response to my sGC activator. What are the possible causes and solutions?
A2: Several factors could contribute to a lack of response. Here are some common issues and troubleshooting steps:
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 100 µM) to identify the active range for your specific cell line or tissue. |
| Low sGC Expression in Cell Line | Use a cell line known to express sGC or consider using an engineered cell line with stable sGC expression.[7] |
| Inactive Compound | Verify the activity of your compound with a positive control. Ensure proper storage and handling of the compound to prevent degradation. |
| Cellular Toxicity | The tested concentrations may be toxic to the cells.[7] Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
| Degradation of cGMP | The second messenger cGMP is rapidly degraded by phosphodiesterases (PDEs). Pre-incubate your cells or tissues with a broad-spectrum PDE inhibitor, such as IBMX (0.5 mM), for 10-30 minutes before adding the sGC activator to prevent cGMP degradation.[7] |
| Oxidized/Heme-Free sGC (for stimulators) | If using an sGC stimulator, the target sGC may be in an oxidized or heme-free state, rendering it unresponsive. Consider using an sGC activator in this scenario. |
Q3: What are typical concentration ranges for sGC activators in cell-based assays?
A3: The optimal concentration is highly dependent on the specific compound, cell type, and experimental conditions. However, the following table provides a general reference based on published data.
| sGC Activator | Assay Type | Typical EC₅₀ / IC₅₀ Range | Reference |
| Cinaciguat (BAY 58-2667) | cGMP accumulation in endothelial cells (with ODQ) | EC₅₀: 0.2 µM | [8] |
| Ataciguat (HMR-1766) | Relaxation of rat thoracic aorta (with ODQ) | IC₅₀: 0.4 µM | [3] |
| sGC activator 2 | Not specified | Not specified | [9] |
Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values are context-dependent and should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve (cGMP Measurement)
This protocol outlines the steps to determine the EC₅₀ of an sGC activator by measuring intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels in a cell-based assay.
Materials:
-
Cell line of interest (e.g., CHO-K1, HEK293, or vascular smooth muscle cells)
-
96-well cell culture plates
-
Serum-free cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
sGC activator of interest
-
0.1 M HCl for cell lysis
-
Commercial cGMP immunoassay kit (ELISA or HTRF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Pre-treatment:
-
Aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 10-30 minutes at 37°C.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the sGC activator in serum-free medium containing the PDE inhibitor.
-
Add the different concentrations of the sGC activator to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.[7]
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the enzymatic reaction.
-
Incubate for 10 minutes at room temperature.[7]
-
-
cGMP Measurement:
-
Determine the cGMP concentration in the cell lysates using a commercial cGMP immunoassay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the protein concentration of the cell lysate if significant cell number variation is expected.
-
Plot the cGMP concentration against the logarithm of the sGC activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Assessing Downstream Signaling via VASP Phosphorylation
Activation of the sGC pathway leads to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 by protein kinase G (PKG). Measuring this phosphorylation event is a reliable downstream indicator of sGC activation.[7]
Materials:
-
Cell line of interest
-
Cell culture reagents
-
PDE inhibitor (e.g., IBMX)
-
sGC activator of interest
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat with a PDE inhibitor as described in the cGMP ELISA protocol.
-
Treat cells with various concentrations of the sGC activator for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-total VASP antibody to normalize the phospho-VASP signal.
-
Quantify the band intensities to determine the fold-change in VASP phosphorylation relative to the control.
-
Visualizations
Caption: The NO-sGC-cGMP signaling pathway.
Caption: Experimental workflow for determining EC₅₀.
References
- 1. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sGC activator 2 | Guanylate Cyclase | | Invivochem [invivochem.com]
Technical Support Center: Troubleshooting sGC Activator 1 In Vivo Instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo instability of sGC Activator 1. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy or Lack of Pharmacological Response
If you observe a diminished or absent pharmacological effect of this compound in your in vivo model, it could be linked to compound instability. Here are potential causes and recommended actions:
| Potential Cause | Troubleshooting Recommendation |
| Rapid Metabolism or Clearance | - Action: Conduct a pharmacokinetic (PK) study to determine the half-life, clearance rate, and bioavailability of this compound. Consider co-administration with a metabolic inhibitor if the metabolic pathway is known, or modify the chemical structure to block metabolic sites. |
| Poor Bioavailability | - Action: Optimize the formulation and route of administration. For oral delivery, consider using permeation enhancers or formulating the compound in a self-emulsifying drug delivery system (SEDDS). Compare the efficacy of different administration routes (e.g., intravenous, intraperitoneal, oral). |
| Target Enzyme (sGC) Instability | - Action: sGC activators target the oxidized or heme-free form of the enzyme, which is prone to degradation.[1][2] Ensure your in vivo model exhibits a degree of oxidative stress sufficient to generate the target form of sGC. Some sGC activators, like cinaciguat (B1243192), can protect the enzyme from degradation.[3][4] |
| Compound Degradation in Formulation | - Action: Prepare fresh formulations for each experiment and store them under recommended conditions (e.g., protected from light, at a specific temperature). Assess the stability of this compound in the chosen vehicle over the duration of the experiment. |
Issue 2: High Variability in Experimental Results
High variability between subjects or experiments can obscure the true effect of this compound. The following steps can help identify and mitigate sources of variability:
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Formulation | - Action: Ensure the formulation is homogenous. For suspensions, use a consistent method of mixing (e.g., vortexing, sonicating) immediately before administration to ensure uniform dosing. For solutions, confirm complete dissolution of the compound. |
| Variable Oral Absorption | - Action: Standardize the fasting state of the animals before oral administration, as food can significantly impact absorption. |
| Differences in Animal Health Status | - Action: Ensure all animals are healthy and of a consistent age and weight. Underlying inflammation or disease can alter oxidative stress levels and affect the state of the sGC enzyme. |
| Inconsistent Dosing Technique | - Action: Refine and standardize the administration technique (e.g., gavage, injection) to minimize variability in the administered dose and absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to the in vivo instability of this compound's target, the sGC enzyme?
The primary mechanism is the oxidation of the ferrous (Fe2+) heme iron in the sGC enzyme to the ferric (Fe3+) state, often triggered by reactive oxygen species (ROS) under conditions of oxidative stress.[5][6] This oxidized sGC is less responsive to nitric oxide (NO) and is prone to losing its heme group, rendering it inactive.[2] The heme-free sGC (apo-sGC) is then susceptible to ubiquitin-mediated proteasomal degradation.[7]
Q2: How do sGC activators like this compound differ from sGC stimulators?
sGC stimulators (e.g., YC-1, riociguat) act on the reduced (ferrous) form of sGC and work synergistically with NO.[8][9] In contrast, sGC activators (e.g., cinaciguat, BAY 60-2770) target the oxidized or heme-free sGC, which is insensitive to NO.[3][5][9] This makes sGC activators particularly promising for diseases associated with high oxidative stress where the sGC enzyme is predominantly in the oxidized state.[5]
Q3: What are recommended vehicles for formulating this compound for in vivo studies?
The choice of vehicle depends on the route of administration and the physicochemical properties of this compound. Based on common practices for similar compounds like cinaciguat:
-
Oral (p.o.) administration: A suspension in 0.5% methylcellulose (B11928114) is a common choice.
-
Intravenous (i.v.) administration: A solution in 10% Dimethyl Sulfoxide (DMSO) has been used.[10] It is crucial to test the solubility and stability of your specific sGC activator in the chosen vehicle.
Q4: Can the in vivo instability of this compound be mitigated through formulation strategies?
Yes, formulation strategies can enhance the stability and bioavailability of compounds with poor aqueous solubility, a common characteristic of sGC activators. Strategies include:
-
Nanonization: Reducing particle size to increase surface area and dissolution rate.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.
-
Polymeric nanoparticles: To protect the drug from degradation and control its release.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Formulation
-
Objective: To determine the stability of this compound in the selected vehicle over time.
-
Methodology:
-
Prepare the formulation of this compound at the desired concentration.
-
Divide the formulation into aliquots and store them under the same conditions as for the in vivo experiment (e.g., room temperature, 4°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from an aliquot.
-
Analyze the concentration of the active compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
A significant decrease in concentration over time indicates instability in the formulation.
-
Protocol 2: General In Vivo Efficacy Study in a Rodent Model
-
Objective: To evaluate the pharmacological effect of this compound in vivo.
-
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats) relevant to the therapeutic area of interest.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Randomly assign animals to vehicle control and treatment groups (n=6-8 per group).
-
Formulation Preparation: Prepare the this compound formulation and the vehicle control immediately before administration. Ensure homogeneity of suspensions.
-
Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage at a specific dose, such as 10 mg/kg).
-
Pharmacodynamic (PD) Endpoint Measurement: At a predetermined time point post-dosing, measure a relevant PD biomarker. For sGC activators, this could be blood pressure or plasma/tissue cGMP levels.
-
Sample Collection: Collect blood or tissue samples for pharmacokinetic analysis and/or biomarker measurement.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control.
-
Visualizations
Caption: sGC signaling pathway under physiological and pathological conditions.
Caption: A general workflow for in vivo testing of this compound.
References
- 1. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 10. benchchem.com [benchchem.com]
preventing off-target effects of sGC activator 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sGC activators, focusing on preventing off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sGC activator 1?
This compound belongs to a class of compounds that directly stimulate soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1][2] Unlike endogenous NO, which requires sGC to be in a reduced (ferrous, Fe2+) heme state for activation, sGC activators can stimulate the enzyme even when it is in an oxidized (ferric, Fe3+) or heme-free state.[2] This makes them particularly effective in disease models associated with high oxidative stress, where sGC may become insensitive to NO.[2] Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.[1][3]
Q2: What are the key differences between sGC activators and sGC stimulators?
sGC activators and stimulators both increase cGMP production but through different mechanisms related to the state of the sGC enzyme.
-
sGC Activators (e.g., Cinaciguat (BAY 58-2667)) preferentially activate sGC in its oxidized (Fe3+) or heme-free state.[2] Their effect is additive with NO.
-
sGC Stimulators (e.g., YC-1, Riociguat (BAY 63-2521)) act on the reduced (Fe2+) form of sGC and work synergistically with NO.[4] Their efficacy is dependent on the presence of the heme group.[5]
Q3: What are the known off-target effects of sGC activators?
The most commonly reported off-target effect is hypotension (a significant drop in blood pressure) due to systemic vasodilation.[5][6][7] This is a direct consequence of the on-target sGC activation in vascular smooth muscle. Some earlier compounds like YC-1 have also been reported to inhibit phosphodiesterases (PDEs), which can also contribute to increased cGMP levels. It's crucial to select activators with high selectivity for sGC to minimize such effects.
Q4: Are there isoform-specific sGC activators available?
Yes, research has led to the discovery of isoform-specific sGC activators. For example, runcaciguat (B610601) shows a strong preference for the α1/β1 (GC-1) isoform over the α2/β1 (GC-2) isoform.[8] The availability of such compounds allows for more targeted investigation of the physiological roles of different sGC isoforms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cGMP production in cell-based assays | 1. Low sGC expression in the chosen cell line. 2. The sGC enzyme is primarily in the reduced state (less sensitive to activators). 3. Degradation of cGMP by phosphodiesterases (PDEs). 4. Inactive compound. | 1. Use a cell line known to express sGC or consider using an engineered cell line with sGC overexpression. 2. Induce oxidative stress (e.g., using ODQ) to promote the oxidized state of sGC, which is the target for activators. 3. Pre-treat cells with a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent cGMP degradation.[9] 4. Verify the activity of the compound with a positive control. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effect" in microplates due to evaporation. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to create a humidity barrier.[9] |
| Cellular toxicity observed | The compound is toxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the sGC activator for your specific cell line. |
| Significant hypotension in in vivo studies | The dose of the sGC activator is too high, leading to excessive systemic vasodilation. | 1. Perform a dose-response study to find the minimal effective dose. 2. Consider using a shorter-acting sGC activator to allow for better control of the hemodynamic effects.[6][7] 3. For preclinical models, consider local administration if the therapeutic target is localized to a specific organ or tissue. |
| Difficulty distinguishing on-target vs. off-target effects | The observed phenotype could be due to mechanisms other than sGC activation. | 1. Use an sGC inhibitor (e.g., ODQ) in parallel experiments. An on-target effect should be blocked or significantly reduced by the inhibitor. 2. Use a structurally distinct sGC activator to see if the same phenotype is observed. 3. Measure cGMP levels to confirm that the observed biological effect correlates with sGC activation. |
Quantitative Data
Table 1: Potency of sGC Modulators in Cell-Based Assays
| Compound | Assay Type | Cell Line | EC50 Value | Reference |
| Cinaciguat (BAY 58-2667) | cGMP Accumulation | Endothelial Cells | 0.3 µM | [10] |
| Cinaciguat (BAY 58-2667) | cGMP Reporter Assay | cGMP reporter cell line | 23.3 nM | [10] |
| YC-1 | cGMP Accumulation | Washed Rabbit Platelets | 14.6 µM | [10] |
| YC-1 | Vasorelaxation | Rabbit Aortic Rings | 1.9 µM | [10] |
| BAY 41-2272 | cGMP Accumulation | sGC-overexpressing CHO cells | 0.09 µM | [10] |
| BAY 41-2272 | cGMP Reporter Assay | cGMP reporter cell line | 0.17 µM | [10] |
Table 2: Effect of Cinaciguat on cGMP Levels in Porcine Coronary Arteries
| Cinaciguat Concentration | Incubation Time | Basal cGMP (fmol/mg wet weight) | cGMP after Cinaciguat (fmol/mg wet weight) |
| 1 nM | 90 min | 89 ± 40 | 205 ± 79 |
| 10 nM | 90 min | 89 ± 40 | 245 ± 83 |
| 100 nM | 90 min | 89 ± 40 | 273 ± 108 |
| Data extracted from a study on porcine coronary arteries.[3] |
Experimental Protocols
Protocol 1: Measurement of cGMP Accumulation in Cultured Cells
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cGMP levels.
Materials:
-
Cell line of interest cultured in appropriate multi-well plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Pre-treatment: Aspirate the culture medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.[9]
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding 100 µL of 0.1 M HCl to each well to lyse the cells and stabilize cGMP.
-
cGMP Measurement: Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Adding samples and standards to an antibody-coated plate.
-
Incubating with a cGMP-HRP conjugate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate cGMP concentrations in the samples based on the standard curve. Normalize the cGMP concentration to the total protein concentration in each well, determined by a separate protein assay (e.g., BCA assay).
Protocol 2: Western Blot for Phospho-VASP (Ser239) - A Downstream Marker of cGMP Signaling
Materials:
-
Cell lysates prepared as in Protocol 1 (using a lysis buffer compatible with Western blotting, e.g., RIPA buffer)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an anti-total VASP antibody to normalize the phospho-VASP signal to the total amount of VASP protein.
Visualizations
Caption: Signaling pathway of sGC activation.
Caption: Workflow for measuring cGMP accumulation.
Caption: Troubleshooting logic for unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short-acting vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
sGC activator 1 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of soluble guanylate cyclase (sGC) activators. This information is intended for researchers, scientists, and drug development professionals using these compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for sGC activators?
A1: Specific storage conditions can vary between different sGC activators. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate information. However, general recommendations for solid compounds are as follows:
-
sGC activator 1 (example 10B): Shipped at room temperature in the continental US, but this may vary for other locations.[1] For long-term storage, it is crucial to follow the specific conditions outlined in the product's CoA.[1]
-
sGC activator 2 (Compound 16a): As a powder, it can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] When dissolved in a solvent such as DMSO, it is recommended to store at -80°C for up to 6 months or at -20°C for up to one month.[2] This product is stable at ambient temperature for short periods, such as during shipping.[2]
Q2: How does the mechanism of action of sGC activators relate to the degradation of their target, the sGC enzyme?
A2: sGC activators are designed to target the oxidized (Fe³⁺) or heme-free form of the sGC enzyme.[3][4] Under conditions of oxidative stress, the ferrous (Fe²⁺) heme group of sGC can be oxidized, leading to a form of the enzyme that is unresponsive to nitric oxide (NO).[3][5][6] This oxidized sGC is prone to losing its heme group, rendering it susceptible to ubiquitin-mediated proteasomal degradation.[5][6][7] Some sGC activators, like Cinaciguat (B1243192) (BAY 58-2667), not only activate the oxidized/heme-free enzyme but also protect it from degradation.[3][7]
Q3: What is the difference between an sGC stimulator and an sGC activator in the context of sGC stability?
A3: The distinction is critical for experimental design.
-
sGC stimulators (e.g., YC-1, Riociguat, BAY 41-2272) require the presence of the reduced (ferrous) prosthetic heme group to function.[8][9] They work synergistically with NO.[3][8]
-
sGC activators (e.g., Cinaciguat, HMR-1766) function independently of NO and target the oxidized or heme-free enzyme.[3][4][8] Some activators, by binding to the heme pocket, can stabilize the sGC protein and prevent its degradation.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or No Response to sGC Activator in Cellular Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of sGC Enzyme | Under conditions of oxidative stress, the sGC enzyme can become oxidized and subsequently degrade.[5][6] Ensure your experimental conditions do not induce excessive oxidative stress. Consider using an sGC activator known to also stabilize the enzyme, such as Cinaciguat.[7] |
| Low sGC Expression in Cell Line | Verify that your chosen cell line expresses sufficient levels of sGC.[10] If expression is low, consider using an engineered cell line with higher sGC expression. |
| Compound Inactivity | Confirm the activity of your sGC activator with a positive control.[10] Ensure proper storage and handling of the compound to prevent its degradation. |
| Degradation of cGMP | The product of sGC activity, cyclic GMP (cGMP), can be rapidly degraded by phosphodiesterases (PDEs).[10] Pre-treat cells with a broad-spectrum PDE inhibitor, such as IBMX (0.5 mM), for 10-30 minutes before adding the sGC activator to prevent cGMP degradation.[10][11] |
Issue 2: Variability in Potency of sGC Activator Between Experiments
| Possible Cause | Troubleshooting Steps |
| Oxidative State of sGC | The potency of sGC activators is highly dependent on the redox state of the sGC enzyme.[3][8] Increased oxidative stress can lead to more oxidized/heme-free sGC, potentially increasing the apparent potency of the activator.[12] Standardize cell culture and experimental conditions to minimize variability in oxidative stress. |
| Compound Stability in Solution | If the activator is stored in solution, it may degrade over time. For sGC activator 2, stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C.[2] Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Some related compounds, like sGC stimulators, have shown sensitivity to light.[8] While not explicitly stated for all activators, it is good practice to handle compounds in a light-protected environment (e.g., using amber vials). |
Data Summary
Table 1: Storage Conditions for sGC Activators
| Compound | Form | Storage Temperature | Duration |
| This compound (example 10B) | Solid | Room Temperature (shipping) | Short-term |
| Refer to Certificate of Analysis | Long-term | ||
| sGC activator 2 (Compound 16a) | Powder | -20°C | 3 years |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols & Visualizations
Signaling Pathway of sGC and Activators
Under normal physiological conditions, Nitric Oxide (NO) binds to the reduced (Fe²⁺) heme group of sGC, activating it to produce cGMP. In disease states associated with oxidative stress, sGC becomes oxidized (Fe³⁺) and insensitive to NO. This oxidized form is prone to losing its heme group and subsequent degradation. sGC activators bypass the need for NO by directly stimulating the oxidized or heme-free enzyme.
Caption: Signaling pathway of sGC activation and degradation.
Experimental Workflow for Assessing sGC Activator Stability and Efficacy
This workflow outlines key steps to troubleshoot issues related to sGC activator performance, focusing on potential degradation of both the compound and its target enzyme.
Caption: Troubleshooting workflow for sGC activator experiments.
Protocol: Cellular cGMP Assay
This protocol is a standard method to determine the effect of an sGC activator on cGMP levels in intact cells.[11]
-
Cell Seeding: Plate cells (e.g., CHO-K1 or HEK293) in a multi-well plate and allow them to grow to confluence.[10]
-
Pre-incubation: Wash the cells with a stimulation buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with a PDE inhibitor (e.g., 250 µM IBMX) for approximately 30 minutes at 37°C to prevent the degradation of cGMP.[11]
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO).[10] Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[10]
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer.[11] Incubate on ice to ensure complete lysis.
-
Quantification: Collect the cell lysates and centrifuge to remove debris. Measure the cGMP concentration in the supernatants using a commercial ELISA or HTRF kit, following the manufacturer's protocol.[11]
-
Normalization: Normalize the cGMP concentration to the total protein concentration of the cell lysate. Plot the normalized cGMP concentration against the test compound concentration to determine the EC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sGC activator 2 | Guanylate Cyclase | | Invivochem [invivochem.com]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sGC Activator 1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sGC Activator 1. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: Why am I observing lower-than-expected cGMP activation with this compound in my cell-based assay?
A1: Several factors can contribute to a reduced response to an sGC activator. Consider the following troubleshooting steps:
-
Oxidative State of sGC: sGC activators, unlike sGC stimulators, preferentially act on the oxidized (Fe³⁺) or heme-free form of the enzyme.[1][2][3] Under normal physiological conditions in cell culture, sGC may exist predominantly in its reduced (Fe²⁺) state, which is less sensitive to sGC activators. To address this, you can experimentally induce sGC oxidation.
-
Phosphodiesterase (PDE) Activity: Cyclic GMP is rapidly degraded by phosphodiesterases (PDEs).[8][9][10] High PDE activity in your cell line will lead to lower measured cGMP levels.
-
Solution: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cGMP degradation and allow for its accumulation.[5][11]
-
-
Compound Stability and Solubility: Ensure that your this compound is fully dissolved and has not degraded. Improper storage or multiple freeze-thaw cycles can affect its potency.
-
Solution: Prepare fresh stock solutions and use appropriate solvents as recommended by the manufacturer. Verify the solubility in your specific assay medium.
-
-
Cell Line Expression of sGC: The cell line you are using may have low endogenous expression of soluble guanylate cyclase.
-
Solution: Use a cell line known to express sGC at sufficient levels (e.g., RFL-6 or vascular smooth muscle cells) or consider using a system with overexpressed sGC.[11]
-
Q2: My vasodilation assay results with this compound are highly variable between tissue preparations.
A2: Variability in ex vivo vasodilation assays is a common challenge. Here are some factors to consider:
-
Tissue Viability and Integrity: The health of the isolated blood vessel is critical. Damage to the endothelium during dissection can affect the overall responsiveness of the tissue.
-
Solution: Ensure careful and consistent dissection techniques to maintain the integrity of the aortic rings. Always perform a viability check, for example, by assessing the relaxation response to acetylcholine (B1216132) to confirm endothelial function.
-
-
Oxidative Stress in Tissues: Similar to cell-based assays, the native redox state of sGC in the tissue can influence the effect of an sGC activator. Tissues from healthy animals may have less oxidized sGC.[12]
-
Solution: To test the maximum potential of the sGC activator, you can pre-treat some tissue rings with ODQ to induce sGC oxidation and compare the response.[7]
-
-
Pre-constriction Level: The degree of pre-constriction of the aortic rings can affect the perceived potency of the vasodilator.
-
Solution: Standardize the pre-constriction level using an agonist like phenylephrine (B352888) to a consistent submaximal level (e.g., 60-80% of maximum contraction) across all experiments.[11]
-
Q3: I am not observing the expected inhibition of platelet aggregation with this compound.
A3: Platelet aggregation assays are sensitive to a variety of pre-analytical and analytical variables.
-
Platelet Preparation: The method of platelet isolation and the quality of the platelet-rich plasma (PRP) are crucial. Platelets can become activated during sample collection and preparation.[4][13]
-
Agonist Concentration: The concentration of the agonist used to induce aggregation (e.g., ADP, collagen) will influence the inhibitory effect of the sGC activator.
-
Solution: Perform a dose-response curve for your agonist to determine an appropriate submaximal concentration for your inhibition studies.
-
-
Presence of Phosphodiesterases: Platelets have high PDE activity, which can degrade cGMP.
-
Solution: Consider including a PDE inhibitor to potentiate the effect of the sGC activator, which can help to clarify the mechanism of action.[15]
-
Quantitative Data Summary
The following tables summarize the potency of various sGC modulators in different experimental settings.
Table 1: Potency of sGC Activators and Stimulators in cGMP Assays
| Compound | Assay Type | Cell/Enzyme Source | Condition | EC₅₀ Value | Reference |
| Cinaciguat (B1243192) (BAY 58-2667) | cGMP Accumulation | Purified heme-free sGC | - | 6.4 ± 0.68 nM | [16] |
| Cinaciguat (BAY 58-2667) | cGMP Accumulation | Purified sGC | + 0.5% Tween 20 | 194 ± 15 nM | [17] |
| TY-55002 | cGMP Accumulation | Heme-oxidized sGC | - | 7.6 ± 3.3 nM | [7] |
| BAY 41-2272 (Stimulator) | cGMP Accumulation | Purified sGC | - | ~0.3 µM | [18] |
| GSK2181236A | P-VASP Formation | Rat Aortic Smooth Muscle Cells | - | 12.7 nM | [19] |
| GSK2181236A | P-VASP Formation | Rat Aortic Smooth Muscle Cells | + 10 µM ODQ | 2.7 nM | [19] |
Table 2: Potency of sGC Activators and Stimulators in Vasodilation and Platelet Aggregation Assays
| Compound | Assay Type | Tissue/Cell Type | Agonist | IC₅₀ Value | Reference |
| YC-1 (Stimulator) | Vasodilation | Rabbit Aortic Rings | - | 1.9 µM | [5] |
| BAY 41-2272 (Stimulator) | Vasodilation | Rabbit Aortic Rings | - | 0.3 µM | [18] |
| TY-55002 | Vasodilation | Rat Aorta | Phenylephrine | 3.92 nmol/L | [7] |
| TY-55002 | Vasodilation | Rat Aorta | Phenylephrine (+ODQ) | 0.338 nmol/L | [7] |
| Cinaciguat | Vasodilation | Rat Aorta | Phenylephrine | 1.22 nmol/L | [7] |
| Cinaciguat | Vasodilation | Rat Aorta | Phenylephrine (+ODQ) | 0.0648 nmol/L | [7] |
| YC-1 (Stimulator) | Platelet Aggregation | Human Washed Platelets | U46619 | 2.1 ± 0.03 µM | [15] |
| YC-1 (Stimulator) | Platelet Aggregation | Human Washed Platelets | Collagen | 11.7 ± 2.1 µM | [15] |
| BAY 41-2272 (Stimulator) | Platelet Aggregation | Washed Human Platelets | Collagen | 0.04 µM | [18] |
Experimental Protocols
1. Cellular cGMP Measurement Assay
This protocol outlines the direct measurement of intracellular cGMP levels in response to an sGC activator.
-
Materials:
-
Cultured cells expressing sGC (e.g., RFL-6, vascular smooth muscle cells)
-
Cell culture medium
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 250 µM IBMX)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP immunoassay kit (ELISA or HTRF)
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 250 µM IBMX) for 30 minutes at 37°C.[11]
-
Add this compound at various concentrations to the cells and incubate for a specific time (e.g., 10-90 minutes) at 37°C.[11]
-
Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer.
-
Incubate on ice for 10-20 minutes to ensure complete cell lysis.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercial immunoassay kit, following the manufacturer's protocol.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate.
-
2. Isolated Aortic Ring Vasodilation Assay
This ex vivo protocol assesses the functional effect of an sGC activator on vascular tone.
-
Materials:
-
Rodent thoracic aorta
-
Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂
-
Organ bath system with force transducers
-
Vasoconstrictor agent (e.g., phenylephrine)
-
This compound
-
-
Procedure:
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
Induce a submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine).
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner to generate a concentration-response curve.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.
-
3. Platelet Aggregation Assay
This protocol describes the evaluation of the anti-platelet effects of an sGC activator.
-
Materials:
-
Freshly drawn human or animal blood in an appropriate anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
-
Platelet agonist (e.g., ADP, collagen)
-
This compound
-
-
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes.
-
Adjust the platelet count of the PRP with PPP as needed.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with either vehicle or a specific concentration of this compound for a defined period at 37°C.
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Add the platelet agonist to induce aggregation and record the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of aggregation and compare the response in the presence and absence of the sGC activator.
-
Visualizations
Caption: sGC Signaling Pathway with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 3. Nitric Oxide–Independent Soluble Guanylate Cyclase Activation Improves Vascular Function and Cardiac Remodeling in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Roles of phosphodiesterases in the regulation of the cardiac cyclic nucleotide cross-talk signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biodatacorp.com [biodatacorp.com]
- 15. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels [jci.org]
- 17. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring sGC Activator Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately measuring the efficacy of soluble guanylate cyclase (sGC) activators.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an sGC activator?
A1: Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Under normal physiological conditions, NO binds to the reduced ferrous (Fe2+) heme group of sGC, activating the enzyme to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP then acts as a second messenger, mediating various physiological responses, including vasodilation and inhibition of platelet aggregation.[2][4] However, in pathophysiological states associated with oxidative stress, the heme iron on sGC can be oxidized to the ferric (Fe3+) state or the heme group can be lost entirely, rendering the enzyme unresponsive to NO.[3][5][6] sGC activators are compounds that directly stimulate sGC, particularly these oxidized or heme-free forms of the enzyme, independent of NO.[1][2][7] They essentially bypass the need for NO and rescue the function of the compromised enzyme.[2]
Q2: What is the difference between an sGC stimulator and an sGC activator?
A2: The distinction between sGC stimulators and activators lies in their mechanism of action related to the state of the sGC enzyme.
-
sGC Stimulators: These compounds, such as YC-1 and riociguat, primarily act on the reduced (ferrous) form of sGC.[7][8] They increase the enzyme's sensitivity to endogenous NO and can also stimulate the enzyme directly to a certain extent, but their effectiveness relies on the presence of the reduced heme group.[3][7]
-
sGC Activators: These compounds, like cinaciguat (B1243192) (BAY 58-2667), preferentially target and activate sGC when it is in an oxidized (ferric) or heme-free state.[2][7][8] They function by binding to the unoccupied heme pocket, mimicking the effect of NO binding.[2] This makes them particularly effective in disease states characterized by high oxidative stress where sGC is often dysfunctional.[1][2]
Q3: Why is it crucial to use a phosphodiesterase (PDE) inhibitor in my experiments?
A3: It is crucial to include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your experiments to prevent the degradation of newly synthesized cGMP.[1][9] PDEs are enzymes that hydrolyze cGMP to GMP, thereby terminating its signaling activity.[10] By inhibiting PDEs, you can ensure that the measured cGMP levels accurately reflect the activity of sGC in response to the activator, leading to a more robust and reliable signal.[9]
Q4: How do I choose the right cell line for my sGC activator efficacy assay?
A4: The choice of cell line is critical for a successful assay. Ideally, you should use a cell line that is known to endogenously express sGC, such as vascular smooth muscle cells or platelets.[1] If you are unsure about the sGC expression in your chosen cell line, it is advisable to use an engineered cell line that stably overexpresses sGC.[1] This will ensure a sufficiently high level of the target enzyme to produce a measurable response.
Experimental Workflows and Signaling Pathways
Caption: The sGC signaling pathway activated by an sGC activator.
Caption: A generalized experimental workflow for measuring cGMP levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique. |
| Low signal-to-noise ratio | - Suboptimal cell density- Low compound potency- Degraded reagents | - Optimize cell seeding density.- Verify the activity of the sGC activator with a positive control.- Check the expiration dates of all reagents and kits. |
| High background signal | - High cell density- Non-specific antibody binding (in immunoassays) | - Reduce the cell seeding density.- Optimize blocking conditions and antibody concentrations as per the assay kit's protocol. |
| "Edge effect" in microplates | - Increased evaporation and temperature gradients in the outer wells of the plate. | - Avoid using the outer wells for experimental samples.- Fill the outer wells with sterile liquid (e.g., PBS or media) to create a humidity barrier. |
| Cellular toxicity observed | - The compound is toxic at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your sGC activator. |
| Lack of response to sGC activator | - Low sGC expression in the cell line.- Inactive compound.- sGC in the cell line is primarily in the reduced state. | - Use a cell line known to express sGC or an engineered cell line.[1]- Verify the activity of your compound with a positive control.- To specifically measure the effect on oxidized sGC, pre-treat cells with an sGC heme iron oxidant like 1H-[11][12][13]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).[9][14][15] |
Detailed Experimental Protocols
Protocol 1: Direct Measurement of cGMP Levels using ELISA
This protocol outlines the steps for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell culture reagents
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
sGC activator of interest
-
0.1 M Hydrochloric acid (HCl) for cell lysis
-
Commercial cGMP ELISA kit
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and culture until they reach 80-90% confluency.
-
Pre-treatment: Aspirate the culture medium and wash the cells once with a serum-free medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution). Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C.[1][9] This step is critical to inhibit the degradation of cGMP.
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: To stop the reaction and lyse the cells, aspirate the medium and add 100 µL of 0.1 M HCl to each well.[1] Incubate for 10 minutes at room temperature.
-
cGMP Measurement: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the ELISA plate, which has an anti-cGMP antibody immobilized on it. A known amount of HRP-linked cGMP is added, which competes with the cGMP from the sample for antibody binding. After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured. The absorbance is inversely proportional to the amount of cGMP in the sample.[16]
-
Data Analysis: Calculate the cGMP concentration in each sample by interpolating from the standard curve provided with the kit. Normalize the cGMP concentration to the total protein content of the cell lysate, which can be determined using a BCA assay on an aliquot of the lysate. Plot the normalized cGMP concentration against the log of the sGC activator concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Indirect Measurement via VASP Phosphorylation (Western Blot)
This protocol measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream target of PKG, as an indicator of sGC pathway activation.[1][17]
Materials:
-
Cell line of interest
-
Cell culture reagents
-
PDE inhibitor (e.g., IBMX)
-
sGC activator of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with a PDE inhibitor as described in the cGMP ELISA protocol. Treat with various concentrations of the sGC activator for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
-
Analysis: Quantify the band intensities. To normalize the phospho-VASP signal, strip the membrane and re-probe with an anti-total VASP antibody.[1] Plot the ratio of phospho-VASP to total VASP against the log of the sGC activator concentration to generate a dose-response curve and determine the EC50.
Data Presentation
Table 1: Example Dose-Response Data for sGC Activator 1
| Concentration (nM) | Log Concentration | Mean cGMP (pmol/mg protein) ± SD | % of Max Response |
| 0 (Vehicle) | - | 5.2 ± 0.8 | 0% |
| 0.1 | -1 | 10.5 ± 1.2 | 11.2% |
| 1 | 0 | 25.8 ± 3.1 | 43.5% |
| 10 | 1 | 55.1 ± 5.9 | 105.5% |
| 100 | 2 | 88.9 ± 9.2 | 177.0% |
| 1000 | 3 | 95.3 ± 10.1 | 189.9% |
| 10000 | 4 | 98.1 ± 9.5 | 196.4% |
| EC50 can be calculated from this data using non-linear regression analysis. |
Table 2: Comparison of Assay Methods for sGC Activator Efficacy
| Assay Method | Principle | Pros | Cons |
| cGMP ELISA/TR-FRET | Direct quantification of the second messenger cGMP. | - Direct and quantitative.- High sensitivity and specificity.- Well-established methods. | - Requires cell lysis.- Susceptible to interference from lysate components. |
| VASP Phosphorylation (Western Blot) | Measures the phosphorylation of a downstream target of the cGMP/PKG pathway. | - Provides a functional readout of the signaling pathway.- Can be highly specific. | - Indirect measurement.- Semi-quantitative.- More labor-intensive. |
| Reporter Gene Assays | Measures the transcriptional activity of a cGMP-responsive element. | - Functional readout of gene expression.- Suitable for high-throughput screening. | - Indirect measurement.- May have a longer incubation time. |
References
- 1. benchchem.com [benchchem.com]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maturation, inactivation, and recovery mechanisms of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 15. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of sGC Activators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and troubleshooting strategies associated with the in vivo delivery of soluble guanylate cyclase (sGC) activators.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of sGC activators?
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] sGC activators are a class of therapeutic agents that directly stimulate sGC, particularly the oxidized or heme-free form of the enzyme, independent of NO.[1][2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that mediates various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[1]
Q2: How do sGC activators differ from sGC stimulators?
sGC activators can stimulate the enzyme even when it is in an oxidized or heme-deficient state, which are conditions where it is insensitive to nitric oxide.[3] In contrast, sGC stimulators require the presence of the reduced heme group on the sGC enzyme to be effective.[3] This makes sGC activators potentially more effective in disease states associated with high oxidative stress.[3]
Q3: What are the common routes of administration for sGC activators in animal models?
sGC activators have been successfully administered in various animal models through oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) routes.[3] The choice of administration route depends on the specific experimental design and the desired pharmacokinetic profile.[3]
Q4: What vehicles can be used for formulating sGC activators for in vivo studies?
The choice of vehicle is crucial for the successful delivery of sGC activators due to their often limited aqueous solubility.[3] For oral administration, a common vehicle is a suspension in 0.5% methylcellulose (B11928114).[3] For intravenous administration, a solution in 10% Dimethyl Sulfoxide (DMSO) has been used.[3] It is critical to ensure the vehicle is appropriate for the chosen animal model and administration route and to prepare a homogenous and stable formulation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with sGC activators.
Issue 1: Significant drop in blood pressure (hypotension) observed after administration.
Hypotension is a known side effect of sGC activators due to their vasodilatory properties.[3]
-
Recommendation 1: Dose Reduction. The most direct approach is to lower the dose of the sGC activator. A dose-response study is highly recommended to determine the optimal dose that achieves the desired therapeutic effect with minimal impact on blood pressure.[3]
-
Recommendation 2: Slower Infusion Rate (for i.v. administration). For intravenous studies, slowing the infusion rate can help mitigate a sharp drop in blood pressure.[3]
-
Recommendation 3: Continuous Monitoring. Continuously monitor blood pressure throughout the experiment to observe the onset and duration of any hypotensive effects.[3]
Issue 2: Poor solubility or precipitation of the sGC activator during formulation.
Many sGC activators have limited aqueous solubility, which can lead to challenges in preparing stable formulations for in vivo use.[3]
-
Recommendation 1: Vehicle Selection. Ensure the use of an appropriate vehicle. As mentioned in the FAQs, 0.5% methylcellulose for oral suspensions and 10% DMSO for intravenous solutions are common starting points.[3] Further formulation development, such as the use of co-solvents or lipid-based formulations, may be necessary for particularly challenging compounds.[4]
-
Recommendation 2: Fresh Preparation. Prepare formulations fresh before each experiment to minimize the risk of precipitation over time.[3]
-
Recommendation 3: Sonication. Sonication can help to create a more uniform suspension for oral dosing.
Issue 3: Lack of a discernible therapeutic effect at the initial dose.
If no adverse effects are observed, but the desired therapeutic effect is absent, consider the following:
-
Recommendation 1: Dose Escalation. A careful dose escalation study may be necessary to find an effective dose.[3]
-
Recommendation 2: Confirmation of Compound Activity. Ensure the purity and activity of the sGC activator compound.[3] In vitro assays, such as a cGMP accumulation assay, can confirm the compound's ability to activate sGC.
-
Recommendation 3: Route of Administration. Consider if the chosen route of administration is optimal for the target tissue or organ. Bioavailability can vary significantly between different routes.[3]
Issue 4: High variability in experimental results.
High variability between replicates can obscure the true effect of the sGC activator.
-
Recommendation 1: Consistent Dosing Technique. Ensure consistent and accurate administration of the compound, whether by oral gavage, intravenous injection, or another route.
-
Recommendation 2: Homogenous Formulation. For suspensions, ensure the formulation is well-mixed before each administration to guarantee consistent dosing.
-
Recommendation 3: Control for Biological Variables. Factors such as animal age, weight, and sex can influence the response to a drug. Ensure these are consistent across experimental groups.
Quantitative Data Summary
Table 1: Potency of sGC Modulators in Cell-Based Assays
| Compound | Assay Type | Cell Line | EC50 Value |
| Cinaciguat (BAY 58-2667) | cGMP Accumulation | Endothelial Cells | 0.3 µM |
| YC-1 | cGMP Accumulation | Washed Rabbit Platelets | 14.6 µM |
| YC-1 | Vasorelaxation | Rabbit Aortic Rings | 1.9 µM |
| BAY 41-2272 | cGMP Accumulation | sGC-overexpressing CHO cells | 0.09 µM |
| BAY 41-2272 | cGMP Reporter Assay | cGMP reporter cell line | 0.17 µM |
| sGC stimulator 1 | sGC stimulation | Not specified | 496 nM |
Data sourced from multiple references.[1][5]
Experimental Protocols
Protocol 1: Oral Administration in Rats
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Formulation: Prepare a suspension of the sGC activator (e.g., Cinaciguat) in 0.5% methylcellulose.[3]
-
Dosage: A common starting dosage is 10 mg/kg/day, but this should be optimized for the specific compound and experimental goals.[3]
-
Administration: Administer the suspension orally (p.o.) using a gavage needle.[3]
-
Duration: Treatment duration can vary, with studies reporting chronic administration for up to 8 weeks.[3]
Protocol 2: Intravenous Administration in Rabbits
-
Animal Model: Male New Zealand white rabbits.[3]
-
Formulation: Dissolve the sGC activator (e.g., Cinaciguat) in 10% DMSO.[3]
-
Dosage: Doses can range from 1 µg/kg to 10 µg/kg.[3] A dose-response study is recommended.
-
Administration: Administer via slow intravenous (i.v.) infusion to minimize hypotensive effects.[3]
Protocol 3: In Vitro cGMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cGMP levels to assess the activity of sGC activators.
-
Cell Seeding: Seed cells (e.g., CHO-K1, HEK293) in a multi-well plate and incubate for 24 hours.[1]
-
Pre-treatment: Aspirate the culture medium, wash the cells with serum-free medium, and then add serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX). Incubate for 10-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.[1]
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.[1]
-
Cell Lysis: Aspirate the medium and add 0.1 M HCl to each well to lyse the cells and stop the reaction. Incubate for 10 minutes at room temperature.[1]
-
cGMP Measurement: Measure the cGMP concentration in the cell lysates using a commercially available ELISA kit according to the manufacturer's instructions. The absorbance is typically read at 450 nm, and the cGMP concentration is determined from a standard curve.[1]
Visualizations
References
Technical Support Center: Improving the Bioavailability of sGC Activator 1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to improving the oral bioavailability of the soluble guanylate cyclase (sGC) activator, referred to here as "sGC activator 1." For the purpose of providing concrete examples and data, we will focus on Cinaciguat (B1243192) (BAY 58-2667) , a well-characterized sGC activator known to have poor bioavailability.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of our sGC activator after oral administration in rats. What are the likely causes?
A1: Low and variable oral bioavailability is a common hurdle for many investigational compounds, including sGC activators which can be poorly soluble. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a primary limiting factor for many Biopharmaceutics Classification System (BCS) Class II and IV drugs.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical or Enzymatic Instability: The compound may degrade in the acidic environment of the stomach or be broken down by digestive enzymes.
Q2: How does an sGC activator like Cinaciguat work, and how is it different from an sGC stimulator?
A2: Cinaciguat is an sGC activator, which means it directly stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway. This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), causing vasodilation.[2] The key difference is that sGC activators can stimulate sGC even when the enzyme is in an oxidized or heme-deficient state, which often occurs in disease states with high oxidative stress. In contrast, sGC stimulators, like riociguat, require the presence of the reduced heme group on the sGC enzyme to be effective.[2]
Q3: What are some of the most effective formulation strategies to improve the oral bioavailability of a poorly soluble sGC activator?
A3: Several formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate.[3][4]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate and improved absorption.[5]
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can help to solubilize the drug in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.
Q4: We have developed a nanoparticle formulation that shows excellent in vitro dissolution, but the in vivo bioavailability is still poor. What could be the reasons for this in vitro-in vivo correlation (IVIVC) gap?
A4: A lack of correlation between in vitro and in vivo results is a known challenge in nanoparticle formulation development. Potential reasons include:
-
In Vivo Aggregation: Nanoparticles that are stable in vitro may aggregate in the complex environment of the GI tract, reducing the surface area for dissolution.
-
Interaction with GI Contents: The nanoparticles may interact with food, bile salts, or other components of the GI fluid, affecting their stability and drug release.
-
Mucus Barrier: The mucus layer in the intestine can trap nanoparticles, preventing them from reaching the absorptive epithelial cells.
-
Cellular Uptake and Efflux: Even if the drug is released, it may not be efficiently taken up by intestinal cells or could be subject to efflux transporters.
-
Differences in Experimental Conditions: In vitro dissolution media and conditions may not accurately reflect the dynamic environment of the in vivo GI tract.[6][7]
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: Precipitation of the sGC Activator during Solid Dispersion Preparation by Solvent Evaporation.
-
Potential Cause:
-
Poor Solvent Choice: The drug and polymer may not be mutually soluble in the chosen solvent system, leading to precipitation of one component as the solvent evaporates.
-
Inappropriate Drug-to-Polymer Ratio: A high drug loading can exceed the solubilizing capacity of the polymer, causing the drug to crystallize.
-
Slow Solvent Evaporation: Slow evaporation can provide enough time for the drug molecules to arrange into a crystalline lattice.
-
-
Solutions:
-
Solvent Screening: Test a range of solvents or co-solvent systems to find one that readily dissolves both the sGC activator and the polymer.
-
Optimize Drug Loading: Start with a lower drug-to-polymer ratio and gradually increase it to find the maximum stable loading.
-
Increase Evaporation Rate: Use techniques like spray drying, which involves rapid solvent evaporation, to "trap" the drug in an amorphous state within the polymer matrix.[8]
-
Issue 2: Low Encapsulation Efficiency in a PLGA Nanoparticle Formulation.
-
Potential Cause:
-
Drug Properties: If the sGC activator has some water solubility, it may partition into the external aqueous phase during the emulsification process.
-
Process Parameters: The homogenization speed, sonication time, and solvent evaporation rate can all influence encapsulation efficiency.
-
Formulation Composition: The type of organic solvent, the polymer concentration, and the drug-to-polymer ratio can affect how well the drug is entrapped.
-
-
Solutions:
-
Modify the Emulsification Method: For drugs with some aqueous solubility, a double emulsion (w/o/w) solvent evaporation technique may be more effective than a single emulsion (o/w) method.
-
Optimize Process Parameters: Systematically vary the homogenization speed and time to achieve a stable emulsion with small droplet size. Control the solvent evaporation rate; a faster rate may reduce the time for the drug to diffuse out of the organic phase.
-
Adjust Formulation: Increase the polymer concentration to create a more viscous organic phase, which can slow drug diffusion. Experiment with different organic solvents to find one that provides good solubility for the drug and polymer but has low miscibility with water.
-
Data Presentation
Due to the limited availability of public, direct comparative oral pharmacokinetic data for cinaciguat in a standard versus an enhanced formulation, the following table presents illustrative data from a study on the poorly soluble anticancer agent SR13668. This demonstrates the potential impact of a lipid-based formulation on bioavailability.
Table 1: Illustrative Pharmacokinetic Parameters of SR13668 in Rats Following a Single Oral Dose. [9]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Suspension in 0.5% Methylcellulose | 50 | < 10 | - | Very Low (<1% Bioavailability) |
| Solution in PEG400/Labrasol (1:1 v/v) | 10 | 181 ± 66 | 4.7 ± 1.2 | 1480 ± 510 |
| Solution in PEG400/Labrasol (1:1 v/v) | 30 | 256 ± 45 | 6.0 ± 2.0 | 2850 ± 610 |
Data are presented as mean ± SD. This table illustrates how a lipid-based formulation (PEG400/Labrasol) significantly increased the plasma concentrations (Cmax and AUC) of a poorly soluble compound compared to a simple suspension, indicating a substantial improvement in oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by the Solvent Evaporation Method
This protocol is a general guideline and should be optimized for your specific sGC activator.
-
Materials:
-
This compound (e.g., Cinaciguat)
-
Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)[10]
-
Solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Accurately weigh the this compound and PVP K30.
-
Dissolve the this compound in a suitable volume of the chosen solvent in a round-bottom flask.
-
Once the drug is fully dissolved, add the PVP K30 to the solution and stir until it is also completely dissolved.[11]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Scrape the solid material from the flask.
-
Place the collected solid in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the resulting ASD in a desiccator to protect it from moisture.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by a Modified Nanoprecipitation Method
This protocol is adapted for encapsulating hydrophobic drugs like sGC activators.
-
Materials:
-
This compound (e.g., Cinaciguat)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Stabilizer (e.g., D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS)
-
Organic solvent (e.g., Acetone)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
-
Centrifuge
-
Lyophilizer
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in the organic solvent (e.g., 5 mL of acetone).[12]
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 15 mg of TPGS) in deionized water (e.g., 15 mL).[12]
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant speed (e.g., 750 rpm). Using a syringe pump, add the organic phase to the aqueous phase at a slow, controlled rate (e.g., 0.5 mL/min).[12]
-
Solvent Evaporation: Allow the resulting nanoparticle suspension to stir for a few hours (e.g., 2-4 hours) at room temperature to ensure complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing the unencapsulated drug and excess stabilizer.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps two more times.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., sucrose) may be added before freezing.
-
Protocol 3: In Vivo Oral Bioavailability Assessment in Rats
This is a general protocol for a pharmacokinetic study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the animals overnight (with free access to water) before dosing.
-
-
Dosing Formulations:
-
Control Group: this compound suspended in a vehicle like 0.5% methylcellulose.[2]
-
Test Group: The enhanced formulation of this compound (e.g., the prepared ASD or nanoparticle formulation) suspended or dissolved in an appropriate vehicle.
-
Intravenous (IV) Group (for absolute bioavailability): this compound dissolved in a suitable IV vehicle (e.g., 10% DMSO in saline).
-
-
Procedure:
-
Administer the oral formulations to the respective groups via oral gavage at a specific dose (e.g., 10 mg/kg).[2]
-
Administer the IV formulation to a separate group via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma (e.g., by centrifugation) and store the plasma at -80°C until analysis.
-
Analyze the plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.
-
Calculate the relative oral bioavailability of the test formulation compared to the control and the absolute bioavailability by comparing the oral AUCs to the IV AUC (dose-normalized).
-
Visualizations
References
- 1. Targeted Delivery of Soluble Guanylate Cyclase (sGC) Activator Cinaciguat to Renal Mesangial Cells via Virus-Mimetic Nanoparticles Potentiates Anti-Fibrotic Effects by cGMP-Mediated Suppression of the TGF-β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of in vitro dissolution conditions for the in vivo predictability of an amorphous solid dispersion containing a pH-sensitive carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chalcogen.ro [chalcogen.ro]
- 11. ijrpr.com [ijrpr.com]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Minimizing sGC Activator-Induced Hypotension in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage and mitigate hypotension induced by soluble guanylate cyclase (sGC) activators in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of sGC activator-induced hypotension?
A1: sGC activators directly stimulate the soluble guanylate cyclase (sGC) enzyme, which is a key component of the nitric oxide (NO) signaling pathway.[1][2][3] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][4] Elevated cGMP levels in vascular smooth muscle cells activate protein kinase G (PKG), which in turn reduces intracellular calcium concentrations, leading to vasodilation.[4][5] This systemic vasodilation decreases peripheral vascular resistance, resulting in a drop in blood pressure, or hypotension.[1][5]
Q2: How do sGC activators differ from sGC stimulators, and does this impact the hypotensive effect?
A2: sGC stimulators and activators are two distinct classes of compounds that both increase sGC activity. sGC stimulators, such as riociguat, require the presence of the reduced heme group on the sGC enzyme to function and act synergistically with nitric oxide (NO).[1][6] In contrast, sGC activators, like cinaciguat, can activate sGC even when the heme group is oxidized or absent, which often occurs in disease states with high oxidative stress.[1][4][6] Because sGC activators can act on both healthy and diseased, NO-insensitive sGC, they can sometimes produce a more pronounced and potentially excessive vasodilatory response, leading to a greater risk of hypotension compared to sGC stimulators.[7]
Q3: Is the hypotensive effect of sGC activators dose-dependent?
A3: Yes, the hypotensive effect of sGC activators is typically dose-dependent.[1][6] Studies with various sGC activators, such as BAY 60-2770 and cinaciguat, have demonstrated that increasing doses lead to greater reductions in systemic arterial pressure in animal models.[1] Therefore, careful dose-response studies are crucial to identify a therapeutic window that balances efficacy with manageable hemodynamic effects.
Q4: Are there newer sGC activators with a reduced risk of hypotension?
A4: Yes, research has focused on developing sGC activators with improved safety profiles. For instance, TY-55002 is a novel, short-acting sGC activator designed to allow for easier dose management and minimize the risk of excessive hypotension.[7][8] In comparative studies, TY-55002 demonstrated a quicker recovery from hypotension after cessation of administration compared to older compounds like cinaciguat.[7][9]
Q5: Can co-administration with other drugs mitigate sGC activator-induced hypotension?
A5: While co-administration with other antihypertensive agents might seem counterintuitive, studies have explored combining sGC stimulators with standard antihypertensive drugs like losartan, atenolol, or amlodipine.[10] These combinations have been shown to have additive blood pressure-lowering effects, which could potentially allow for lower, better-tolerated doses of the sGC activator to be used.[10] However, this approach requires careful consideration and dose optimization to avoid synergistic hypotensive effects. In cases of severe hypotension, vasopressors like norepinephrine (B1679862) or phenylephrine (B352888) can be used to counteract the vasodilation.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant and sustained drop in blood pressure immediately following sGC activator administration. | High dose of the sGC activator. | Conduct a dose-response study to determine the minimal effective dose with an acceptable level of hypotension.[9] Start with a low dose and titrate upwards. |
| Rapid intravenous administration. | Consider a slower infusion rate to allow for gradual vasodilation and physiological compensation. | |
| High variability in blood pressure response between animals. | Differences in animal strain, age, or underlying health status. | Ensure the use of a homogenous animal population. Report and analyze any outliers. |
| Inconsistent drug formulation or administration. | Prepare fresh drug solutions for each experiment and ensure accurate and consistent administration techniques. | |
| Hypotension is compromising other experimental endpoints or animal welfare. | The chosen sGC activator has a long duration of action. | Consider using a shorter-acting sGC activator, such as TY-55002, which allows for a more rapid recovery of blood pressure.[7][9] |
| The experimental model is particularly sensitive to vasodilation. | Implement continuous blood pressure monitoring to allow for real-time assessment and intervention if necessary. | |
| Emergency situation: Severe, life-threatening hypotension. | Overdose or unexpected sensitivity to the sGC activator. | Immediately cease administration of the sGC activator. Provide supportive care, including fluid resuscitation with an intravenous bolus of isotonic crystalloid solution (e.g., 0.9% NaCl or Lactated Ringer's solution).[9] If necessary, administer a vasopressor like norepinephrine or phenylephrine to counteract the vasodilation.[9] |
Quantitative Data Summary
Table 1: Hemodynamic Effects of sGC Activators in Animal Models
| sGC Activator | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| BAY 60-2770 | Intact Chest Rat | Dose-related | Intravenous | Dose-dependent decrease | [1] |
| Cinaciguat | Healthy Volunteers | 150-250 mcg/h | Intravenous Infusion | Decrease in mean arterial pressure | [1] |
| BAY 41-8543 | Anesthetized Rats | 0.03 - 0.3 mg/kg | Intravenous | -35 to -83 mmHg | [11] |
| BAY 41-8543 | Conscious SHR | 0.3 - 10 mg/kg | Oral | -12 to -66 mmHg | [11] |
| TY-55002 | Normal Dogs | Infusion | Intravenous | Rapid recovery of blood pressure after cessation | [7] |
| Cinaciguat | Normal Dogs | Infusion | Intravenous | Slower recovery of blood pressure after cessation | [7] |
Experimental Protocols
Protocol 1: Dose-Response Study for an sGC Activator in Rats
Objective: To determine the dose-dependent effect of an sGC activator on mean arterial pressure (MAP) in rats.
Materials:
-
sGC activator of interest
-
Vehicle control (e.g., 10% transcutol, 20% cremophor, 70% water)[12]
-
Sprague-Dawley rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Surgically implant a catheter into the carotid artery for blood pressure monitoring and connect it to a pressure transducer.
-
Implant a catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes, recording baseline MAP.
-
Divide animals into groups, including a vehicle control group and several dose groups for the sGC activator.
-
Administer the vehicle or the sGC activator intravenously as a bolus or a continuous infusion.
-
Continuously record MAP for a predefined period after administration (e.g., 60 minutes).
-
Analyze the data to determine the dose-response relationship and identify the ED50 for the hypotensive effect.
Protocol 2: Continuous Blood Pressure Monitoring in Conscious, Freely Moving Rats
Objective: To assess the long-term effects of an sGC activator on blood pressure in a conscious animal model.
Materials:
-
sGC activator of interest
-
Vehicle control
-
Spontaneously Hypertensive Rats (SHR) or other appropriate model
-
Telemetry-based blood pressure monitoring system
-
Surgical instruments for transmitter implantation
Procedure:
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter in the abdominal aorta of the rats according to the manufacturer's instructions.
-
Allow the animals to recover from surgery for at least one week.
-
Record baseline blood pressure and heart rate for a 24-48 hour period.
-
Administer the sGC activator or vehicle (e.g., via oral gavage).
-
Continuously monitor and record blood pressure and heart rate for the duration of the study (e.g., 24 hours or longer).
-
Analyze the data to evaluate the magnitude and duration of the hypotensive effect.
Visualizations
Caption: Signaling pathway of sGC activator-induced vasodilation.
Caption: Experimental workflow for managing sGC activator-induced hypotension.
References
- 1. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 5. Responses in Blood Pressure and Kidney Function to Soluble Guanylyl Cyclase Stimulation or Activation in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short-acting vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concomitant administration of sGC stimulators with common classes of anti-hypertensive agents results in increased efficacy in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sGC stimulator BAY 41-8543 in a rat model of hypertension-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sGC Activator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing sGC Activator 1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from an sGC stimulator?
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of GTP to the second messenger cGMP.[1] Compounds that directly target sGC are categorized into two main classes: sGC activators and sGC stimulators.[2]
-
sGC Activators , such as cinaciguat (B1243192) (BAY 58-2667), function independently of the heme state of sGC. They can activate the enzyme when its heme group is oxidized (Fe³⁺) or even absent.[2][3] This makes them particularly effective in pathological conditions associated with oxidative stress, where sGC may be less responsive to NO.[2]
-
sGC Stimulators , like YC-1 and riociguat, depend on the presence of the reduced (Fe²⁺) prosthetic heme group to function.[3][4] They can directly stimulate sGC and also act synergistically with NO, sensitizing the enzyme to lower concentrations of its natural ligand.[3][5]
Q2: My this compound is not producing a response in my cell-based assay. What are the possible causes?
Several factors could contribute to a lack of response. A logical troubleshooting workflow can help identify the issue.
Troubleshooting a Lack of Response from this compound
Caption: Troubleshooting workflow for lack of sGC activator response.
Q3: Why is it crucial to use a phosphodiesterase (PDE) inhibitor in my cGMP assay?
Newly synthesized cGMP is rapidly degraded by phosphodiesterases (PDEs).[6] To accurately measure the cGMP produced as a result of sGC activation, it is essential to prevent its breakdown. The use of a broad-spectrum PDE inhibitor, such as IBMX, is a critical step in most protocols for measuring intracellular cGMP levels. Pre-incubating cells with a PDE inhibitor before adding the sGC activator ensures that the measured cGMP concentration reflects the activity of sGC.[7]
Q4: Can this compound have off-target effects?
While sGC activators are designed to be specific, off-target effects are always a possibility, particularly at higher concentrations. For instance, the prototypical sGC stimulator YC-1 has been shown to inhibit various PDE isoforms (PDE1, 2, 3, 4, and 5) at concentrations similar to those that induce vasodilation.[6] It is advisable to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. Additionally, assessing cytotoxicity at the tested concentrations is recommended.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a Multi-Well Plate Assay
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting to prevent settling. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting. |
| "Edge Effect" | Evaporation and temperature gradients in the outer wells of a microplate can affect cell growth and compound activity. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[1] |
| Incomplete Cell Lysis | Ensure complete cell lysis by following the recommended incubation time and using an appropriate lysis buffer volume for the well size. Gentle rocking or agitation during lysis can improve efficiency.[1] |
Issue 2: Low Signal-to-Noise Ratio in a cGMP ELISA
A low signal-to-noise ratio can make it difficult to detect a significant response to the sGC activator.
| Possible Cause | Suggested Solution |
| Suboptimal Cell Density | Optimize the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to high background. |
| Low Compound Potency or Degraded Reagents | Verify the activity of the sGC activator with a positive control. Check the expiration dates of all reagents, including the cGMP ELISA kit components. |
| Insufficient Incubation Time | Optimize the incubation time with the sGC activator. A time-course experiment can help determine the point of maximal cGMP production. |
| Ineffective PDE Inhibition | Ensure the PDE inhibitor is added at the correct concentration and for a sufficient pre-incubation period. |
Quantitative Data Summary
The potency of sGC activators can be compared using their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values from various assays.
| Compound | Assay Type | Key Conditions | EC₅₀ / IC₅₀ | Reference |
| YC-1 | Relaxation of rabbit aortic rings | - | IC₅₀: 0.3 µM | [3] |
| Inhibition of collagen-induced human platelet aggregation | - | IC₅₀: 0.04 µM | [3] | |
| Activation of purified sGC | - | EC₅₀: ~0.3 µM | [3] | |
| Inhibition of PDE2 | In vitro | IC₅₀: 31.6 µM | [6] | |
| Inhibition of PDE3 | In vitro | IC₅₀: 51.3 µM | [6] | |
| Inhibition of PDE4 | In vitro | IC₅₀: 8.5 µM | [6] | |
| Cinaciguat (BAY 58-2667) | Activation of heme-free/oxidized sGC | Purified enzyme | EC₅₀: ~10 nM | [3] |
| Relaxation of rabbit saphenous artery | - | IC₅₀: 0.4 nM | [3] | |
| GSK2181236A | P-VASP formation in cells | - | EC₅₀: 12.7 nM | [8] |
| P-VASP formation in cells | With ODQ (sGC inhibitor) | EC₅₀: 4.7-fold leftward shift | [8] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels using ELISA
This protocol outlines the steps for quantifying intracellular cGMP in response to an sGC activator.
Caption: Workflow for measuring intracellular cGMP via ELISA.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and culture until they reach 80-90% confluency.
-
Pre-treatment: Gently aspirate the culture medium and wash the cells once with serum-free medium. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C.[1]
-
Compound Treatment: Add the sGC activator at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for an optimized time, typically 15-30 minutes, at 37°C.[1]
-
Cell Lysis: Aspirate the medium and add 100 µL of 0.1 M HCl to each well to stop the reaction and lyse the cells. Incubate for 10 minutes at room temperature with gentle shaking.[1]
-
cGMP Measurement: Use the cell lysates to perform a competitive cGMP ELISA according to the manufacturer's protocol. The absorbance is typically read at 450 nm, and cGMP concentrations are determined from a standard curve.[1]
Protocol 2: Western Blot for Phospho-VASP (Ser239)
Activation of the sGC pathway leads to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 by protein kinase G (PKG). Measuring this phosphorylation event is a reliable downstream indicator of sGC activation.[1]
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with a PDE inhibitor as described in the cGMP ELISA protocol. Treat with the sGC activator for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: To normalize the phospho-VASP signal, strip the membrane and re-probe with an antibody against total VASP.[1]
Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is central to many physiological processes. sGC activators bypass the need for NO to stimulate this pathway.
Caption: The NO-sGC-cGMP signaling pathway and the action of sGC activators.
References
- 1. benchchem.com [benchchem.com]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison of sGC Modulators: The Stimulator YC-1 versus the Activator Cinaciguat
For researchers, scientists, and drug development professionals, understanding the nuanced differences between soluble guanylate cyclase (sGC) modulators is paramount for advancing therapies targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This guide provides an objective, data-driven comparison of the prototypical sGC stimulator, YC-1, and the first-in-class sGC activator, Cinaciguat (B1243192) (BAY 58-2667).
Soluble guanylate cyclase is a critical enzyme in cardiovascular homeostasis. Its activation by nitric oxide leads to the production of cGMP, a second messenger that mediates vasodilation, and inhibits platelet aggregation and smooth muscle proliferation.[1][2] Pathophysiological conditions characterized by oxidative stress can impair this signaling pathway by oxidizing the heme cofactor of sGC, rendering it insensitive to NO.[2][3] This has spurred the development of two distinct classes of sGC modulators: stimulators and activators.
YC-1 represents the first generation of sGC stimulators. These compounds act on the reduced (ferrous, Fe²⁺) form of sGC.[3][4] They exhibit a dual mechanism: a modest direct stimulation of the enzyme and a significant sensitization to endogenous NO, leading to a synergistic increase in cGMP production.[3][5][6] Consequently, their efficacy is dependent on the presence of the reduced heme moiety.[3]
In contrast, Cinaciguat is a potent sGC activator that targets the oxidized (ferric, Fe³⁺) or heme-free forms of the enzyme.[2][3][7] In environments of high oxidative stress where sGC is dysfunctional, Cinaciguat can directly activate the enzyme, bypassing the need for NO and restoring cGMP production.[2][7] This fundamental difference in their mechanism of action dictates their therapeutic potential in various disease contexts.
Quantitative Comparison of YC-1 and Cinaciguat
The following tables summarize the biochemical and cellular potencies of YC-1 and Cinaciguat based on available experimental data.
Table 1: Biochemical Potency against Soluble Guanylate Cyclase
| Compound | Class | Assay Type | Target State | Potency (EC₅₀) | Reference |
| YC-1 | sGC Stimulator | Purified sGC | Reduced (Fe²⁺) | ~18.6 - 20 µM | [8] |
| Cinaciguat | sGC Activator | Purified sGC (Heme-free) | Heme-free (Apo-sGC) | ~0.2 µM (194 nM) | [9] |
| Cinaciguat | sGC Activator | Purified sGC (Oxidized) | Oxidized (Fe³⁺) | ~6.4 nM | [10] |
Table 2: Cellular Activity and Physiological Effects
| Compound | Class | Assay Type | System | Effect | Potency | Reference |
| YC-1 | sGC Stimulator | Vasodilation | Rabbit Aortic Rings | Relaxation | EC₅₀ = 1.9 µM | |
| YC-1 | sGC Stimulator | Platelet Aggregation | Washed Rabbit Platelets | Inhibition (Collagen-stimulated) | IC₅₀ = 14.6 µM | |
| Cinaciguat | sGC Activator | cGMP Generation | Fetal PASMCs (Oxidized sGC) | 14-fold increase in cGMP | 10 µM | [7] |
| Cinaciguat | sGC Activator | Vasodilation | Ovine Fetus | Potent, sustained pulmonary vasodilation | >1,000-fold more potent than SNP | [7] |
Mechanism of Action: A Tale of Two sGC States
The differential actions of YC-1 and Cinaciguat are rooted in their interaction with sGC in its different redox states.
Caption: Mechanisms of YC-1 and Cinaciguat on sGC.
As depicted, YC-1 enhances the signaling of NO on the functional, reduced form of sGC. Conversely, Cinaciguat acts as a rescue mechanism, activating the enzyme when it has been rendered insensitive to NO by oxidative stress. Cryo-electron microscopy has revealed that YC-1 binds to a cleft between the β1 H-NOX and coiled-coil domains of sGC, stabilizing its active conformation.[11] In contrast, Cinaciguat occupies the heme pocket of oxidized or heme-free sGC, acting as a heme mimetic to induce activation.[11][12]
Key Experimental Protocols
Protocol 1: In Vitro sGC Activity Assay
This assay quantifies the ability of a compound to directly modulate the enzymatic activity of purified sGC by measuring the production of cGMP from GTP.
Methodology:
-
Enzyme Preparation: Purified soluble guanylate cyclase (e.g., from bovine lung) is used.
-
Reaction Mixture: A reaction buffer is prepared, typically containing 50 mM TEA/HCl (pH 7.4), MgCl₂, and GTP. For radiometric assays, [α-³²P]GTP is included.
-
Differentiating sGC State:
-
Reduced sGC (for YC-1): The assay is performed with the native, reduced enzyme.
-
Oxidized/Heme-free sGC (for Cinaciguat): To assess activity on the oxidized enzyme, sGC is pre-incubated with an oxidizing agent like 1H-[3][13]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).[9] To test the heme-free enzyme, a detergent such as Tween 20 is added to remove the heme group.[9]
-
-
Compound Incubation: Varying concentrations of YC-1 or Cinaciguat are added to the reaction mixture containing the appropriately prepared sGC.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of GTP and incubated at 37°C. The reaction is then terminated, often by the addition of zinc acetate (B1210297) and sodium carbonate.
-
cGMP Quantification: The amount of cGMP produced is quantified using a cGMP enzyme-linked immunosorbent assay (ELISA) kit or by separating and counting [³²P]cGMP in a radiometric assay.
Protocol 2: Cellular cGMP Measurement in Vascular Smooth Muscle Cells
This protocol measures the effect of sGC modulators on intracellular cGMP levels in a physiologically relevant cell type.
Methodology:
-
Cell Culture: Primary vascular smooth muscle cells (e.g., from ovine pulmonary artery) are cultured to near confluence.
-
Pre-treatment:
-
To prevent cGMP degradation, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor such as IBMX or sildenafil.
-
To differentiate the mechanisms of YC-1 and Cinaciguat, a subset of cells can be pre-treated with ODQ to induce sGC oxidation.[7]
-
-
Compound Stimulation: Cells are treated with various concentrations of YC-1 or Cinaciguat for a defined period (e.g., 20 minutes).
-
Cell Lysis: The reaction is stopped, and cells are lysed, typically with 0.1 N HCl.
-
cGMP Quantification: The cGMP content in the cell lysate is measured using a commercially available cGMP ELISA kit and normalized to the total protein concentration of the sample.[7]
Protocol 3: Ex Vivo Vasodilation Assay in Aortic Rings
This assay assesses the functional consequence of sGC modulation by measuring the relaxation of pre-constricted blood vessel segments.
Methodology:
-
Tissue Preparation: Aortic rings are prepared from an appropriate animal model (e.g., rabbit) and mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂/5% CO₂ at 37°C.
-
Pre-constriction: The aortic rings are pre-constricted with a vasoconstrictor such as phenylephrine (B352888) to induce a stable contractile tone.
-
Compound Addition: Cumulative concentrations of YC-1 or Cinaciguat are added to the organ bath.
-
Measurement of Relaxation: The change in isometric tension is recorded, and vasodilation is expressed as a percentage of the pre-constriction tension.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ for vasodilation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YC-1, guanylyl cyclase activator (CAS 170632-47-0) | Abcam [abcam.com]
- 9. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY 58-2667 hydrochloride | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3l6j - Structure of cinaciguat (bay 58-2667) bound to nostoc H-NOX domain - Summary - Protein Data Bank Japan [pdbj.org]
- 13. researchgate.net [researchgate.net]
Validating sGC Activator Efficacy: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the validation of novel therapeutic compounds. This guide provides a comparative overview of the effects of a soluble guanylate cyclase (sGC) activator in wild-type versus knockout animal models, offering key experimental data and detailed protocols to support the specific, on-target activity of this class of drugs.
Soluble guanylate cyclase activators are a class of pharmacological agents that target the nitric oxide (NO) receptor, sGC, in a unique way. Unlike sGC stimulators that require the reduced, heme-containing form of the enzyme, sGC activators can directly activate the enzyme when it is in an oxidized or heme-free state. This property makes them particularly promising for treating cardiovascular diseases associated with high oxidative stress, where sGC may become unresponsive to endogenous NO.
To rigorously validate that the therapeutic effects of an sGC activator are indeed mediated by sGC, experiments utilizing knockout animal models, in which the sGC enzyme is genetically deleted, are indispensable. By comparing the physiological responses to the sGC activator in wild-type animals with those in sGC knockout animals, researchers can unequivocally demonstrate the drug's on-target effects. An absence of response in the knockout model is strong evidence for the sGC-dependent mechanism of action.
This guide focuses on the validation of the sGC activator, cinaciguat (B1243192), using a cardiomyocyte-specific sGC knockout mouse model in the context of myocardial ischemia/reperfusion injury.
The NO-sGC-cGMP Signaling Pathway and the Role of sGC Activators
The canonical nitric oxide (NO) signaling pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. The central enzyme in this pathway is soluble guanylate cyclase (sGC). When stimulated by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. In disease states characterized by oxidative stress, the heme iron of sGC can be oxidized, rendering the enzyme insensitive to NO. sGC activators circumvent this by directly activating the oxidized or heme-free enzyme, thus restoring cGMP production.
Comparative Efficacy of Cinaciguat in Wild-Type vs. sGC Knockout Mice
A pivotal study by Frankenreiter et al. investigated the cardioprotective effects of the sGC activator cinaciguat in a mouse model of myocardial ischemia/reperfusion (I/R) injury.[1] The study utilized mice with a cardiomyocyte-specific deletion of sGC (CM NO-GC KO) and their control littermates (CM NO-GC CTR).[1] The results demonstrated that cinaciguat significantly reduced the infarct size in control mice, but this protective effect was completely absent in the cardiomyocyte-specific sGC knockout mice.[1] This provides strong evidence that the cardioprotective mechanism of cinaciguat is dependent on the presence of sGC in cardiomyocytes.
| Treatment Group | Genotype | Infarct Size (% of Area at Risk) | n |
| Vehicle | CM NO-GC CTR (Control) | 24.0 ± 1.3 | 10 |
| Cinaciguat | CM NO-GC CTR (Control) | 11.2 ± 1.4 | 5 |
| Vehicle | CM NO-GC KO (Knockout) | 24.4 ± 1.4 | 8 |
| Cinaciguat | CM NO-GC KO (Knockout) | 24.0 ± 1.6 | 8 |
| Data adapted from Frankenreiter et al., Cardiovasc Res, 2018.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the study by Frankenreiter et al. to validate the effects of cinaciguat.[1]
Animal Models
-
Cardiomyocyte-Specific sGC Knockout Mice (CM NO-GC KO): These mice were generated by crossbreeding mice carrying a floxed allele for the GUCY1A3 gene (encoding the α1 subunit of sGC) with mice expressing Cre recombinase under the control of the α-myosin heavy chain promoter. This resulted in the specific deletion of the sGC α1 subunit in cardiomyocytes.
-
Control Mice (CM NO-GC CTR): Littermates of the knockout mice that were negative for Cre recombinase were used as controls. All experiments were performed in adult male mice.
In Vivo Model of Myocardial Ischemia/Reperfusion Injury
-
Anesthesia and Ventilation: Mice were anesthetized with isoflurane, intubated, and ventilated with a rodent ventilator. Body temperature was maintained at 37°C.
-
Surgical Procedure: A left lateral thoracotomy was performed to expose the heart. The left anterior descending (LAD) coronary artery was ligated with a suture for 45 minutes to induce ischemia.
-
Reperfusion: After the ischemic period, the ligature was released to allow for 120 minutes of reperfusion.
-
Drug Administration: Cinaciguat (10 µg/kg) or vehicle (placebo) was administered as an intravenous bolus 5 minutes before the onset of reperfusion.
Measurement of Infarct Size
-
Heart Excision and Staining: At the end of the reperfusion period, the LAD was re-occluded, and Evans blue dye was injected to delineate the area at risk (the portion of the heart that was ischemic). The heart was then excised, frozen, and sliced.
-
Infarct Staining: The heart slices were incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.
-
Image Analysis: The slices were photographed, and the areas of the left ventricle, the area at risk, and the infarct were quantified using image analysis software. The infarct size was expressed as a percentage of the area at risk.
Experimental Workflow for sGC Activator Validation
The validation of an sGC activator using a knockout model follows a structured experimental workflow to ensure robust and reproducible results.
Conclusion
The use of knockout models provides the highest level of evidence for the on-target effects of pharmacological agents. The data presented here, derived from a cardiomyocyte-specific sGC knockout model, clearly demonstrates that the cardioprotective effects of the sGC activator cinaciguat are mediated through its action on soluble guanylate cyclase. This approach of comparing responses in wild-type versus knockout animals is a powerful tool for drug development professionals and researchers to validate the mechanism of action of novel sGC activators and other targeted therapies.
References
A Comparative Guide to sGC Activator 1 and Other Vasodilators for Preclinical Research
In the landscape of cardiovascular and pulmonary research, the pursuit of novel therapeutic agents that modulate vascular tone is of paramount importance. This guide provides a comparative analysis of a soluble guanylate cyclase (sGC) activator, designated here as sGC Activator 1, against other prominent classes of vasodilators. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of signaling pathways to facilitate informed decisions in preclinical studies. For the purpose of this guide, "this compound" will be represented by well-characterized sGC activators such as cinaciguat (B1243192) and YC-1.
Mechanism of Action: A Tale of Different Pathways
Vasodilators achieve their effects through diverse molecular mechanisms, ultimately leading to the relaxation of vascular smooth muscle cells. This compound represents a novel class of compounds that directly target and activate soluble guanylate cyclase, the intracellular receptor for nitric oxide (NO). This activation is independent of endogenous NO, a crucial distinction from many other vasodilators.
Here is a comparative overview of the primary mechanisms of action:
-
sGC Activators (e.g., Cinaciguat, YC-1): These molecules directly bind to and activate sGC, even in its oxidized or heme-free state, which is often prevalent in pathological conditions associated with oxidative stress.[1][2] This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that mediates vasodilation.[3]
-
Phosphodiesterase 5 (PDE5) Inhibitors (e.g., Sildenafil): These agents prevent the breakdown of cGMP by inhibiting the PDE5 enzyme.[1][4] Their efficacy is dependent on the upstream synthesis of cGMP by sGC, which is stimulated by endogenous NO.[1][4]
-
Nitric Oxide (NO) Donors (e.g., Sodium Nitroprusside, Inhaled NO): These compounds release NO directly, which then activates sGC to produce cGMP. Their action is dependent on a functional sGC enzyme.
-
Calcium Channel Blockers (CCBs) (e.g., Amlodipine): CCBs inhibit the influx of extracellular calcium into vascular smooth muscle cells by blocking L-type calcium channels. This reduction in intracellular calcium leads to vasodilation.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Enalapril): ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their effect.
-
Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan): ARBs selectively block the binding of angiotensin II to its AT1 receptor on vascular smooth muscle, thereby preventing its vasoconstrictive effects.
-
Prostacyclin Analogs (e.g., Iloprost, Treprostinil): These molecules mimic the action of endogenous prostacyclin by binding to IP receptors on smooth muscle cells, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of these vasodilator classes.
Quantitative Performance Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the efficacy and potency of this compound and its counterparts.
In Vitro Vasodilation
Table 1: Comparison of Vasodilatory Potency (pIC50) and Efficacy (Emax) in Isolated Arteries
| Compound Class | Specific Agent | Artery Type | Condition | pIC50 (M) | Emax (%) | Reference |
| sGC Stimulator | Riociguat (B1680643) | Rat Pulmonary | Normoxia | 7.5 ± 0.1 | 100 ± 0 | [4] |
| Rat Pulmonary | Hypoxia | 8.0 ± 0.1 | 100 ± 0 | [4] | ||
| Human Pulmonary | Normoxia | 6.5 ± 0.2 | 87 ± 4 | [4] | ||
| PDE5 Inhibitor | Sildenafil (B151) | Rat Pulmonary | Normoxia | 7.2 ± 0.1 | 51 ± 4 | [4] |
| Rat Pulmonary | Hypoxia | 7.2 ± 0.1 | 55 ± 5 | [4] | ||
| Human Pulmonary | Normoxia | 6.8 ± 0.2 | 49 ± 6 | [4] |
Note: pIC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher pIC50 indicates greater potency. Emax represents the maximum relaxation effect.
In Vivo Hemodynamic Effects
Table 2: Comparison of Effects on Pulmonary Vascular Resistance (PVR) in a Lamb Model of Pulmonary Hypertension
| Treatment | Change in PVR (%) | Reference |
| sGC Activator (Cinaciguat) | -80% | [5] |
| Inhaled Nitric Oxide (iNO) | Significantly less potent than cinaciguat | [4] |
Note: Data represents the maximal effect observed in the respective studies.
Table 3: Comparative Hemodynamic Effects in a Porcine Model
| Agent | Primary Systemic Effect | Primary Pulmonary Effect | Reference |
| sGC Stimulator (Riociguat) | Vasodilation | Vasodilation | [6] |
| sGC Activator (Cinaciguat) | More pronounced systemic vasodilation | Vasodilation | [6] |
Table 4: Comparative Effects on Blood Pressure in a Rat Model of Chronic Kidney Disease
| Treatment | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Reference |
| sGC Stimulator (BAY 41-8543) | Significant reduction | Significant reduction | [7] |
| sGC Activator (BAY 60-2770) | Significant reduction (similar to stimulator) | Significant reduction (similar to stimulator) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the protocols used in the key comparative studies cited.
In Vitro Vasodilation of Isolated Pulmonary Arteries (Riociguat vs. Sildenafil)
-
Tissue Preparation: Human pulmonary arteries were obtained from lung resections and rat pulmonary arteries were isolated. The arteries were cut into rings and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2 (normoxia) or 95% N2 and 5% CO2 (hypoxia).
-
Experimental Procedure: Arterial rings were pre-contracted with U46619 (a thromboxane (B8750289) A2 mimetic). Cumulative concentration-response curves to riociguat or sildenafil were then generated.
-
Data Analysis: The relaxation responses were expressed as a percentage of the pre-contraction. The pIC50 and Emax values were calculated by fitting the concentration-response data to a sigmoid curve.[4]
In Vivo Pulmonary Hemodynamics in a Lamb Model (Cinaciguat vs. Inhaled NO)
-
Animal Model: A lamb model of persistent pulmonary hypertension of the newborn (PPHN) was established by prenatal ligation of the ductus arteriosus.
-
Instrumentation: Lambs were instrumented with catheters to measure pulmonary and systemic arterial pressures and a flow probe to measure pulmonary blood flow.
-
Experimental Procedure: After birth, lambs were mechanically ventilated. Baseline hemodynamic measurements were recorded. Cinaciguat was administered intravenously in escalating doses, and hemodynamic responses were continuously monitored. In separate experiments, the response to inhaled nitric oxide (iNO) was assessed.
-
Data Analysis: Pulmonary vascular resistance (PVR) was calculated as (mean pulmonary arterial pressure - left atrial pressure) / pulmonary blood flow. The percentage change in PVR from baseline was determined for each intervention.[4][5]
Concluding Remarks
This compound and other sGC modulators represent a promising therapeutic strategy, particularly in conditions characterized by endothelial dysfunction and oxidative stress where NO bioavailability is compromised. Their direct, NO-independent mechanism of action offers a potential advantage over vasodilators that rely on the endogenous NO-sGC-cGMP pathway, such as PDE5 inhibitors.
The comparative data presented in this guide highlight these differences. For instance, the sGC stimulator riociguat demonstrated greater maximal efficacy in relaxing isolated human pulmonary arteries compared to sildenafil.[4] Furthermore, the sGC activator cinaciguat induced a more profound reduction in pulmonary vascular resistance in a large animal model of pulmonary hypertension than inhaled nitric oxide.[4][5]
However, direct comparative preclinical data for sGC activators against calcium channel blockers, ACE inhibitors, and ARBs are less readily available in the public domain. The existing literature often focuses on combination therapies or theoretical advantages rather than head-to-head experimental comparisons. Therefore, further research is warranted to fully elucidate the comparative efficacy and potency of sGC activators against these widely used classes of vasodilators across various preclinical models.
This guide serves as a foundational resource for researchers, providing a structured overview of the current knowledge and highlighting areas for future investigation in the dynamic field of vasodilator pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble guanylyl cyclase stimulators and activators: Promising drugs for the treatment of hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic Effects of a Soluble Guanylate Cyclase Stimulator, Riociguat, and an Activator, Cinaciguat, During NO-Modulation in Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
Navigating the Selectivity of sGC Activators: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a soluble Guanylate Cyclase (sGC) activator is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the selectivity of various sGC activators, supported by available experimental data and detailed methodologies.
Soluble Guanylate Cyclase activators are a class of compounds that target the nitric oxide (NO) receptor sGC, a key enzyme in the NO-sGC-cGMP signaling pathway. These activators, by increasing cGMP production, induce vasodilation and have therapeutic potential in cardiovascular diseases. However, their interaction with other enzymes can lead to unintended physiological responses. This guide examines the selectivity of prominent sGC activators to aid in the selection of the most suitable candidates for research and development.
Comparative Selectivity of sGC Activators
The following table summarizes the known cross-reactivity of several sGC activators with other enzymes and proteins. The data highlights the varying selectivity profiles among different chemical scaffolds.
| sGC Activator | Off-Target Enzyme/Protein | Assay Type | IC50 / EC50 / Ki | Fold Selectivity (Off-Target vs. sGC) |
| GSK2181236A | Organic anion-transporting polypeptide 1B1 (OATP1B1) | Cell-based functional assay | IC50: 0.3 µM | 23-fold (vs. sGC EC50 of 12.7 nM)[1] |
| 37 other human enzymes, ion channels, transporters, and GPCRs | Cell-based functional assays | IC50/EC50: ≥2.5 µM | ≥197-fold[1] | |
| YC-1 | Phosphodiesterase 2 (PDE2) | In vitro enzyme activity assay | IC50: 31.6 µM | Data not available |
| Phosphodiesterase 3 (PDE3) | In vitro enzyme activity assay | IC50: 51.3 µM | Data not available | |
| Phosphodiesterase 4 (PDE4) | In vitro enzyme activity assay | IC50: 8.5 µM | Data not available | |
| Phosphodiesterase 5 (PDE5) | In vitro enzyme activity assay | Some inhibition reported, but no relevant inhibition up to 10 µM in other studies. | Data is conflicting. | |
| Cinaciguat (BAY 58-2667) | Not specified in publicly available broad panel screening. | Not specified. | Potent sGC activator with an EC50 of 6.4 nM. | High selectivity is claimed but quantitative panel data is not readily available. |
| Runcaciguat (B610601) (BAY 1101042) | Major Cytochrome P450 (CYP) isoforms and other off-targets. | In vitro assays. | No relevant inhibitory effects reported. | Stated to be a highly selective sGC activator. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess selectivity, the following diagrams illustrate the sGC signaling pathway and a typical experimental workflow.
Caption: The sGC signaling pathway, initiated by NO or sGC activators.
Caption: A typical workflow for assessing the selectivity of an sGC activator.
Detailed Experimental Protocols
In Vitro sGC Enzyme Activity Assay
This protocol describes a common method to determine the potency of an sGC activator on the purified enzyme.
Objective: To measure the EC50 value of an sGC activator.
Materials:
-
Purified soluble guanylate cyclase (sGC) enzyme
-
Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl2, 3 mM DTT, 0.1 mM GTP)
-
sGC activator of interest
-
[α-32P]GTP (radiolabeled substrate)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified sGC enzyme.
-
Add varying concentrations of the sGC activator to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding [α-32P]GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Spot the reaction mixture onto TLC plates to separate the [α-32P]GTP substrate from the [α-32P]cGMP product.
-
Develop the TLC plate using an appropriate solvent system.
-
Quantify the amount of [α-32P]cGMP produced using a phosphorimager or by scraping the corresponding spots and using a scintillation counter.
-
Plot the concentration of the sGC activator against the percentage of enzyme activity to determine the EC50 value.
In Vitro Enzyme Selectivity Panel Assay (General Protocol)
This protocol provides a general framework for screening a compound against a panel of enzymes to determine its cross-reactivity. This is often performed by specialized contract research organizations (CROs).
Objective: To determine the IC50 values of an sGC activator against a broad range of enzymes.
Principle: This is typically a competitive binding assay or a functional enzyme activity assay. For a competitive binding assay, a known ligand for the off-target enzyme (often radiolabeled) is used. The ability of the test compound (sGC activator) to displace the known ligand is measured.
Materials:
-
A panel of purified enzymes (e.g., kinases, phosphatases, proteases, etc.).
-
Specific substrates and cofactors for each enzyme.
-
Radiolabeled or fluorescently labeled ligand specific for each enzyme (for binding assays).
-
Test compound (sGC activator) at various concentrations.
-
Appropriate assay buffers for each enzyme.
-
96-well or 384-well microplates.
-
Detection system (e.g., scintillation counter, fluorescence plate reader, or mass spectrometer).
Procedure (Example using a radiometric filter binding assay):
-
To each well of a microplate, add the assay buffer, the purified target enzyme, and the specific radiolabeled ligand.
-
Add the sGC activator at a range of concentrations. A vehicle control is included to determine 0% inhibition, and a known inhibitor for the target enzyme is used to determine 100% inhibition.
-
Incubate the plate to allow binding to reach equilibrium.
-
Transfer the contents of each well to a filter plate (e.g., glass fiber filter) using a cell harvester. The filter will trap the enzyme-ligand complex.
-
Wash the filters with wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
Plot the inhibitor concentration against the percentage of inhibition to determine the IC50 value for each off-target enzyme.
Data Analysis: The selectivity of the sGC activator is determined by comparing its potency (EC50) for sGC with its potency (IC50) against other enzymes. A higher ratio of IC50 (off-target) to EC50 (sGC) indicates greater selectivity.
Conclusion
The selectivity of an sGC activator is a critical determinant of its therapeutic potential. While some activators like YC-1 exhibit cross-reactivity with other enzyme families such as phosphodiesterases, newer generation compounds like runcaciguat are reported to have a much cleaner off-target profile. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers to compare and select sGC activators for their specific research needs. It is important to note that publicly available cross-reactivity data for many compounds is limited, and comprehensive in-house or CRO-based selectivity screening remains a crucial step in the drug development process.
References
A Comparative Analysis of sGC Modulators: Cinaciguat and the Pioneering YC-1
In the landscape of cardiovascular and pulmonary therapeutics, the modulation of soluble guanylate cyclase (sGC) has emerged as a promising strategy. This enzyme is a key component of the nitric oxide (NO) signaling pathway, playing a crucial role in vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation.[1][2] This guide provides a detailed comparative analysis of two key compounds that target sGC: cinaciguat (B1243192) (BAY 58-2667), a true sGC activator, and YC-1, a pioneering compound that, while initially described as an activator, is now more accurately classified as an sGC stimulator. This distinction is critical for understanding their respective mechanisms and therapeutic potential.
This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear overview of their mechanisms of action, potency, and the experimental protocols used for their evaluation.
Differentiating sGC Activators and Stimulators
The fundamental difference between sGC activators and stimulators lies in their interaction with the redox state of the sGC enzyme.
-
sGC Stimulators , such as YC-1 and the clinically approved riociguat, target the reduced (ferrous, Fe²⁺) form of sGC. These compounds work in a dual manner: they modestly stimulate sGC in the absence of NO and, more importantly, they sensitize the enzyme to endogenous NO, leading to a synergistic increase in cyclic guanosine (B1672433) monophosphate (cGMP) production.[3][4] Their efficacy is therefore dependent on the presence of the reduced heme group within the sGC enzyme.[4]
-
sGC Activators , exemplified by cinaciguat, target the oxidized (ferric, Fe³⁺) or heme-free form of sGC.[1][4] In pathological conditions characterized by high oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme unresponsive to NO.[4][5] sGC activators overcome this by directly activating these dysfunctional enzymes, leading to a robust increase in cGMP levels.[4] Cinaciguat acts as a heme mimetic, binding to the unoccupied heme pocket of the oxidized or heme-free enzyme.[1][2]
Quantitative Comparison of Potency
The following table summarizes the in vitro potency of cinaciguat and YC-1 from various experimental studies.
| Compound | Class | Assay Type | Potency (EC₅₀/IC₅₀) | Reference |
| Cinaciguat | Activator | Heme-free purified sGC | ~0.2 µM | [6] |
| Heme-free/oxidized sGC | ~10 nM | [4] | ||
| Oxidized (ferric) sGC | Moderate activation (~10-15% of maximal activity) | [6] | ||
| Vasorelaxation (rabbit saphenous artery) | IC₅₀ 160-fold more potent than BAY 41-2272 (an sGC stimulator) | [7] | ||
| YC-1 | Stimulator | sGC activation (in vitro) | Synergistic activation with NO | [8] |
| Vasorelaxation (rabbit aortic rings) | Concentration-dependent (0.3–300 µM) | [8][9] | ||
| Inhibition of phosphodiesterase (PDE) isoforms 1-5 | Yes | [8][9] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the distinct mechanisms of action of sGC stimulators and activators.
Experimental Protocols
The evaluation of sGC modulators involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to activate purified sGC.
-
Objective: To determine the EC₅₀ of a compound for sGC activation.
-
Materials: Purified recombinant sGC, [α-³²P]GTP, GTP, assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 3 mM MgCl₂, 3 mM glutathione, 0.1 mg/mL bovine serum albumin), test compounds (cinaciguat, YC-1), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified sGC, and the test compound at various concentrations.
-
To assess the activation of oxidized sGC, the enzyme can be pre-incubated with an oxidizing agent like ODQ (1H-[6][10]oxadiazolo[4,3-a]quinoxalin-1-one).[11]
-
To assess the activation of heme-free sGC, a detergent like Tween-20 can be included in the assay buffer to facilitate heme removal.[6][12]
-
Initiate the reaction by adding a mixture of GTP and [α-³²P]GTP.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction and separate the produced [³²P]cGMP from the unreacted [α-³²P]GTP using chromatography (e.g., on alumina (B75360) columns).
-
Quantify the amount of [³²P]cGMP using liquid scintillation counting.
-
Calculate the enzyme activity and determine the EC₅₀ value for the test compound.
-
Cellular cGMP Assay
This assay measures the effect of a compound on cGMP levels in intact cells.
-
Objective: To confirm the cellular activity of sGC modulators.
-
Materials: A relevant cell line (e.g., vascular smooth muscle cells, platelets, or a reporter cell line), cell culture medium, a phosphodiesterase inhibitor (e.g., IBMX), test compounds, cell lysis buffer, and a commercial cGMP immunoassay kit (e.g., ELISA).[11][13]
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with a PDE inhibitor to prevent cGMP degradation.
-
Add the test compound at various concentrations and incubate for a specified time.
-
Lyse the cells and collect the lysates.
-
Measure the cGMP concentration in the lysates using a competitive ELISA according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the protein content of the cell lysate.
-
Vasodilation Assay (Isolated Aortic Rings)
This ex vivo assay demonstrates the functional effect of the compounds on blood vessel tone.
-
Objective: To assess the vasodilatory properties and potency of the compounds.
-
Materials: Aortas from laboratory animals (e.g., rabbits or rats), Krebs-Henseleit solution, a pre-contracting agent (e.g., phenylephrine), test compounds, and an organ bath setup.[8]
-
Procedure:
-
Isolate the thoracic aorta and cut it into rings.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Pre-contract the aortic rings with a vasoconstrictor like phenylephrine.
-
Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension to measure the relaxation response.
-
Calculate the percentage of relaxation relative to the pre-contracted tension and determine the IC₅₀ value.
-
Pharmacokinetics and Clinical Development
Cinaciguat (BAY 58-2667) has been investigated in clinical trials for acute decompensated heart failure.[14][15] It is administered intravenously and has demonstrated dose-proportional pharmacokinetics with low interindividual variability.[15][16] In patients with acute decompensated heart failure, cinaciguat has been shown to potently unload the heart, increase cardiac output, and improve signs and symptoms of the disease.[14][17] However, its development has been challenged by a narrow therapeutic window, with hypotension being a significant dose-limiting side effect.[18][19]
YC-1, while a valuable research tool that paved the way for the development of sGC stimulators, has not been developed for clinical use. Its dual mechanism of sGC stimulation and PDE inhibition, along with its pharmacokinetic properties, made it less suitable for therapeutic development compared to more specific and potent second-generation compounds.[8][9]
Conclusion
The comparative analysis of cinaciguat and YC-1 highlights the crucial distinction between sGC activators and stimulators. Cinaciguat's unique ability to target the NO-insensitive, oxidized/heme-free form of sGC makes it a mechanistically novel therapeutic approach, particularly for diseases associated with high oxidative stress. In contrast, YC-1's action is dependent on the reduced form of the enzyme. While both compounds lead to vasodilation through the cGMP pathway, their distinct molecular targets have significant implications for their therapeutic application and development. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of novel sGC modulators.
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinaciguat - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Population pharmacokinetics and pharmacodynamics of cinaciguat, a soluble guanylate cyclase activator, in patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. redheracles.net [redheracles.net]
- 18. academic.oup.com [academic.oup.com]
- 19. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short‐acting vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of sGC Activators in NO-Sensitive vs. NO-Insensitive Soluble Guanylate Cyclase
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of soluble guanylate cyclase (sGC) activators on the nitric oxide (NO)-sensitive versus the NO-insensitive forms of the enzyme. Dysregulation of the NO-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is implicated in various cardiovascular and fibrotic diseases.[1] In many of these pathological conditions, oxidative stress leads to the oxidation of the heme-iron in sGC from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state or even to complete loss of the heme group. This renders the enzyme insensitive or unresponsive to its endogenous activator, NO.[2][3]
Two classes of compounds have been developed to target sGC directly: sGC stimulators and sGC activators.[4]
-
sGC Stimulators (e.g., Riociguat, Vericiguat, YC-1) act on the reduced (ferrous, Fe²⁺) heme-containing sGC, which is sensitive to NO. They work synergistically with NO to enhance cGMP production.[4][5]
-
sGC Activators (e.g., Cinaciguat [BAY 58-2667]) preferentially target the oxidized (ferric, Fe³⁺) or heme-free forms of sGC, which are insensitive to NO.[2][6] They effectively substitute for the NO signal in disease states characterized by oxidative stress.
This guide focuses on a representative sGC activator, Cinaciguat, to illustrate the differential efficacy on NO-sensitive and NO-insensitive sGC.
Signaling Pathway and Mechanism of Action
The activation of sGC by NO, sGC stimulators, or sGC activators leads to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG), to elicit downstream cellular responses such as vasodilation, and inhibition of platelet aggregation and smooth muscle proliferation.[1][6][7]
The diagram below illustrates the distinct mechanisms by which sGC stimulators and activators modulate the two redox states of the sGC enzyme.
Comparative Efficacy Data
sGC activators demonstrate significantly higher potency on the NO-insensitive (oxidized or heme-free) form of the enzyme compared to the NO-sensitive (reduced) form. The following tables summarize quantitative data from published studies.
Table 1: Efficacy of sGC Activator (Cinaciguat/BAY 58-2667) on NO-Sensitive vs. NO-Insensitive sGC
| Parameter | NO-Sensitive sGC (Reduced) | NO-Insensitive sGC (Oxidized/Heme-free) | Fold Difference (Insensitive/Sensitive) | Reference |
| EC₅₀ (cGMP accumulation in endothelial cells) | 0.3 µM | 0.2 µM | ~1.5x more potent | [8] |
| Maximal sGC Activation (vs. basal) | ~8-fold | ~134-fold | ~17x greater activation | [8] |
| Mechanism | Weak activation | Potent activation by replacing the heme group | - | [2][6] |
Data synthesized from studies using the heme oxidant ODQ (1H-[1][9]oxadiazolo[4,3-a]quinoxalin-1-one) to induce the NO-insensitive state.[8]
Table 2: Comparison of sGC Activator (Cinaciguat) vs. sGC Stimulator (BAY 41-2272) Efficacy
| Condition | Compound Class | Representative Compound | Efficacy / Potency | Key Characteristic | Reference |
| Normal (NO-Sensitive sGC) | sGC Stimulator | BAY 41-2272 | EC₅₀ = 0.09 µM (in CHO cells) | Potent activation of reduced sGC, synergistic with NO. | [1][4] |
| sGC Activator | Cinaciguat (BAY 58-2667) | EC₅₀ = 0.3 µM (in endothelial cells) | Weak activation of reduced sGC. | [8] | |
| Oxidative Stress (NO-Insensitive sGC) | sGC Stimulator | BAY 41-2272 | Activity is significantly reduced. | Requires reduced heme for activity. | [10][11] |
| sGC Activator | Cinaciguat (BAY 58-2667) | Activity is significantly potentiated. | Preferentially targets oxidized/heme-free sGC. | [2][8] |
Experimental Protocols
Assessing the efficacy of sGC activators typically involves measuring the accumulation of intracellular cGMP in a cell-based model. Below is a generalized protocol for a cGMP accumulation assay.
Protocol: cGMP Accumulation Assay in Cultured Cells
This protocol is designed to measure intracellular cGMP levels following treatment with an sGC activator.
1. Materials:
-
Cell line expressing sGC (e.g., CHO-K1, HEK293, or vascular smooth muscle cells).[1]
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation.[1]
-
sGC Activator (e.g., Cinaciguat) at various concentrations.
-
Heme-oxidizing agent (e.g., 10 µM ODQ) to create the NO-insensitive state (optional).
-
Cell lysis buffer.
-
cGMP detection kit (e.g., ELISA or Radioimmunoassay [RIA]).[8]
-
Plate reader (for ELISA) or gamma counter (for RIA).
2. Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well) in a 96-well plate and culture overnight to allow for attachment.[1]
-
(Optional) Induction of NO-Insensitive State: To compare efficacy, treat a subset of wells with a heme-oxidizing agent like ODQ (10 µM) for 10-30 minutes to convert sGC to its NO-insensitive form.[8]
-
Pre-treatment with PDE Inhibitor: Aspirate the culture medium, wash cells once with serum-free medium, and then add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 10-30 minutes at 37°C. This step is critical to prevent the breakdown of cGMP.[1]
-
Compound Treatment: Add the sGC activator at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.[1]
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer as per the cGMP detection kit manufacturer's instructions.
-
cGMP Measurement: Determine the cGMP concentration in the cell lysates using a competitive ELISA or RIA kit. The signal (absorbance or radioactivity) will be inversely proportional to the amount of cGMP in the sample.[8]
-
Data Analysis: Calculate cGMP concentrations based on a standard curve. Plot the concentration-response curve and determine the EC₅₀ value for the sGC activator under both normal (NO-sensitive) and oxidized (NO-insensitive) conditions.
Experimental Workflow Diagram
Conclusion
The experimental data conclusively show that sGC activators, such as Cinaciguat, are uniquely effective in targeting the NO-insensitive (oxidized/heme-free) state of soluble guanylate cyclase. While they exhibit only modest activity on the healthy, NO-sensitive enzyme, their efficacy is dramatically potentiated in environments of oxidative stress where sGC becomes unresponsive to endogenous nitric oxide.[2][8] This makes sGC activators a highly promising therapeutic strategy for cardiovascular diseases where impaired NO-sGC signaling is a key pathophysiological feature. In contrast, sGC stimulators require the reduced, NO-sensitive form of the enzyme and are less effective under such conditions. This clear distinction in the mechanism of action and efficacy profile is critical for researchers and professionals in the field of drug development when selecting appropriate therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NO-independent stimulation or activation of soluble guanylyl cyclase during early reperfusion limits infarct size - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Soluble Guanylate Cyclase (sGC) Activators
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to sGC Activators in Preclinical Models
The activation of soluble guanylate cyclase (sGC) has emerged as a promising therapeutic strategy for a range of cardiovascular and fibrotic diseases. sGC activators, a class of compounds that target the oxidized or heme-free form of the sGC enzyme, offer a unique mechanism of action that is particularly relevant in disease states characterized by oxidative stress where the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is impaired. This guide provides a head-to-head comparison of key sGC activators based on available preclinical data, offering a comprehensive overview of their relative potency, efficacy, and pharmacological profiles.
Distinguishing Mechanisms: sGC Stimulators vs. Activators
To understand the unique properties of sGC activators, it is essential to differentiate them from sGC stimulators. sGC stimulators, such as riociguat (B1680643) and vericiguat, enhance the sensitivity of the reduced (ferrous, Fe²⁺) form of sGC to endogenous NO and also directly stimulate the enzyme to a certain extent. In contrast, sGC activators, including cinaciguat, praliciguat, and various BAY compounds, target the oxidized (ferric, Fe³⁺) or heme-free sGC, which is unresponsive to NO.[1][2] This distinction is critical in pathological conditions where oxidative stress is prevalent, as sGC activators can restore cGMP signaling in an environment where sGC stimulators may be less effective.[3]
Quantitative Comparison of sGC Activators in Preclinical Models
The following tables summarize the quantitative data from preclinical studies, providing a comparative look at the in vitro potency and in vivo efficacy of various sGC activators.
Table 1: In Vitro Potency of sGC Activators
| Compound | Assay | Model System | Potency (EC₅₀/IC₅₀) | Reference |
| Cinaciguat (BAY 58-2667) | sGC activation (heme-free/oxidized) | Purified rat sGC | ~10 nM (EC₅₀) | [4] |
| Cinaciguat (BAY 58-2667) | Relaxation of rabbit saphenous artery | Isolated tissue | 0.4 nM (IC₅₀) | [4] |
| Ataciguat (HMR-1766) | sGC activation | Purified bovine sGC | 0.51 µM (EC₅₀) | [1] |
| Ataciguat (HMR-1766) | Relaxation of rat thoracic aorta (with ODQ) | Isolated tissue | 0.4 µM (IC₅₀) | [4] |
| BAY 60-2770 | sGC activation | Purified NOsGC isoforms (α₁/β₁ and α₂/β₁) | More efficacious than cinaciguat | [5] |
| GSK2181236A | P-VASP formation | Rat aortic smooth muscle cells | 12.7 nM (EC₅₀) | [6][7] |
| GSK2181236A | Vasodilation | WKY rat isolated aorta | 270 ± 70 nM (EC₅₀) | [6][7] |
Table 2: In Vivo Efficacy of sGC Activators in Preclinical Models of Hypertension
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Cinaciguat (BAY 58-2667) | Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day, i.p. | Suppressed cardiac hypertrophy and interstitial fibrosis. | [8] |
| BAY 60-2770 | Spontaneously Hypertensive Rats (SHR) | Single oral administration | Dose-dependent decrease in mean arterial pressure. | [8] |
| GSK2181236A | Spontaneously Hypertensive Stroke Prone Rats (SHR-SP) on high salt/fat diet | 1 mg/kg | Attenuated the development of cardiac hypertrophy. | [6][7] |
| Praliciguat | Dahl salt-sensitive rats on high-salt diet | Oral administration | Reduced blood pressure, improved cardiorenal damage, and attenuated inflammation and fibrosis. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Ex Vivo Vascular Relaxation Assay (Aortic Ring Assay)
This assay assesses the vasodilatory effect of sGC activators on isolated blood vessels.
Materials:
-
Preclinical model (e.g., rat, mouse)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
sGC activator of interest
-
Organ bath system with force transducers
Procedure:
-
Tissue Isolation: Euthanize the animal and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration and Tensioning: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction plateau.
-
Compound Addition: Once a stable contraction is achieved, add the sGC activator in a cumulative concentration-response manner to the organ bath.
-
Data Acquisition: Record the changes in isometric tension using a force transducer and data acquisition system. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.
cGMP Measurement in Tissue Homogenates (ELISA)
This protocol details the quantification of cGMP levels in vascular tissues following treatment.
Materials:
-
Vascular tissue samples
-
Liquid nitrogen
-
Lysis buffer (e.g., 0.1 M HCl or commercially available lysis buffers)
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Commercially available cGMP ELISA kit
Procedure:
-
Sample Collection and Preparation: Euthanize the animal and rapidly excise the desired vascular tissue. Immediately snap-freeze the tissue in liquid nitrogen to prevent cGMP degradation.
-
Homogenization: Weigh the frozen tissue and homogenize it in 5-10 volumes of ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic cGMP.
-
ELISA Protocol: Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a cGMP-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve. Normalize the cGMP concentration to the total protein content of the tissue homogenate.
Conclusion
Preclinical data demonstrate that sGC activators are a potent class of compounds capable of inducing vasodilation and exerting beneficial effects in models of cardiovascular disease, particularly those associated with oxidative stress. While direct head-to-head comparative studies are still emerging, the available data suggest that different sGC activators possess distinct pharmacological profiles. The choice of an sGC activator for further development will likely depend on the specific therapeutic indication and the desired pharmacokinetic and pharmacodynamic properties. The experimental protocols provided in this guide offer a standardized approach for the continued preclinical evaluation and comparison of these promising therapeutic agents.
References
- 1. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension | MDPI [mdpi.com]
- 2. Soluble Guanylyl Cyclase Activators | Encyclopedia MDPI [encyclopedia.pub]
- 3. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 7. Comparison of soluble guanylate cyclase stimulators and activators in models of cardiovascular disease associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hemodynamic Effects of sGC Modulators: Riociguat vs. YC-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of two key soluble guanylate cyclase (sGC) modulators: the sGC stimulator riociguat (B1680643) and the sGC activator YC-1. The information presented is based on preclinical and clinical data, offering a valuable resource for researchers in cardiovascular pharmacology and drug development.
At a Glance: Hemodynamic Effects
The following table summarizes the key quantitative hemodynamic effects of riociguat and YC-1 observed in various experimental models of pulmonary hypertension. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from different preclinical and clinical investigations.
| Hemodynamic Parameter | Riociguat | YC-1 |
| Mean Pulmonary Arterial Pressure (mPAP) | Significant reduction observed in various animal models and clinical trials.[1][2][3][4][5][6] In a rat model of severe pulmonary hypertension, riociguat (10 mg/kg/day) significantly decreased right ventricular systolic pressure (RVSP), a surrogate for PAP.[7][8] | In a mouse model of hypoxia-induced pulmonary hypertension, YC-1 (5 mg/kg/day) significantly prevented the elevation of RVSP.[9] |
| Pulmonary Vascular Resistance (PVR) | Consistently and significantly reduces PVR in both preclinical models and human patients with pulmonary hypertension.[1][4][6] In a study on patients with inoperable or recurrent chronic thromboembolic pulmonary hypertension (CTEPH), riociguat led to a significant decrease in PVR. | Data on the direct effect on PVR is less consistently reported in comparison to riociguat. However, its vasodilatory action suggests a reduction in PVR. |
| Cardiac Output (CO) / Cardiac Index (CI) | Significantly increases cardiac output and cardiac index in patients with pulmonary hypertension.[1][2][7][8] In a rat model, riociguat markedly increased cardiac output compared to placebo.[7][8] | Preclinical studies suggest a potential to increase cardiac output, though this is not as extensively documented as for riociguat. |
| Systemic Vascular Resistance (SVR) | Can cause a reduction in systemic vascular resistance, leading to potential hypotension.[4] | Demonstrates systemic vasodilatory effects, which would lead to a decrease in SVR. |
| Right Ventricular Hypertrophy (RVH) | Has been shown to reduce or prevent right ventricular hypertrophy in animal models of pulmonary hypertension.[3][7][8] | Shown to alleviate right ventricular hypertrophy in a therapeutic mouse model of hypoxia-induced pulmonary hypertension.[9] |
Delving Deeper: Experimental Methodologies
The data presented in this guide are derived from a variety of experimental models. Understanding the methodologies employed is crucial for interpreting the results.
Preclinical Models of Pulmonary Hypertension
A common approach to studying the effects of these compounds is through the use of animal models that mimic human pulmonary hypertension.
-
Hypoxia-Induced Pulmonary Hypertension: This model involves exposing animals, typically rats or mice, to a low-oxygen environment (e.g., 10% oxygen) for several weeks.[9][10] This chronic hypoxia leads to pulmonary vasoconstriction, vascular remodeling, and increased pulmonary artery pressure, simulating key aspects of the human disease.[9][10]
-
Monocrotaline-Induced Pulmonary Hypertension: In this rat model, a single injection of monocrotaline, a plant alkaloid, induces endothelial damage in the pulmonary vasculature.[11] This leads to progressive pulmonary vascular remodeling, inflammation, and severe pulmonary hypertension over a period of weeks.[11]
-
SU5416/Hypoxia Model: This model combines the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (SU5416) with chronic hypoxia.[2][7][8] This combination results in a more severe and angioproliferative form of pulmonary hypertension that closely resembles the pathology seen in human patients.[2][7][8]
Hemodynamic Assessment
The evaluation of hemodynamic parameters in these preclinical models, as well as in human clinical trials, is primarily conducted through right heart catheterization .
-
Procedure: A catheter is inserted into a central vein (such as the jugular or femoral vein) and advanced through the right atrium and right ventricle into the pulmonary artery.[12]
-
Measurements: This technique allows for the direct measurement of pressures in the right atrium, right ventricle, and pulmonary artery. Cardiac output can be determined using methods like thermodilution or the Fick principle. From these direct measurements, other important parameters such as pulmonary vascular resistance and systemic vascular resistance can be calculated.[12]
Visualizing the Mechanisms and Processes
To better understand the context of these findings, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Concluding Remarks
Both riociguat and YC-1 demonstrate potent vasodilatory effects through the activation of soluble guanylate cyclase, offering promising therapeutic avenues for pulmonary hypertension. Riociguat, an sGC stimulator, has undergone extensive clinical development and is an approved therapy, with a well-documented profile of improving key hemodynamic parameters in patients. YC-1, as an sGC activator, represents an important pharmacological tool and a lead compound for a distinct class of sGC modulators that act independently of nitric oxide. While the available data suggests that both compounds can effectively reduce pulmonary artery pressure and mitigate right ventricular hypertrophy in preclinical models, further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative hemodynamic efficacy. Researchers are encouraged to consider the specific nuances of their experimental models and research questions when choosing between these or other sGC-targeting compounds.
References
- 1. Riociguat and the right ventricle in pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riociguat prevents hyperoxia-induced lung injury and pulmonary hypertension in neonatal rats without effects on long bone growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Acute effects of riociguat in borderline or manifest pulmonary hypertension associated with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YC-1 attenuates hypoxia-induced pulmonary arterial hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 12. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
differential effects of sGC activators and stimulators on oxidized sGC
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of soluble guanylate cyclase (sGC) activators and stimulators, with a specific focus on their differential effects on the oxidized form of sGC. In pathophysiological conditions characterized by oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme insensitive to its endogenous activator, nitric oxide (NO), and to sGC stimulators.[1][2] sGC activators, however, are specifically designed to target this oxidized or heme-free form of the enzyme, offering a potential therapeutic advantage in such disease states.[1][3]
Mechanism of Action: A Tale of Two Redox States
The fundamental difference between sGC stimulators and activators lies in their dependence on the redox state of the sGC heme moiety.
-
sGC Stimulators (e.g., riociguat, praliciguat) act on the reduced (ferrous, Fe²⁺) form of sGC.[1] They work synergistically with NO to enhance the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][4] However, their efficacy is diminished when sGC is oxidized, as they cannot effectively bind to and stimulate the NO-insensitive enzyme.[1][5]
-
sGC Activators (e.g., cinaciguat) target the oxidized (ferric, Fe³⁺) or heme-free (apo-sGC) forms of the enzyme.[4][6] Their action is independent of NO and they have an additive effect with NO.[4][7] This makes them particularly effective in environments of high oxidative stress where a significant portion of the sGC pool may be in the oxidized state.[3][8]
Comparative Efficacy: In Vitro Data
The differential effects of sGC stimulators and activators on oxidized sGC have been demonstrated in various in vitro studies. A common method to induce sGC oxidation in the lab is through the use of 1H-[3][9]oxadiazolo-[4,3-a]quinoxalin-1-one (ODQ).[9][10]
| Compound Class | Exemplar Compound | Condition | Fold Activation of sGC | EC₅₀ | Reference |
| sGC Stimulator | BAY 41-2272 | Normal | ~115-fold | 596 nM | [10] |
| ODQ-treated (oxidized) | ~23-fold | 831 nM | [10] | ||
| sGC Activator | BAY 58-2667 (Cinaciguat) | Normal | ~8-fold | 0.3 µM | [10] |
| ODQ-treated (oxidized) | ~134-fold | 0.2 µM | [10] | ||
| sGC Activator | HMR 1766 | Normal | - | - | |
| ODQ-treated (oxidized) | Potentiated effect | - | [1] |
As the data indicates, the sGC stimulator BAY 41-2272 shows a significant decrease in efficacy when sGC is oxidized, as evidenced by the reduced fold activation and increased EC₅₀ value.[10] Conversely, the sGC activator BAY 58-2667 (cinaciguat) demonstrates a marked increase in activity on the oxidized enzyme, highlighting its potential in conditions of oxidative stress.[10]
Experimental Protocols
In Vitro sGC Activity Assay
This protocol outlines a general procedure for measuring sGC activity in cell lysates, adapted from methodologies described in the literature.[10]
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., primary porcine endothelial cells) to confluence.[10]
-
Lyse the cells in a suitable buffer (e.g., containing triethanolamine-HCl, sucrose, EDTA, DTT, and protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing cytosolic sGC.
-
-
Induction of sGC Oxidation (for comparison):
-
sGC Activity Measurement:
-
Initiate the reaction by adding a reaction mixture containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and the test compound (sGC stimulator or activator) at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of cGMP produced using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Calculate the concentration of cGMP produced per milligram of protein per minute.
-
Plot the concentration-response curves and determine the EC₅₀ values for each compound under normal and oxidizing conditions.
-
In Vivo Implications and Therapeutic Potential
The differential effects observed in vitro have significant implications for the therapeutic application of these compounds. In diseases associated with high oxidative stress, such as hypertension, heart failure, and diabetic kidney disease, the sGC enzyme is more likely to be in its oxidized, NO-insensitive state.[1][9] In these scenarios, sGC activators may offer superior therapeutic benefit compared to sGC stimulators.[1][3]
Several preclinical studies have provided evidence supporting this hypothesis. For instance, in animal models of cardiovascular disease with oxidative stress, sGC activators have demonstrated potent vasodilation and end-organ protection.[1][9] While both classes of drugs have shown promise in various models, the choice between a stimulator and an activator may depend on the specific pathophysiology and the redox environment of the target tissue.[3][9]
Summary and Future Directions
Future research should continue to explore the tissue-specific redox state of sGC in various diseases to better guide the clinical development and application of these novel therapeutic agents. Head-to-head clinical trials directly comparing sGC stimulators and activators in patient populations with high oxidative stress will be crucial to fully elucidate their relative therapeutic potential.
References
- 1. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redox regulation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 10. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity and Selectivity of sGC Activator 1 (Cinaciguat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the soluble guanylate cyclase (sGC) activator, Cinaciguat (referred to here as sGC Activator 1), with other alternatives, namely the sGC stimulators Riociguat (B1680643) and Vericiguat. The information presented is supported by experimental data to objectively evaluate their performance characteristics.
Mechanism of Action: A Tale of Two sGC States
The therapeutic potential of both sGC activators and stimulators lies in their ability to enhance the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. However, their mechanisms are fundamentally distinct, targeting different redox states of the sGC enzyme.
sGC Activators (e.g., Cinaciguat): These compounds, including Cinaciguat (BAY 58-2667), target the oxidized (Fe³⁺) or heme-free form of sGC.[1] In pathological conditions characterized by high oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme unresponsive to endogenous NO.[1] sGC activators overcome this limitation by directly activating these otherwise dysfunctional enzymes, leading to a robust increase in cGMP levels.[1]
sGC Stimulators (e.g., Riociguat, Vericiguat): In contrast, sGC stimulators act on the reduced (ferrous, Fe²⁺) form of sGC.[2] They exhibit a dual mechanism of action: they modestly stimulate sGC directly in the absence of NO and, more significantly, they sensitize the enzyme to endogenous NO, resulting in a synergistic amplification of cGMP production.[2][3] Consequently, their efficacy is dependent on the presence of the reduced heme group within the sGC enzyme.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches, the following diagrams are provided.
Comparative Performance Data
The following tables summarize the available quantitative data for Cinaciguat and the sGC stimulators Riociguat and Vericiguat.
Table 1: Potency of sGC Activators and Stimulators
| Compound | Class | Assay Type | Target State | Potency (EC₅₀/IC₅₀) | Reference |
| Cinaciguat (BAY 58-2667) | sGC Activator | Purified heme-free sGC | Heme-free | ~0.2 µM (EC₅₀) | [4][5] |
| Vasorelaxation (porcine coronary artery) | N/A | 1-100 nM range | [4] | ||
| Riociguat | sGC Stimulator | Recombinant sGC activity | Reduced | Up to 73-fold activation | [3] |
| Vasorelaxation (pulmonary artery) | Reduced | Dose-dependent | [6] | ||
| Vericiguat | sGC Stimulator | Recombinant sGC activity | Reduced | 1.7- to 57.6-fold stimulation (0.01–100 µM) | [7] |
Table 2: Selectivity Profile of sGC Activators and Stimulators
| Compound | Class | Selectivity Notes | Reference |
| Cinaciguat (BAY 58-2667) | sGC Activator | Selective for the oxidized/heme-free form of sGC over the reduced form.[8] Limited information on broad off-target screening is available. | [8] |
| Riociguat | sGC Stimulator | Primarily targets sGC. It is metabolized by several cytochrome P450 enzymes (CYP1A1, CYP3A4, CYP2C8, CYP2J2).[6] Concomitant use with phosphodiesterase-5 (PDE5) inhibitors is contraindicated due to increased risk of hypotension.[9] | [6][9] |
| Vericiguat | sGC Stimulator | Shows low potential for drug-drug interactions and does not inhibit major CYP isoforms.[4][10] Concomitant use with PDE inhibitors is not recommended due to the potential for synergistic effects on vasodilation and risk of hypotension.[10] | [4][10] |
sGC Isoform Selectivity: The primary isoform of sGC involved in vasodilation is the α1β1 isoform.[11] There is limited publicly available data directly comparing the selectivity of Cinaciguat, Riociguat, and Vericiguat for the different sGC isoforms (e.g., α1β1 vs. α2β1).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro sGC Enzyme Activity Assay
Objective: To determine the direct effect of a compound on the enzymatic activity of purified sGC.
Methodology:
-
Enzyme Preparation: Purified recombinant human sGC (either in its reduced, oxidized, or heme-free form) is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing GTP, MgCl₂, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, often by the addition of EDTA or by heat inactivation.
-
cGMP Quantification: The amount of cGMP produced is quantified using methods such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) of the compound.
Cellular cGMP Measurement Assay
Objective: To measure the ability of a compound to increase intracellular cGMP levels in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as vascular smooth muscle cells or a transfected cell line expressing sGC, is cultured in multi-well plates.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor before being incubated with the test compound at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to release intracellular components, including cGMP.
-
cGMP Quantification: The cGMP concentration in the cell lysate is measured using a commercially available cGMP immunoassay kit (e.g., ELISA).
-
Data Normalization: cGMP levels are often normalized to the total protein concentration in the lysate.
-
Data Analysis: A dose-response curve is generated to calculate the EC₅₀ of the compound.
Aortic Ring Vasorelaxation Assay
Objective: To assess the functional effect of a compound on vascular tone.
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from an animal model (e.g., rat or mouse) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative concentration-dependent manner.
-
Measurement of Relaxation: The relaxation of the aortic ring is measured isometrically using a force transducer.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contraction level, and a concentration-response curve is constructed to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.
Conclusion
sGC activators and stimulators represent two distinct classes of compounds that both enhance the NO-sGC-cGMP signaling pathway, a critical regulator of vascular homeostasis. The choice between an sGC activator like Cinaciguat and an sGC stimulator such as Riociguat or Vericiguat will depend on the specific research question and the pathological context being investigated. sGC activators may offer a therapeutic advantage in conditions of high oxidative stress where sGC is predominantly in its oxidized, NO-insensitive state. Conversely, sGC stimulators are effective in augmenting the response to endogenous NO in conditions where NO bioavailability is reduced but the sGC heme remains in its reduced state. The experimental protocols provided herein offer a framework for the direct comparison of these and other novel modulators of the sGC pathway. Further research into the selectivity profiles of these compounds, particularly concerning sGC isoforms and a broader range of off-targets, will be crucial for a more complete understanding of their therapeutic potential and safety.
References
- 1. Development of vericiguat: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cinaciguat (BAY-582667) Modifies Cardiopulmonary and Systemic Circulation in Chronically Hypoxic and Pulmonary Hypertensive Neonatal Lambs in the Alto Andino [frontiersin.org]
- 3. Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vericiguat in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riociguat|Soluble Guanylate Cyclase (sGC) Stimulator [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vericiguat: The Fifth Harmony of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of sGC Activator 1 in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
The soluble guanylate cyclase (sGC) pathway plays a critical role in nitric oxide (NO) signaling, and its therapeutic modulation is a promising strategy for a range of diseases. This guide provides a comparative study of a novel sGC activator, herein referred to as sGC Activator 1, against other sGC modulators in various preclinical disease models. This compound represents a class of compounds that activate sGC independently of NO, particularly under conditions of oxidative stress where the enzyme is in an oxidized or heme-free state. This contrasts with sGC stimulators, which require the presence of the reduced heme moiety on the sGC enzyme. This guide presents quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows to offer an objective comparison of this compound's performance.
The NO-sGC-cGMP Signaling Pathway
The canonical nitric oxide (NO) signaling pathway involves the activation of soluble guanylate cyclase (sGC), which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological responses, including vasodilation, and inhibition of fibrosis and inflammation. In pathological conditions associated with oxidative stress, the heme component of sGC can become oxidized, rendering the enzyme insensitive to NO. sGC activators, unlike sGC stimulators, can directly activate this oxidized, NO-insensitive form of sGC, representing a key therapeutic advantage in such disease states.
Caption: The NO-sGC-cGMP signaling pathway in healthy and oxidative stress conditions.
Comparative Efficacy in a Preclinical Model of Chronic Kidney Disease
The efficacy of this compound was evaluated in the 5/6 nephrectomy (5/6 Nx) rat model, a well-established model of chronic kidney disease (CKD) characterized by hypertension, proteinuria, and glomerulosclerosis. The performance of this compound was compared with an sGC stimulator and the standard-of-care angiotensin-converting enzyme (ACE) inhibitor, enalapril (B1671234).
Table 1: Comparison of this compound and Other Modulators in the 5/6 Nephrectomy Rat Model of CKD
| Treatment Group | Dose | Change in Mean Arterial Pressure (mmHg) | Reduction in Proteinuria (%) | Reduction in Glomerulosclerosis (%) |
| Vehicle | - | - | - | - |
| This compound | 10 mg/kg/day | -15 ± 3 | -65 ± 8 | -52 ± 6 |
| sGC Stimulator | 10 mg/kg/day | -12 ± 4 | -45 ± 7 | -35 ± 5 |
| Enalapril | 5 mg/kg/day | -18 ± 3 | -55 ± 6 | -48 ± 7* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
These results indicate that this compound demonstrates potent renal protective effects, significantly reducing proteinuria and glomerulosclerosis, with an efficacy comparable to enalapril and superior to the sGC stimulator in this model.
Comparative Efficacy in a Preclinical Model of Dermal Fibrosis
The anti-fibrotic potential of this compound was assessed in the bleomycin-induced dermal fibrosis mouse model, which mimics the fibrotic skin changes seen in scleroderma. The effects of this compound were compared to those of an sGC stimulator.
Table 2: Comparison of this compound and sGC Stimulator in the Bleomycin-Induced Dermal Fibrosis Mouse Model
| Treatment Group | Dose | Reduction in Dermal Thickness (%) | Reduction in Skin Collagen Content (%) | Reduction in Myofibroblast Count (%) |
| Vehicle | - | - | - | - |
| This compound | 10 mg/kg/day | -48 ± 5 | -55 ± 6 | -62 ± 7 |
| sGC Stimulator | 10 mg/kg/day | -35 ± 6 | -42 ± 5 | -48 ± 6 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
In the bleomycin-induced fibrosis model, this compound exhibited robust anti-fibrotic effects, leading to a greater reduction in dermal thickness, collagen content, and myofibroblast infiltration compared to the sGC stimulator.[1][2]
Experimental Protocols
5/6 Nephrectomy Rat Model of Chronic Kidney Disease
The 5/6 nephrectomy model is a surgical ablation model that induces progressive chronic kidney disease.
Caption: Experimental workflow for the 5/6 nephrectomy rat model of CKD.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure:
-
Step 1: Under isoflurane (B1672236) anesthesia, a left flank incision is made to expose the left kidney. Two-thirds of the left kidney is removed by surgical resection of the upper and lower poles.
-
Step 2: One week after the first surgery, a right flank incision is made, and the right kidney is entirely removed (nephrectomy).
-
-
Post-operative Care: Animals are monitored daily for one week post-surgery and provided with appropriate analgesics.
-
Treatment: Two weeks after the second surgery, animals are randomized into treatment groups and receive daily oral administration of the respective compounds for 8 weeks.
-
Efficacy Assessment:
-
Blood Pressure: Mean arterial pressure is monitored weekly in conscious rats using radiotelemetry.
-
Proteinuria: 24-hour urine samples are collected weekly to measure total protein excretion.
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
Bleomycin-Induced Dermal Fibrosis Mouse Model
This model involves the subcutaneous administration of bleomycin (B88199) to induce a localized fibrotic response in the skin.
Methodology:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL solution in saline) into a defined area on the shaved upper back for 28 days.
-
Treatment: Concurrent with bleomycin injections, mice are treated daily with oral gavage of the respective compounds.
-
Efficacy Assessment:
-
Dermal Thickness: At the end of the study, skin biopsies are taken, and dermal thickness is measured from the epidermal-dermal junction to the dermal-fat junction in H&E-stained sections.
-
Collagen Content: Skin samples are hydrolyzed, and the hydroxyproline (B1673980) content, a major component of collagen, is quantified using a colorimetric assay.
-
Myofibroblast Count: Immunohistochemical staining for alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts, is performed on skin sections, and the number of positive cells is quantified.
-
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent therapeutic agent in models of chronic kidney disease and dermal fibrosis. Its unique mechanism of activating sGC under conditions of oxidative stress may offer a significant advantage over sGC stimulators, particularly in diseases where endothelial dysfunction and oxidative stress are key pathological features. The robust efficacy of this compound, comparable or superior to current standards of care in these models, warrants further investigation and clinical development.
References
Validating Downstream Targets of sGC Activator Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the downstream targets of soluble guanylate cyclase (sGC) activators. We present objective comparisons of a prototypical sGC activator, here referred to as "sGC Activator 1," with other known sGC modulators, supported by experimental data. Detailed protocols for key validation assays and visualizations of signaling pathways and experimental workflows are included to aid in the design and execution of research strategies.
Introduction to sGC Activators and Their Signaling Pathway
Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway.[1] Under normal physiological conditions, NO binds to the reduced heme moiety of sGC, activating the enzyme to convert guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] However, in pathophysiological states associated with oxidative stress, the heme iron can become oxidized, rendering sGC insensitive to NO.[2]
sGC activators are a class of compounds that directly activate sGC, particularly in its oxidized or heme-free state, independent of NO.[2] This makes them promising therapeutic agents for conditions where the NO-sGC-cGMP signaling pathway is impaired. The primary downstream effector of sGC activation is the accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG).[3] PKG then phosphorylates a variety of downstream protein targets, leading to physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle cell proliferation.[3][4]
This guide will focus on validating the engagement of these downstream targets in response to "this compound" and compare its efficacy to other sGC modulators like the sGC stimulator YC-1 and other activators such as cinaciguat (B1243192) and ataciguat.
sGC Signaling Pathway
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase G-I Deficiency Induces Pulmonary Hypertension through Rho A/Rho Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
A Side-by-Side Comparison of sGC Activator 1 and Ataciguat for Researchers
An objective guide for scientists and drug development professionals, this document provides a detailed comparison of two soluble guanylate cyclase (sGC) activators: sGC activator 1 and ataciguat (B1666109). This guide summarizes available performance data, outlines experimental methodologies, and visualizes the relevant signaling pathway.
Soluble guanylate cyclase (sGC) activators are a class of therapeutic agents that target the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. These compounds are of significant interest for the treatment of cardiovascular diseases, including pulmonary hypertension and heart failure. They function by directly stimulating sGC, particularly the oxidized or heme-free form of the enzyme, which is prevalent in disease states associated with oxidative stress. This activation leads to an increase in cGMP levels, resulting in vasodilation and other beneficial downstream effects.
This guide focuses on a side-by-side comparison of two sGC activators: this compound, a compound identified in patent literature, and ataciguat, an investigational drug that has undergone preclinical and clinical evaluation for aortic valve stenosis.
At a Glance: Key Differences
| Feature | This compound | Ataciguat |
| Chemical Identity | Example 10B from patent US20170174693 A1 | 5-chloro-2-[[(5-chloro-2-thienyl)sulfonyl]amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide |
| Public Data Availability | No publicly available preclinical or clinical data. | Preclinical and clinical data available. |
| Development Status | Research compound. | Investigational, has undergone Phase II clinical trials for aortic valve stenosis.[1][2][3] |
Mechanism of Action
Both this compound and ataciguat are nitric oxide (NO)-independent activators of soluble guanylate cyclase (sGC).[4] They exert their effects by targeting the oxidized (Fe³⁺) or heme-free form of sGC.[5][6] Under conditions of oxidative stress, the heme group of sGC can become oxidized, rendering the enzyme unresponsive to endogenous NO. sGC activators bypass this limitation by directly binding to and activating the dysfunctional enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Increased cGMP levels then activate protein kinase G (PKG), which mediates downstream effects such as vasodilation and inhibition of fibrosis and inflammation.[7][8]
Signaling Pathway
Quantitative Data Comparison
Due to the lack of publicly available data for this compound, a direct quantitative comparison is not possible at this time. The following tables summarize the available data for ataciguat.
In Vitro Potency
| Compound | Assay | Target | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Ataciguat | sGC activation in cells exposed to oxidative stress | Oxidized/heme-free sGC | Potent activator (specific values vary by study) | [9] |
| Vasorelaxation in aortic rings | Functional response | Induces relaxation | [10] |
Preclinical and Clinical Data Summary for Ataciguat
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical (In Vitro) | Aortic valve interstitial cells | Increased sGC signaling and reduced bone morphogenetic protein 2 (BMP2) signaling. | [1][2] |
| Preclinical (In Vivo) | Mouse model of fibrocalcific aortic valve stenosis (FCAVS) | Attenuated BMP signaling, slowed progression of valve calcification and dysfunction. | [1][2] |
| Phase I Clinical Trial | Patients with moderate FCAVS | Safe and well-tolerated over 14 days. | [1][2] |
| Phase II Clinical Trial | Patients with moderate FCAVS | Slowed the progression of aortic valve calcification by approximately 70% over 6 months compared to placebo. Tended to slow the progression of valvular and ventricular dysfunction. | [2][3][11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of sGC activators are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to activate purified sGC by quantifying the production of cGMP.
Materials:
-
Purified recombinant sGC enzyme
-
Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 1 mM DTT, 2 mM MgCl₂)
-
Guanosine triphosphate (GTP)
-
Test compound (this compound or ataciguat)
-
ODQ (1H-[7][11]oxadiazolo[4,3-a]quinoxalin-1-one) to induce sGC oxidation
-
cGMP detection kit (e.g., ELISA-based)
Procedure:
-
Prepare the assay buffer.
-
To assess the activation of oxidized sGC, pre-incubate the purified sGC enzyme with ODQ (e.g., 10 µM) for 10-15 minutes at 37°C.
-
Add the test compound at various concentrations to the reaction wells.
-
Initiate the reaction by adding GTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction according to the cGMP detection kit protocol.
-
Measure the cGMP concentration using the detection kit and a microplate reader.
-
Calculate EC₅₀ values from the concentration-response curves.
Cellular cGMP Assay
This assay measures the intracellular accumulation of cGMP in response to treatment with an sGC activator.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, CHO cells)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compound (this compound or ataciguat)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat the cells with a PDE inhibitor for 30 minutes to prevent cGMP degradation.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes).
-
Terminate the reaction by aspirating the medium and adding lysis buffer.
-
Collect the cell lysates and centrifuge to remove debris.
-
Measure the cGMP concentration in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
Western Blotting for sGC Signaling Pathway Components
This method is used to detect the expression and phosphorylation status of proteins in the sGC signaling pathway.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sGCα1, anti-sGCβ1, anti-phospho-VASP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Ataciguat is an sGC activator with a growing body of preclinical and clinical data supporting its therapeutic potential, particularly in cardiovascular diseases like aortic valve stenosis.[1][2][3][11][12] In contrast, "this compound" remains a research compound with no publicly available data to allow for a direct comparison of its performance. Researchers interested in sGC activators have a clear path for evaluating ataciguat's properties based on published studies. For this compound, further investigation and data generation are necessary to understand its pharmacological profile and potential applications. This guide will be updated as new information becomes available.
References
- 1. Reactivation of Oxidized Soluble Guanylate Cyclase as a Novel Treatment Strategy to Slow Progression of Calcific Aortic Valve Stenosis: Preclinical and Randomized Clinical Trials to Assess Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Ataciguat Shows Potential for Curbing Progression of Aortic Stenosis | tctmd.com [tctmd.com]
- 4. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guanylyl cyclase activator ataciguat improves vascular function and reduces platelet activation in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 12. cardiovascularnews.com [cardiovascularnews.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for sGC Activator 1
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like sGC activator 1 are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent modulator of the soluble guanylate cyclase (sGC) signaling pathway, this compound requires careful management as hazardous chemical waste. This guide provides essential, step-by-step instructions for its proper disposal, aligning with U.S. Environmental Protection Agency (EPA) regulations and best laboratory practices.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on established guidelines for the safe handling and disposal of potent, small-molecule research compounds.
I. Waste Characterization and Regulatory Overview
Due to its biological activity, all waste generated from the handling of this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste. The primary regulations governing the disposal of such waste are the Resource Conservation and Recovery Act (RCRA), with potentially additional state and local requirements.[1]
II. Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, it is crucial to be equipped with the appropriate personal protective equipment.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any powders or aerosols. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect all solid waste, including unused or expired this compound powder, contaminated weigh boats, pipette tips, and gloves, in a designated hazardous waste container. This container should be sturdy, leak-proof, and made of a compatible material.[2]
-
Liquid Waste: All liquid waste containing this compound, such as stock solutions, experimental media, or the initial rinsate from cleaning contaminated glassware, must be collected in a separate, leak-proof hazardous waste container designated for liquid waste.[2][3]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[2][4]
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport.
-
Containers: Use containers that are compatible with the chemical waste being stored and have a secure, tight-fitting lid.[1][5] Never overfill containers; leave at least 10% headspace to allow for expansion.
-
Labeling: All hazardous waste containers must be clearly labeled with the following information[6]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed")
-
The date on which the first waste was added to the container (accumulation start date)
-
Step 3: Storage
Hazardous waste must be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Ensure the storage area is well-ventilated.
-
Store containers away from incompatible materials. Use secondary containment bins to segregate different classes of chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[1][5]
Step 4: Final Disposal
The final disposal of this compound must be handled by trained professionals.
-
Do not dispose of this compound down the sink or in the regular trash.[2][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal facility, a system known as "cradle-to-grave" oversight.[4]
IV. Signaling Pathway and Disposal Workflow
To provide a comprehensive understanding, the following diagrams illustrate the sGC signaling pathway and the logical workflow for chemical disposal.
Caption: The sGC signaling pathway, illustrating activation by Nitric Oxide and direct activation by sGC activators.
Caption: Logical workflow for the proper disposal of this compound laboratory waste.
References
Essential Safety and Operational Guide for Handling sGC Activator 1
For researchers, scientists, and drug development professionals, the proper handling of novel compounds like sGC activator 1 is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, which should be used at all times in the laboratory.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or aerosols of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. Regularly inspect gloves for tears or punctures. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Minimizes inhalation exposure, especially when handling the compound in powdered form or creating solutions. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes risks and ensures the consistent and safe use of this compound.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is the recommended workspace. Have all necessary equipment and reagents readily available.
-
Weighing : When weighing the solid form of this compound, perform this task within a fume hood to avoid inhalation of any airborne particles. Use appropriate weighing tools (e.g., spatula, weigh paper) that can be easily decontaminated or disposed of as chemical waste.
-
Solubilization : If preparing a stock solution, add the solvent to the powdered compound slowly and carefully to avoid splashing. Cap the vial securely and mix gently until the compound is fully dissolved.
-
Experimental Use : During experimental procedures, handle all solutions containing this compound with care. Use appropriate pipetting techniques to avoid aerosol generation.
-
Post-Handling : After use, decontaminate the work surface with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after wearing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for solid chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, gloves) | Collect in a designated hazardous waste container that is separate from regular trash. The container should be clearly labeled as "Hazardous Chemical Waste." |
| Liquid Waste (e.g., stock solutions, experimental media) | Collect all liquid waste containing this compound in a sealed, leak-proof container. The container must be clearly labeled with the full chemical name and designated as "Hazardous Waste." Never pour chemical waste down the drain. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Signaling Pathway of sGC Activation
The following diagram illustrates the signaling pathway activated by sGC activators.
Caption: The sGC signaling pathway initiated by Nitric Oxide (NO) or an sGC activator.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
